2-Furoyl isothiocyanate
Description
The exact mass of the compound this compound is 152.98844951 g/mol and the complexity rating of the compound is 186. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
furan-2-carbonyl isothiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3NO2S/c8-6(7-4-10)5-2-1-3-9-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQPDHJLKUOZTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374703 | |
| Record name | 2-Furoyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80440-95-5, 26172-44-1 | |
| Record name | 2-Furoyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | furan-2-carbonyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 80440-95-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of 2-Furoyl isothiocyanate from 2-furoyl chloride
An In-Depth Technical Guide to the Synthesis of 2-Furoyl Isothiocyanate from 2-Furoyl Chloride
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable and versatile intermediate in medicinal and synthetic chemistry. The primary synthetic route, proceeding from 2-furoyl chloride, is detailed with a focus on reaction mechanisms, practical laboratory protocols, safety considerations, and analytical characterization. This document is intended for researchers, chemists, and drug development professionals seeking a robust and reliable methodology for the preparation of this key building block. We explore both classical and phase-transfer catalysis approaches, offering insights into the causality behind experimental choices to ensure procedural success and safety.
Introduction: The Synthetic Utility of this compound
Acyl isothiocyanates are a class of highly reactive heterocumulenes that serve as powerful synthons in organic chemistry.[1] The presence of both a reactive acyl group and the isothiocyanate moiety (-N=C=S) allows for a diverse range of chemical transformations.[1][2] Specifically, this compound is an important precursor for the synthesis of various heterocyclic compounds, including thiourea derivatives, which are investigated for a wide range of biological activities.[3][4] Its parent acyl chloride, 2-furoyl chloride, is a readily available intermediate used in the production of pharmaceuticals such as mometasone furoate and ceftiofur, making the conversion to the isothiocyanate a logical and valuable synthetic step.[5]
This guide offers a detailed examination of the nucleophilic substitution reaction between 2-furoyl chloride and a thiocyanate salt, providing a foundational understanding for its successful implementation in a laboratory setting.
Reaction Principle and Mechanism
The conversion of 2-furoyl chloride to this compound is a classic example of a nucleophilic acyl substitution. The core of this transformation involves the displacement of the chloride leaving group from the electrophilic carbonyl carbon by the thiocyanate anion (SCN⁻).
Mechanism:
The thiocyanate ion is an ambident nucleophile, meaning it can attack from either the sulfur or the nitrogen atom. In reactions with highly electrophilic acyl chlorides, the harder nitrogen atom preferentially attacks the hard carbonyl carbon. This attack forms a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion—a good leaving group—to yield the more thermodynamically stable acyl isothiocyanate product.[4] The reaction is generally irreversible due to the formation of a stable inorganic salt (e.g., KCl) which often precipitates from the reaction medium.
Caption: Nucleophilic acyl substitution mechanism.
Synthetic Methodologies: A Comparative Overview
Two primary methods have proven effective for this synthesis, each with distinct advantages depending on the available resources and desired scale.
Method A: Reaction in Anhydrous Aprotic Solvent
This is the most frequently cited method, valued for its simplicity and effectiveness.[3][4] The reaction is typically performed in a dry aprotic solvent, such as acetone. The choice of an anhydrous solvent is critical; 2-furoyl chloride is highly reactive and will readily hydrolyze in the presence of water, significantly reducing the yield of the desired product. Potassium thiocyanate (KSCN) is commonly used, as the resulting potassium chloride (KCl) byproduct is poorly soluble in acetone and precipitates, helping to drive the reaction to completion.
-
Rationale: The use of an anhydrous polar aprotic solvent like acetone effectively dissolves the thiocyanate salt while being unreactive towards the acyl chloride. The precipitation of KCl provides a visual indicator of reaction progress and simplifies work-up.
Method B: Phase Transfer Catalysis (PTC)
Phase Transfer Catalysis offers an excellent alternative, particularly for overcoming the need for strictly anhydrous conditions.[6] In this approach, the reaction is conducted in a biphasic system, typically an aqueous solution of potassium thiocyanate and a non-polar organic solvent (like benzene or toluene) containing the 2-furoyl chloride. A phase transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), is added.
-
Rationale: The catalyst forms an ion pair with the thiocyanate anion, transporting it from the aqueous phase into the organic phase. This allows the nucleophile to react with the acyl chloride. The PTC method can be performed at room temperature, avoids the need for rigorously dried solvents, and often results in high yields with simple work-up procedures.[6]
Caption: Generalized experimental workflow for synthesis.
Detailed Experimental Protocol (Method A)
This protocol is based on the well-documented synthesis using anhydrous acetone.[3][4]
Materials and Equipment
-
Chemicals:
-
2-Furoyl chloride (>98%)
-
Potassium thiocyanate (KSCN, >99%, dried in an oven at 110°C for 4 hours prior to use)
-
Anhydrous Acetone
-
-
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Heating mantle or oil bath
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Standard laboratory glassware
-
Critical Safety Precautions
-
2-Furoyl Chloride: This substance is highly corrosive, a powerful lachrymator (tear-producing), and moisture-sensitive.[7][8][9] It causes severe skin burns and eye damage.[10][11] All handling must be performed in a certified chemical fume hood.[11] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and tightly fitting safety goggles with a face shield.[8][10]
-
This compound: The product is a viscous oil that may decompose over time.[6] It should be handled with care, assuming it is an irritant. Store under an inert atmosphere (nitrogen) at low temperatures (0°C).[6]
-
Acetone: Highly flammable liquid and vapor. Keep away from ignition sources.
Step-by-Step Procedure
-
Reaction Setup: Assemble a 250 mL three-neck flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, and a dropping funnel. Ensure all glassware is oven-dried and assembled while hot to prevent moisture contamination.
-
Reagent Preparation: In the flask, place dried potassium thiocyanate (5.0 g, 51.4 mmol) and 100 mL of anhydrous acetone. Begin stirring to form a suspension.
-
Addition of Acyl Chloride: Dissolve 2-furoyl chloride (5.5 g, 42.1 mmol) in 25 mL of anhydrous acetone and place this solution in the dropping funnel. Add the 2-furoyl chloride solution dropwise to the stirred KSCN suspension over 30 minutes at room temperature.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature. The reaction is often complete within a few hours, which can be monitored by the formation of a dense white precipitate of KCl. For completion, the mixture can be gently refluxed for 2-3 hours.[3][4]
-
Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a Büchner funnel to remove the precipitated KCl. Wash the salt with a small amount of dry acetone to recover any residual product.
-
Isolation: Combine the filtrate and washings. Remove the acetone using a rotary evaporator under reduced pressure. This will yield the crude this compound as a viscous, often yellowish, oil.
-
Purification: The crude product can be purified by vacuum distillation.[6] Collect the fraction boiling at approximately 78°C at 1 mmHg.[12]
Analytical Characterization
Confirmation of the product's identity and purity is achieved through standard spectroscopic techniques.
| Technique | Expected Result | Interpretation |
| FT-IR | Strong, sharp absorption band at ~1990-2100 cm⁻¹ .[6] Additional band for C=O stretch. | The peak at ~1990-2100 cm⁻¹ is highly characteristic of the asymmetric stretch of the -N=C=S functional group and is a definitive indicator of product formation.[13] |
| ¹H NMR | Signals corresponding to the three protons on the furan ring. | Confirms the integrity of the furoyl backbone. |
| ¹³C NMR | Signal at ~130 ppm .[14] Other signals for furan and carbonyl carbons. | The chemical shift around 130 ppm is characteristic of the carbon in the -N=C=S group.[14] |
| Mass Spec. | Molecular ion peak [M]⁺ at m/z = 153.16 .[12] | Confirms the molecular weight of the synthesized compound. |
Troubleshooting
-
Low Yield: The most common cause is the hydrolysis of 2-furoyl chloride. Ensure all glassware is scrupulously dried and anhydrous solvents are used. Another cause could be incomplete reaction; confirm completion with TLC or by extending the reaction time.
-
Product Decomposition: Acyl isothiocyanates can be unstable.[6] Avoid excessive heat during solvent evaporation and distillation. Store the purified product under nitrogen at 0°C.[6]
-
Contamination with KCl: If the product is cloudy, it may indicate residual potassium chloride. Re-dissolve in a dry, non-polar solvent like diethyl ether, filter again, and re-evaporate.
Conclusion
The synthesis of this compound from 2-furoyl chloride is a reliable and straightforward transformation that provides access to a synthetically valuable intermediate. The classical method in anhydrous acetone is robust, while the phase transfer catalysis approach offers a milder and more convenient alternative. Careful attention to anhydrous conditions (for Method A) and adherence to strict safety protocols are paramount for achieving high yields of a pure product. The definitive characterization of this compound is readily accomplished by IR spectroscopy, which shows a highly characteristic absorption for the isothiocyanate group.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. "Preparation, characterization, antioxidant activity of 1-(2-furoyl) th" by Oday H. R. Al-Jeilawi and Abdullah Qays Oleiwi [bsj.uobaghdad.edu.iq]
- 4. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 5. 2-Furoyl chloride - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. lobachemie.com [lobachemie.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. fishersci.com [fishersci.com]
- 12. This compound: [transworldchemicals.com]
- 13. chemicalpapers.com [chemicalpapers.com]
- 14. benchchem.com [benchchem.com]
2-Furoyl isothiocyanate CAS number and molecular weight
An In-depth Technical Guide to 2-Furoyl Isothiocyanate: Synthesis, Reactivity, and Applications for Researchers
Introduction
This compound stands as a highly versatile and reactive chemical intermediate, pivotal in the fields of synthetic organic chemistry, drug discovery, and materials science. Characterized by a furan ring attached to an acyl isothiocyanate group, this compound serves as a powerful electrophilic building block. Its unique reactivity profile allows for the straightforward introduction of the furoylthiourea scaffold into a diverse range of molecules, paving the way for the creation of novel compounds with significant biological and chemical properties. This guide, designed for researchers and drug development professionals, provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its practical applications, with a focus on the underlying chemical principles and field-proven methodologies.
Core Physicochemical Properties
A clear understanding of a reagent's fundamental properties is the bedrock of its effective application in research. The key physicochemical data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 80440-95-5 | [1][2][3][4] |
| Molecular Formula | C₆H₃NO₂S | [1][2][4] |
| Molecular Weight | 153.16 g/mol | [1][2] |
| IUPAC Name | furan-2-carbonyl isothiocyanate | [1] |
| Density | ~1.30 g/cm³ | [2] |
| Boiling Point | 78 °C at 1 mmHg | [2] |
Synthesis of this compound: A Mechanistic Approach
The most direct and widely adopted method for preparing this compound involves the reaction of 2-furoyl chloride with a thiocyanate salt.[5] This approach is favored due to the commercial availability and relative stability of the starting materials, as well as the typically high yields and purity of the resulting product.
The Underlying Chemistry: The synthesis is a nucleophilic acyl substitution reaction. The thiocyanate ion (SCN⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of 2-furoyl chloride. The chloride ion, being an excellent leaving group, is subsequently displaced, forming the acyl isothiocyanate product. The choice of an anhydrous solvent, such as dry acetone, is critical to prevent the hydrolysis of the highly reactive 2-furoyl chloride and the product itself.[5][6]
Caption: Synthesis of this compound from 2-Furoyl Chloride.
Experimental Protocol: Synthesis of this compound
This protocol describes a representative lab-scale synthesis. All operations should be performed in a well-ventilated fume hood using anhydrous reagents and glassware.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add potassium thiocyanate (1.1 equivalents) and anhydrous acetone.
-
Initiation: Begin stirring the suspension under a gentle flow of nitrogen.
-
Addition of Acyl Chloride: Add 2-furoyl chloride (1.0 equivalent) dropwise to the stirring suspension at room temperature. The dropwise addition is crucial to control the initial exothermic reaction.
-
Reaction: After the addition is complete, heat the mixture to reflux for a short period (typically 30-60 minutes).[5] The progress can be monitored by thin-layer chromatography (TLC).
-
In Situ Use: The resulting solution/suspension of this compound is often used directly in the next step without isolation, as it is highly reactive and sensitive to moisture. The precipitated potassium chloride byproduct does not typically interfere with subsequent reactions with amines.
Core Reactivity and Key Applications
The synthetic utility of this compound stems from the high electrophilicity of the central carbon atom in the isothiocyanate (-N=C=S) group. This makes it an excellent target for a wide array of nucleophiles, most notably primary and secondary amines.
This reaction forms the basis for synthesizing 1-(2-furoyl)thiourea derivatives, a class of compounds extensively investigated for their biological activities.[5] The reaction is typically rapid and clean, proceeding at room temperature by simply adding the desired amine to the solution of the freshly prepared isothiocyanate.
Caption: General reaction of this compound with an amine.
Application Focus: Synthesis of Bioactive 1-(2-Furoyl)thiourea Derivatives
Thiourea derivatives are privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological effects, including anti-inflammatory, antimicrobial, and anticancer properties.[7][8] Derivatives synthesized from this compound have been specifically evaluated as potent antioxidant agents and urease inhibitors.[5]
Experimental Protocol: Synthesis of a 1-(2-furoyl)thiourea Derivative
This protocol details the synthesis of a thiourea derivative from the in situ prepared this compound.
-
Preparation of Isothiocyanate: Prepare this compound in anhydrous acetone as described in the synthesis protocol above. After the reflux period, cool the reaction mixture to room temperature.
-
Amine Addition: To the stirring mixture containing the isothiocyanate, add a solution of the desired primary or secondary amine (1.0 equivalent) in a small amount of acetone dropwise.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within a few hours. Monitor the disappearance of the isothiocyanate starting material by TLC.
-
Work-up and Isolation: Once the reaction is complete, pour the mixture into cold water to precipitate the crude thiourea product.
-
Purification: Collect the solid product by vacuum filtration, wash with water, and then recrystallize from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure 1-(2-furoyl)thiourea derivative.[6]
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.[5]
Safe Handling and Storage
As a reactive acyl isothiocyanate, this compound and its precursor, 2-furoyl chloride, require careful handling to ensure laboratory safety and maintain reagent integrity.
| Parameter | Recommendation | Rationale |
| Handling | Use only in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][10] | The compound is expected to be a lachrymator and is corrosive. Inhalation of vapors and skin contact must be avoided.[10][11] |
| Storage | Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). Keep in a cool, dry, and well-ventilated place away from incompatible materials.[9][12] | The compound is highly sensitive to moisture, which can cause hydrolysis and degradation. |
| Incompatibilities | Water, strong oxidizing agents, strong bases, alcohols, and amines (except for controlled reactions).[9][12] | These substances will react readily with the isothiocyanate group, leading to decomposition or undesired side reactions. |
| Spill Cleanup | Absorb small spills with an inert material (e.g., sand or vermiculite) and place in a sealed container for disposal.[13] Ensure the area is well-ventilated. | Prevents exposure and environmental contamination. |
Conclusion
This compound is a valuable and potent reagent for chemical synthesis. Its straightforward preparation and predictable reactivity with nucleophiles make it an ideal tool for constructing libraries of 1-(2-furoyl)thiourea derivatives. The demonstrated biological potential of these derivatives in areas such as enzyme inhibition and antioxidant activity underscores the importance of this compound as a key building block in modern drug discovery and development programs. By adhering to the robust synthetic protocols and safety guidelines outlined in this guide, researchers can effectively harness the synthetic power of this versatile intermediate to advance their scientific objectives.
References
- 1. This compound CAS#: 80440-95-5 [amp.chemicalbook.com]
- 2. This compound: [transworldchemicals.com]
- 3. This compound | 80440-95-5 [chemicalbook.com]
- 4. pschemicals.com [pschemicals.com]
- 5. "Preparation, characterization, antioxidant activity of 1-(2-furoyl) th" by Oday H. R. Al-Jeilawi and Abdullah Qays Oleiwi [bsj.uobaghdad.edu.iq]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
- 13. lobachemie.com [lobachemie.com]
An In-depth Technical Guide to the Reactivity of the Isothiocyanate Group in 2-Furoyl Isothiocyanate
Introduction
2-Furoyl isothiocyanate is a versatile bifunctional reagent that has garnered significant attention in synthetic organic chemistry. Its unique molecular architecture, featuring a furan ring directly attached to an acyl isothiocyanate moiety, imparts a rich and diverse reactivity profile. This guide provides an in-depth exploration of the chemical behavior of the isothiocyanate group within this molecule, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the electronic properties that govern its reactivity, its reactions with various nucleophiles to form a plethora of heterocyclic systems, and the underlying mechanistic principles. This document is designed to be a comprehensive resource, blending theoretical understanding with practical experimental guidance.
I. Synthesis of this compound
The primary and most common method for the synthesis of this compound involves the reaction of 2-furoyl chloride with a thiocyanate salt. This straightforward and efficient method allows for the in situ generation of the isothiocyanate, which can then be directly used in subsequent reactions.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Furoyl chloride
-
Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)
-
Anhydrous acetone
Procedure:
-
To a solution of potassium thiocyanate (0.1 mol) in anhydrous acetone (100 mL), add 2-furoyl chloride (0.1 mol) dropwise with stirring at room temperature.
-
After the addition is complete, the reaction mixture is typically stirred for an additional 1-2 hours at room temperature or gently refluxed to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
The resulting solution of this compound is generally used immediately in the next synthetic step without isolation. The precipitated potassium chloride can be removed by filtration if necessary.
This in situ generation is highly advantageous as it avoids the isolation of the potentially moisture-sensitive and reactive isothiocyanate.
II. The Reactive Nature of the Isothiocyanate Group
The reactivity of this compound is dominated by the electrophilic character of the carbon atom in the isothiocyanate group (-N=C=S). The presence of the adjacent electron-withdrawing 2-furoyl group significantly enhances the electrophilicity of this carbon, making it highly susceptible to attack by a wide range of nucleophiles.[1]
A. Electrophilic Centers and the Influence of the 2-Furoyl Group
This compound possesses two primary electrophilic centers: the carbonyl carbon of the furoyl group and the central carbon of the isothiocyanate moiety.[1]
-
Isothiocyanate Carbon: This is the most reactive electrophilic site for nucleophilic attack. The electronegative nitrogen and sulfur atoms pull electron density away from the central carbon, creating a significant partial positive charge. The electron-withdrawing nature of the directly attached 2-furoyl group further exacerbates this electron deficiency through an inductive effect, making this compound more reactive than simple alkyl or aryl isothiocyanates.[1]
-
Carbonyl Carbon: The carbonyl carbon of the furoyl group is also an electrophilic center. While susceptible to nucleophilic attack, it is generally less reactive than the isothiocyanate carbon under most conditions.
The furan ring itself, being an electron-rich aromatic system, influences the overall electronic properties of the molecule. Its π-system can interact with the acyl isothiocyanate moiety, though the primary effect on the isothiocyanate's reactivity is the inductive withdrawal of the carbonyl group.
B. Resonance Structures
The electronic distribution and reactivity of this compound can be represented by several resonance structures, which highlight the electrophilic nature of the isothiocyanate carbon.
References
A Technical Guide to the Spectroscopic Characterization of 2-Furoyl Isothiocyanate
Introduction
Molecular Structure and Key Features
2-Furoyl isothiocyanate possesses a planar furan ring attached to a carbonyl group, which is in turn bonded to the isothiocyanate moiety (-N=C=S). The conjugation between the furan ring, the carbonyl group, and the isothiocyanate functionality influences its electronic properties and, consequently, its spectroscopic signatures.
Synthesis of this compound: An In-Situ Approach
A common and efficient method for the preparation of this compound is the reaction of 2-furoyl chloride with a thiocyanate salt, such as potassium thiocyanate, in an anhydrous solvent like acetone.[1][2] This reaction typically proceeds via a nucleophilic acyl substitution mechanism. Due to its reactivity, this compound is often generated and used in-situ for subsequent reactions with nucleophiles.[1][2]
Experimental Protocol: In-Situ Generation of this compound
-
To a stirred solution of 2-furoyl chloride (1 equivalent) in anhydrous acetone, add potassium thiocyanate (1.1 equivalents).
-
The reaction mixture is typically stirred at room temperature or gently heated under reflux until the starting material is consumed (monitoring by thin-layer chromatography is recommended).
-
The resulting suspension, containing the in-situ generated this compound, can then be treated with a suitable nucleophile to yield the desired product.
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"2-Furoyl Chloride" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Potassium Thiocyanate" [fillcolor="#FBBC05", fontcolor="#202124"]; "Anhydrous Acetone" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Reaction Vessel" [shape=ellipse, fillcolor="#FFFFFF"]; "this compound (in-situ)" [fillcolor="#4285F4", fontcolor="#FFFFFF"];
"2-Furoyl Chloride" -> "Reaction Vessel"; "Potassium Thiocyanate" -> "Reaction Vessel"; "Anhydrous Acetone" -> "Reaction Vessel"; "Reaction Vessel" -> "this compound (in-situ)"; } }
Caption: Workflow for the in-situ synthesis of this compound.
Spectroscopic Data Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to be dominated by the signals from the three protons on the furan ring. Based on the known spectra of other 2-substituted furans, such as 2-furoic acid and 2-furoyl chloride, the following approximate chemical shifts and coupling patterns can be predicted.[3][4]
-
H5: This proton, being adjacent to the oxygen atom, is anticipated to be the most deshielded of the furan protons, appearing as a doublet of doublets (dd) around δ 7.8-8.0 ppm .
-
H3: This proton will likely appear as a doublet of doublets (dd) in the region of δ 7.3-7.5 ppm .
-
H4: This proton is expected to be the most shielded of the three, appearing as a doublet of doublets (dd) around δ 6.6-6.8 ppm .
The coupling constants are expected to be in the typical ranges for furan protons: J(H3, H4) ≈ 3.5 Hz, J(H4, H5) ≈ 1.8 Hz, and J(H3, H5) ≈ 0.8 Hz.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. A notable feature in the ¹³C NMR spectra of isothiocyanates is the often broad and weak signal of the isothiocyanate carbon (-N=C =S), sometimes referred to as "near-silence," due to quadrupolar relaxation effects of the adjacent nitrogen atom.[5][6]
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O | 160-165 | The carbonyl carbon is significantly deshielded. |
| C2 | 145-150 | The carbon atom of the furan ring attached to the carbonyl group. |
| C5 | 148-152 | The carbon atom adjacent to the oxygen in the furan ring. |
| N=C =S | 130-140 (broad) | The isothiocyanate carbon, often a broad and weak signal.[5][6] |
| C3 | 120-125 | Furan ring carbon. |
| C4 | 112-115 | The most shielded of the furan ring carbons. |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show several characteristic absorption bands. The most prominent and diagnostic of these will be the strong and broad band corresponding to the asymmetric stretching vibration of the isothiocyanate group (-N=C=S).[7][8]
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| -N=C=S stretch (asymmetric) | 2000-2150 | Strong, Broad |
| C=O stretch (carbonyl) | 1680-1710 | Strong |
| C=C stretch (furan ring) | 1550-1600 | Medium |
| C-O-C stretch (furan ring) | 1000-1200 | Strong |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at m/z = 153, corresponding to its molecular weight. The fragmentation pattern will likely be influenced by the stability of the furan ring and the lability of the isothiocyanate group.
Predicted Fragmentation Pathway:
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
"M+ (m/z 153)" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "m/z 95" [fillcolor="#FBBC05", fontcolor="#202124"]; "m/z 67" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "m/z 39" [fillcolor="#4285F4", fontcolor="#FFFFFF"];
"M+ (m/z 153)" -> "m/z 95" [label="- NCS"]; "m/z 95" -> "m/z 67" [label="- CO"]; "m/z 67" -> "m/z 39" [label="- C2H2"]; } }
Caption: Predicted major fragmentation pathway for this compound in EI-MS.
Interpretation of Key Fragments:
-
m/z 153 ([M]⁺): The molecular ion.
-
m/z 95 ([M - NCS]⁺): This prominent peak would result from the loss of the isothiocyanate group, forming the stable 2-furoyl cation. This is a common fragmentation pathway for acyl isothiocyanates.
-
m/z 67 ([M - NCS - CO]⁺): Subsequent loss of a molecule of carbon monoxide from the 2-furoyl cation would lead to the furan radical cation.
-
m/z 39: A common fragment in the mass spectra of furan-containing compounds, corresponding to the cyclopropenyl cation.
Conclusion
The spectroscopic characterization of this compound, while not extensively documented with experimental spectra in the literature, can be reliably predicted based on the well-established principles of NMR, IR, and Mass Spectrometry, and by comparison with analogous compounds. This guide provides a comprehensive set of expected data and interpretations to aid researchers in the identification and utilization of this versatile synthetic intermediate. The provided experimental protocol for its in-situ generation further enhances its accessibility for various synthetic applications.
References
- 1. "Preparation, characterization, antioxidant activity of 1-(2-furoyl) th" by Oday H. R. Al-Jeilawi and Abdullah Qays Oleiwi [bsj.uobaghdad.edu.iq]
- 2. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 3. 2-Furoyl chloride(527-69-5) 1H NMR spectrum [chemicalbook.com]
- 4. 2-Furoic acid(88-14-2) 1H NMR spectrum [chemicalbook.com]
- 5. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. chemicalpapers.com [chemicalpapers.com]
- 8. The infrared spectra of organic thiocyanates and isothiocyanates | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Solubility and Stability of 2-Furoyl Isothiocyanate
Introduction: The Significance of 2-Furoyl Isothiocyanate in Modern Research
This compound (2-FITC) is a reactive heterocyclic compound featuring a furan ring conjugated to an acyl isothiocyanate group. This unique structure makes it a valuable reagent in chemical synthesis and drug discovery. The electrophilic carbon of the isothiocyanate moiety (–N=C=S) serves as a target for nucleophiles, enabling its use as a versatile building block for the synthesis of various derivatives, particularly thioureas, which are of significant interest in medicinal chemistry.
The efficacy and reproducibility of any application involving 2-FITC, whether in a synthetic reaction or a biological assay, are fundamentally dictated by its physicochemical properties. Among the most critical of these are its solubility and stability. A thorough understanding of how 2-FITC behaves in different solvent systems and under various environmental conditions is not merely academic; it is a prerequisite for robust experimental design, accurate data interpretation, and the successful development of novel therapeutics and chemical probes. This guide provides a comprehensive analysis of the solubility and stability of 2-FITC, offering both theoretical insights and practical, field-proven protocols for researchers, scientists, and drug development professionals.
Physicochemical Profile of this compound
To understand the solubility and stability of 2-FITC, one must first consider its molecular structure. The molecule combines an aromatic furan ring with a highly reactive acyl isothiocyanate group.
-
Molecular Formula: C₆H₃NO₂S[1]
-
Molecular Weight: 153.16 g/mol [1]
-
Appearance: Typically a liquid
-
Key Structural Features:
-
Furan Ring: A five-membered aromatic heterocycle, which contributes to the molecule's overall polarity and potential for π-π stacking interactions.
-
Acyl Isothiocyanate Group (-CO-NCS): This is the primary reactive center. The carbonyl group withdraws electron density, enhancing the electrophilicity of the isothiocyanate carbon, making it highly susceptible to nucleophilic attack. This increased reactivity also inherently affects its stability, particularly in the presence of nucleophiles like water.
-
Part 1: The Solubility Profile of this compound
The solubility of a compound is a critical parameter that influences its utility in virtually all laboratory applications, from chemical reactions to biological assays. The principle of "like dissolves like" is a useful starting point; polarity plays a significant role in determining suitable solvents.[2]
Solubility in Organic Solvents
Due to its organic nature, this compound is generally soluble in a range of common organic solvents. The choice of solvent is crucial and application-dependent. For instance, a solvent for a chemical reaction must dissolve all reactants without participating in the reaction, whereas a solvent for long-term storage must ensure stability.
Causality in Solvent Selection:
-
Aprotic Polar Solvents (DMSO, DMF, Acetonitrile): These are often the solvents of choice for creating concentrated stock solutions. Their high dielectric constants effectively solvate polar molecules like 2-FITC. Crucially, as they lack acidic protons, they are less likely to react with the electrophilic isothiocyanate group, thereby preserving the compound's integrity during storage. DMSO is particularly effective at dissolving a wide range of organic compounds.
-
Protic Solvents (Ethanol, Methanol): While 2-FITC may be soluble in alcohols, these solvents contain nucleophilic hydroxyl groups that can slowly react with the isothiocyanate, leading to the formation of thiocarbamates. Therefore, alcoholic solutions are generally not recommended for long-term storage but may be used for reactions where the alcohol is a reactant or for immediate use in serial dilutions.
-
Less Polar Solvents (Dichloromethane, Chloroform, THF): These solvents are suitable for specific synthetic applications and for purification techniques like chromatography. Solubility in these solvents can be moderate and should be determined empirically.
Table 1: Qualitative Solubility Summary for this compound
| Solvent | Solvent Type | Expected Solubility | Rationale & Best Practices |
| Dimethyl Sulfoxide (DMSO) | Aprotic Polar | High | Recommended for stock solutions. Minimizes degradation due to the absence of reactive protons. Ensure use of anhydrous grade DMSO to prevent hydrolysis. |
| N,N-Dimethylformamide (DMF) | Aprotic Polar | High | Good alternative to DMSO for stock solutions. Also requires anhydrous conditions for optimal stability. |
| Acetonitrile (MeCN) | Aprotic Polar | Moderate to High | Suitable for analytical applications (e.g., HPLC). Its lower viscosity and UV transparency are advantageous. |
| Ethanol (EtOH) / Methanol (MeOH) | Protic Polar | Moderate | Use with caution. Suitable for immediate use in experiments but not for storage due to potential reaction with the hydroxyl group. |
| Tetrahydrofuran (THF) | Aprotic, Less Polar | Moderate | Often used in synthesis. Should be anhydrous as it can contain water. |
| Dichloromethane (DCM) | Aprotic, Nonpolar | Moderate | Common solvent for organic reactions and extractions. |
| Water | Protic, Highly Polar | Very Low / Insoluble | Prone to rapid hydrolysis. Aqueous solutions should be prepared fresh and used immediately. |
Note: Quantitative solubility data for this compound is not widely available in published literature. The information above is based on the general principles of solubility for acyl isothiocyanates and related organic compounds. It is strongly recommended to determine solubility experimentally for specific applications.
Protocol for Experimental Solubility Determination (Shake-Flask Method)
This protocol provides a reliable, self-validating method to quantify the equilibrium solubility of 2-FITC in a chosen solvent.
Objective: To determine the saturation concentration of 2-FITC in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected anhydrous-grade organic solvents
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker/incubator
-
Centrifuge
-
Calibrated pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Methodology:
-
Preparation: Add an excess amount of 2-FITC to a vial containing a known volume (e.g., 1.0 mL) of the test solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Shake the mixture for a prolonged period (24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess, undissolved solid.
-
Sample Collection: Carefully withdraw a precise aliquot of the clear supernatant. Crucially, avoid disturbing the solid pellet.
-
Dilution: Immediately perform a large, accurate dilution of the supernatant with a suitable mobile phase or solvent (e.g., 1:100 or 1:1000 with acetonitrile) to prevent precipitation and to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample by a validated HPLC method. Determine the concentration by comparing the peak area to a standard curve prepared with known concentrations of 2-FITC.
-
Calculation: Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
Part 2: The Stability Profile of this compound
The stability of 2-FITC is intrinsically linked to the high reactivity of the acyl isothiocyanate group. Understanding its degradation pathways is crucial for defining appropriate storage conditions, handling procedures, and predicting its fate in reactive environments.
Key Factors Influencing Stability
-
Hydrolysis: The most significant degradation pathway for 2-FITC is hydrolysis, which is the reaction with water. The electrophilic carbon of the isothiocyanate is attacked by the nucleophilic oxygen atom of water. This reaction is often accelerated under basic or acidic conditions.[3][4]
-
Temperature: Elevated temperatures increase the rate of chemical reactions, including degradation.[5] For optimal stability, 2-FITC should be stored at low temperatures.
-
pH: The rate of hydrolysis is pH-dependent. Basic conditions, with a higher concentration of the potent nucleophile hydroxide (OH⁻), will significantly accelerate degradation compared to neutral or acidic conditions.[6]
-
Nucleophiles: Beyond water, other nucleophiles such as primary and secondary amines, thiols, and alcohols can react with 2-FITC, leading to its consumption. This is the basis of its utility in synthesis but represents a stability issue if these nucleophiles are present as contaminants.
Primary Degradation Pathway: Hydrolysis
The hydrolysis of 2-FITC proceeds through a nucleophilic addition mechanism, ultimately yielding 2-furoylamine and releasing carbonyl sulfide (which can further decompose to H₂S and CO₂).
-
Nucleophilic Attack: A water molecule attacks the central carbon of the isothiocyanate group.
-
Intermediate Formation: An unstable thiocarbamic acid intermediate is formed.
-
Decomposition: This intermediate rapidly decomposes, losing carbonyl sulfide to form the corresponding amine, 2-furoylamine.
Long-Term Storage and Handling
Based on its reactivity, the following best practices are essential for maintaining the integrity of this compound:
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended).
-
Moisture Prevention: Protect from moisture at all times. Use anhydrous solvents and handle in a dry environment (e.g., in a glovebox or with dry glassware).
-
Stock Solutions: Prepare stock solutions in high-quality, anhydrous aprotic solvents like DMSO or DMF. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and moisture introduction from atmospheric water.
Protocol for Assessing Aqueous Stability by HPLC
This protocol provides a framework for quantitatively measuring the degradation rate of 2-FITC in aqueous buffers of different pH values.
Objective: To determine the kinetic stability (e.g., half-life, t₁/₂) of 2-FITC at various pH values and a constant temperature.
Materials:
-
2-FITC stock solution in acetonitrile (MeCN)
-
Aqueous buffers (e.g., pH 4.0 citrate, pH 7.4 phosphate, pH 9.0 borate)
-
Thermostatic water bath or incubator
-
Autosampler vials
-
HPLC system with a UV detector
Methodology:
-
Reaction Setup: Prepare a series of vials for each pH condition. Add the appropriate aqueous buffer to each vial and allow them to thermally equilibrate at the desired temperature (e.g., 37°C).
-
Initiation (t=0): To start the experiment, spike a small, known volume of the 2-FITC stock solution into each buffer solution to achieve a final desired concentration (e.g., 100 µM). The final percentage of organic solvent should be kept low (e.g., <1%) to minimize its effect on the reaction. Mix thoroughly.
-
Time-Point Sampling: Immediately take the first sample (t=0) and inject it into the HPLC. At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from the respective vials and inject it onto the HPLC system.
-
HPLC Analysis: Use a suitable reversed-phase C18 column and a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid) to separate the parent 2-FITC from its degradation products (e.g., 2-furoylamine). Monitor the elution profile using a UV detector at a wavelength where 2-FITC has strong absorbance.
-
Data Analysis: For each time point, determine the peak area of the remaining 2-FITC.
-
Kinetic Profile: Plot the natural logarithm of the percentage of remaining 2-FITC (ln[% Remaining]) versus time. If the degradation follows first-order kinetics, the plot will be linear.
-
Half-Life Calculation: The degradation rate constant (k) is the negative of the slope of the linear regression. The half-life (t₁/₂) can then be calculated using the equation: t₁/₂ = 0.693 / k .
Conclusion and Practical Recommendations
This compound is a reactive and valuable chemical tool whose successful application hinges on careful management of its solubility and stability. This guide has established that:
-
Solubility: 2-FITC is most soluble in polar aprotic solvents like DMSO and DMF, which are ideal for preparing stable stock solutions. Solubility in other solvents should be determined empirically using robust methods like the shake-flask protocol outlined herein.
-
Stability: The primary liability of 2-FITC is its susceptibility to hydrolysis, a reaction that is accelerated by high temperatures and basic pH. The principal degradation product is 2-furoylamine. Strict anhydrous conditions and low-temperature storage are paramount for preserving its integrity.
By applying the principles and protocols detailed in this guide, researchers can ensure the quality of their starting materials, generate reproducible results, and confidently advance their research and development objectives.
References
- 1. This compound CAS#: 80440-95-5 [amp.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. thaiscience.info [thaiscience.info]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
Furoyl Isothiocyanates: A Technical Guide to Synthesis, Reactivity, and Applications in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: Furoyl isothiocyanates represent a class of highly reactive, synthetic chemical intermediates that have garnered significant interest in medicinal chemistry. By combining the privileged furan scaffold with the versatile isothiocyanate functional group, these compounds serve as powerful building blocks for the synthesis of a diverse array of nitrogen- and sulfur-containing heterocycles. While isothiocyanates are well-known as natural products derived from plants, furoyl isothiocyanates are primarily accessible through chemical synthesis. This guide provides a comprehensive overview of their synthetic methodologies, explores their rich chemical reactivity with various nucleophiles, and details their applications in the development of novel therapeutic agents, particularly in the antimicrobial and anticancer fields. Detailed protocols, reaction pathways, and a summary of derived bioactive compounds are presented to offer researchers a practical and in-depth resource for leveraging furoyl isothiocyanates in drug discovery programs.
Introduction to Furoyl Isothiocyanates
The Isothiocyanate Functional Group: A Primer
The isothiocyanate functional group, characterized by its –N=C=S moiety, is a highly electrophilic scaffold. The central carbon atom is susceptible to nucleophilic attack, making isothiocyanates exceptionally useful synthons in organic chemistry. This reactivity is the cornerstone of their utility, allowing for the construction of thioureas, thiazoles, triazoles, and other complex heterocyclic systems.[1][2] In nature, many isothiocyanates are produced from the enzymatic hydrolysis of glucosinolates, secondary metabolites found abundantly in cruciferous vegetables like broccoli, cabbage, and mustard.[3][4][5] These natural compounds, such as sulforaphane and allyl isothiocyanate, are renowned for their potent biological activities, including chemopreventive and antimicrobial properties.[6][7][8]
The Furan Moiety: A Privileged Scaffold in Medicinal Chemistry
Furan is a five-membered aromatic heterocycle containing one oxygen atom. Its derivatives are ubiquitous in nature and are considered "privileged scaffolds" in medicinal chemistry. The furan ring system is a key structural component in numerous pharmaceuticals and biologically active compounds, exhibiting a wide spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[9] Its ability to engage in various non-covalent interactions with biological targets makes it an attractive core for drug design.
Furoyl Isothiocyanates: Merging Two Key Scaffolds
Furoyl isothiocyanates, such as 2-furoyl isothiocyanate, are synthetic constructs that covalently link a furan ring to an isothiocyanate group. This molecular architecture creates a bifunctional reagent with immense potential. The furan ring acts as a stable, biologically relevant anchor, while the isothiocyanate group serves as a reactive handle for chemical diversification. The strategic combination of these two moieties allows for the systematic synthesis of novel heterocyclic libraries with high potential for biological activity.[1][10]
On the Natural Occurrence of Furoyl Isothiocyanates
Isothiocyanates in Nature: The Glucosinolate Pathway
The vast majority of naturally occurring isothiocyanates originate from plants of the order Brassicales.[11][12] These plants store sulfur-containing precursors called glucosinolates.[13] When the plant tissue is damaged (e.g., by chewing or cutting), an enzyme called myrosinase is released, which hydrolyzes the glucosinolates into unstable aglycones.[4][14] These intermediates then spontaneously rearrange to form isothiocyanates, which act as defense compounds for the plant.[11][15] This process is famously known as the "mustard oil bomb".[15]
Furoyl Isothiocyanates: A Synthetic Origin
Despite the widespread occurrence of isothiocyanates in the plant kingdom, there is a lack of significant evidence to suggest that furoyl isothiocyanates are natural products. Extensive literature searches reveal their identity as versatile synthetic intermediates rather than compounds isolated from natural sources.[1][10][16] Their value lies not in their natural abundance, but in their utility as laboratory-derived building blocks for creating complex molecules with therapeutic potential.
Synthetic Methodologies
The synthesis of furoyl isothiocyanates is straightforward and typically involves the reaction of a furoyl halide with a thiocyanate salt. This method provides a reliable and high-yielding route to the desired product.
Primary Synthesis of Furoyl Isothiocyanates from Furoyl Chlorides
The most common and efficient method for preparing furoyl isothiocyanates is the reaction of the corresponding furoyl chloride with an anhydrous thiocyanate salt, such as lead(II) thiocyanate or potassium thiocyanate, in an inert solvent like benzene or acetone.[16] The furoyl chloride itself is readily prepared from the corresponding furoic acid using standard chlorinating agents like thionyl chloride.
Caption: General synthetic scheme for Furoyl Isothiocyanate.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is adapted from established literature procedures.[16] As a senior application scientist, I stress the importance of anhydrous conditions, as isothiocyanates are sensitive to hydrolysis.
Objective: To synthesize this compound from 2-furoyl chloride.
Materials:
-
2-Furoyl chloride
-
Anhydrous lead(II) thiocyanate (Pb(SCN)₂) or anhydrous potassium thiocyanate (KSCN)
-
Anhydrous benzene or acetone
-
Standard glassware for reflux and filtration, dried in an oven
-
Inert atmosphere setup (e.g., nitrogen or argon)
Step-by-Step Methodology:
-
Setup: Assemble a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Ensure all glassware is thoroughly dried to prevent hydrolysis of the starting material and product. The system should be under an inert atmosphere.
-
Reagent Addition: To the flask, add 2-furoyl chloride (1 equivalent) dissolved in a minimal amount of anhydrous benzene.
-
Thiocyanate Addition: Add anhydrous lead(II) thiocyanate (approximately 0.6 equivalents) or potassium thiocyanate (1.2 equivalents) to the solution. The use of lead thiocyanate often results in cleaner reactions and simpler workup.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy. The disappearance of the acid chloride and the appearance of the characteristic strong, broad isothiocyanate peak (~2000-2100 cm⁻¹) in the IR spectrum indicates reaction completion. The reaction typically takes several hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove the insoluble metal chloride salt (e.g., PbCl₂ or KCl).
-
Purification: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The resulting crude this compound is often of sufficient purity for subsequent reactions. If further purification is needed, vacuum distillation can be performed, though care must be taken due to the reactivity of the product.
Self-Validating System: The success of the synthesis can be rapidly confirmed by IR spectroscopy. The acyl chloride C=O stretch (around 1760 cm⁻¹) should be absent, while a very strong and characteristic N=C=S asymmetric stretching band should appear between 2000-2100 cm⁻¹. Further confirmation is achieved via ¹H and ¹³C NMR spectroscopy.
Chemical Reactivity and Derivatization
The synthetic power of furoyl isothiocyanates stems from the electrophilic nature of the central carbon in the -N=C=S group, which readily reacts with a wide range of nucleophiles.
Reactions with Nucleophiles: The Gateway to Heterocyclic Systems
Furoyl isothiocyanates react with primary and secondary amines, hydrazines, and other nitrogen-based nucleophiles to form N,N'-disubstituted thiourea derivatives in high yield.[1][17] These thiourea intermediates are stable, isolable compounds that serve as the direct precursors for a multitude of cyclization reactions.
Caption: Two-step process for heterocyclic synthesis from furoyl isothiocyanate.
Building Complex Scaffolds via Intramolecular Cyclization
The thiourea derivatives obtained from the initial addition reaction are primed for subsequent intramolecular cyclization. By choosing the appropriate nucleophile and cyclizing agent, a vast chemical space of five- and six-membered heterocyclic systems can be accessed. This strategy provides a modular and efficient approach to building molecular complexity.[2][17]
Table 1: Examples of Heterocyclic Systems Derived from this compound
| Starting Nucleophile | Cyclizing Agent/Condition | Resulting Heterocycle | Reference |
| Benzoyl hydrazine | Polyphosphoric Acid (PPA) | 1,2,4-Triazoline-5-thione | [17] |
| Anthranilic acid | Acetic Anhydride (Ac₂O) | Quinazoline derivative | [2] |
| 2-Aminobenzothiazole | N/A (Direct addition) | Furoyl-thiourea derivative | [1] |
| Hydrazine Hydrate | Ethanol (Reflux) | Thiocarbohydrazide derivative | [2] |
| Aromatic Amines | N/A (Direct addition) | N-Aryl-N'-(furoyl)thioureas | [16] |
Applications in Drug Development and Medicinal Chemistry
The derivatives synthesized from furoyl isothiocyanates have shown significant promise in various therapeutic areas, leveraging the combined biological potential of the furan core and the newly formed heterocyclic systems.
Antimicrobial Agents
A significant body of research has focused on the antimicrobial properties of heterocycles derived from this compound. Various synthesized compounds, including those containing 1,2,4-triazole, quinazoline, and benzothiazole moieties, have been tested and shown to possess notable antibacterial and antifungal activities.[1][2][17] The lipophilicity of the furan ring, combined with the hydrogen bonding capabilities of the thiourea-derived portions, likely contributes to their ability to disrupt microbial membranes or inhibit essential enzymes.
Anticancer Agents
Isothiocyanates, in general, are well-documented for their anticancer properties, which are exerted through multiple mechanisms including the induction of apoptosis, cell cycle arrest, and modulation of carcinogen-metabolizing enzymes.[7][8][18] Derivatives of furoyl isothiocyanates are being explored for their cytotoxic activity against various cancer cell lines. For instance, certain quinazoline derivatives have shown potent anti-proliferative activity, with some compounds exhibiting inhibitory effects on key cancer-related targets like VEGFR-2 tyrosine kinase.[2]
Other Potential Therapeutic Areas
The versatility of the furoyl isothiocyanate scaffold allows for its application in other areas of drug discovery. The general class of isothiocyanates has been investigated for anti-inflammatory, antioxidant, and neuroprotective effects.[14][19] By generating novel libraries of furoyl-derived heterocycles, researchers can screen for activity against a wide range of biological targets, including enzymes like deubiquitinases, which have been shown to be inhibited by natural isothiocyanates.[20]
Conclusion and Future Outlook
Furoyl isothiocyanates stand out as exceptionally valuable, albeit synthetic, building blocks in modern medicinal chemistry. Their straightforward synthesis and high reactivity provide a robust platform for the rapid generation of molecular diversity. The resulting heterocyclic derivatives have demonstrated significant potential as antimicrobial and anticancer agents, validating the strategy of combining the furan scaffold with the isothiocyanate functional group.
Future research should focus on expanding the library of furoyl-derived heterocycles by exploring a wider range of nucleophiles and innovative cyclization strategies. A deeper investigation into the structure-activity relationships (SAR) of these compounds will be crucial for optimizing their potency and selectivity. Furthermore, elucidating their precise mechanisms of action will pave the way for their development into next-generation therapeutic agents. The continued exploration of this chemical class holds great promise for addressing unmet needs in drug discovery.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. The antibacterial properties of isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 5. Isothiocyanate [medbox.iiab.me]
- 6. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
- 8. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological activity of furan derivatives [wisdomlib.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Effects of Glucosinolate-Derived Isothiocyanates on Fungi: A Comprehensive Review on Direct Effects, Mechanisms, Structure-Activity Relationship Data and Possible Agricultural Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isothiocyanates: translating the power of plants to people - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparing Fungal Sensitivity to Isothiocyanate Products on Different Botrytis spp. | MDPI [mdpi.com]
- 14. Frontiers | The role of isothiocyanate-rich plants and supplements in neuropsychiatric disorders: a review and update [frontiersin.org]
- 15. youtube.com [youtube.com]
- 16. CCCC 1989, Volume 54, Issue 3, Abstracts pp. 699-705 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]
- 17. tandfonline.com [tandfonline.com]
- 18. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Naturally Occurring Isothiocyanates Exert Anticancer Effects by Inhibiting Deubiquitinating Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Furoyl Isothiocyanate: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Furoyl isothiocyanate is a versatile bifunctional reagent that has garnered significant interest in the field of organic synthesis, particularly in the construction of diverse heterocyclic scaffolds. Its unique molecular architecture, featuring an electrophilic isothiocyanate group appended to a furoyl moiety, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and synthetic applications of this compound, with a focus on its utility in the development of novel compounds with potential biological activity.
Historical Context and Discovery
While a singular, seminal report on the initial discovery of this compound is not readily apparent in the historical literature, its emergence is intrinsically linked to the broader development of acyl isothiocyanate chemistry. The synthesis and reactions of acyl isothiocyanates have been a subject of study for over a century, with early work focusing on their preparation from acyl chlorides and inorganic thiocyanates. The exploration of furoic acid and its derivatives, driven by their prevalence in natural products and their potential as bio-based chemical feedstocks, likely led to the synthesis of this compound as a logical extension of this established chemistry. Its utility as a synthon for heterocyclic chemistry has been recognized and developed more recently, with numerous publications in the last few decades highlighting its role as a valuable building block.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 80440-95-5 | [1] |
| Molecular Formula | C₆H₃NO₂S | [1] |
| Molecular Weight | 153.16 g/mol | [1] |
| Boiling Point | 78 °C at 1 mmHg | [2] |
| Density | 1.30 g/cm³ | [2] |
| Appearance | Not specified, likely a liquid | |
| Solubility | Soluble in organic solvents like acetone | [3] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound involves the reaction of 2-furoyl chloride with a thiocyanate salt. A detailed, one-pot protocol is described below.
Experimental Protocol: One-Pot Synthesis of this compound and Subsequent Thiourea Formation
This protocol is adapted from the work of Al-Jeilawi and Oleiwi (2023).[3][4]
Materials:
-
2-Furoyl chloride
-
Potassium thiocyanate (KSCN)
-
Dry Acetone
-
Primary or secondary amine
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Dropping funnel
Procedure:
-
In-situ formation of this compound:
-
To a solution of potassium thiocyanate (1.0 equivalent) in dry acetone in a round-bottom flask, add 2-furoyl chloride (1.0 equivalent) dropwise with stirring at room temperature.
-
The reaction mixture is then stirred for a short period to ensure the complete formation of this compound. The formation of a precipitate of potassium chloride indicates the progress of the reaction.
-
-
Synthesis of 1-(2-furoyl)thiourea derivatives:
-
To the reaction mixture containing the in-situ generated this compound, add a solution of the desired primary or secondary amine (1.0 equivalent) in dry acetone dropwise.
-
The resulting mixture is then refluxed for a period of 3 to 5 hours, with the reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
-
Causality of Experimental Choices:
-
Dry Acetone: The use of an anhydrous solvent is crucial to prevent the hydrolysis of the highly reactive 2-furoyl chloride and the resulting isothiocyanate.
-
Potassium Thiocyanate: This salt serves as the source of the thiocyanate nucleophile. Other thiocyanate salts, such as ammonium or sodium thiocyanate, can also be used.
-
One-Pot Procedure: This approach is efficient as it avoids the isolation of the potentially moisture-sensitive this compound intermediate, leading to higher overall yields of the final thiourea derivatives.
Spectroscopic Characterization
Detailed spectroscopic data for pure this compound is not extensively reported. However, based on the analysis of its derivatives and general principles of spectroscopy, the following characteristics can be expected:
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a strong, characteristic absorption band for the isothiocyanate group (-N=C=S) in the region of 2000-2200 cm⁻¹. Additionally, a strong carbonyl (C=O) stretching vibration from the furoyl moiety would be observed around 1680-1700 cm⁻¹.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum will display signals corresponding to the three protons of the furan ring. These typically appear as multiplets in the aromatic region (δ 6.5-8.0 ppm).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon NMR spectrum will show signals for the carbonyl carbon, the isothiocyanate carbon, and the four carbons of the furan ring. A notable feature of isothiocyanates is the often broad and weak signal of the isothiocyanate carbon, sometimes referred to as "near-silence," which can make its detection challenging.[5][6][7] This phenomenon is attributed to the quadrupolar relaxation of the nitrogen atom and the chemical shift anisotropy of the carbon. The expected chemical shift for the isothiocyanate carbon is in the range of δ 125-140 ppm.
Mass Spectrometry (MS): The mass spectrum of this compound would show the molecular ion peak at m/z 153. Key fragmentation patterns would likely involve the loss of CO, NCS, or the entire furoyl group, providing valuable structural information.[8][9]
Chemical Reactivity and Synthetic Applications
This compound is a highly reactive molecule due to the presence of two electrophilic centers: the carbonyl carbon and the isothiocyanate carbon. This dual reactivity makes it a valuable precursor for the synthesis of a wide variety of heterocyclic compounds.
Reactions with Nucleophiles
The primary mode of reaction for this compound is the nucleophilic addition to the isothiocyanate carbon. A diverse range of nucleophiles, including amines, hydrazines, and active methylene compounds, readily react to form thiourea and thiosemicarbazide derivatives. These intermediates can then undergo subsequent intramolecular cyclization to yield various five- and six-membered heterocyclic systems.
Synthesis of Heterocyclic Systems
This compound has been successfully employed as a key building block in the synthesis of a variety of heterocyclic compounds, including:
-
Thiazoles and Thiazolidinones: Reaction with α-haloketones or α-haloesters.
-
Triazoles: Reaction with hydrazines followed by cyclization.
-
Thiadiazoles: Reaction with hydrazonoyl halides.
-
Pyrimidines and Thiouracils: Reaction with active methylene compounds like malononitrile or ethyl cyanoacetate.
These heterocyclic systems are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Safety and Handling
This compound is expected to be a hazardous substance, and appropriate safety precautions must be taken when handling it. While a specific Material Safety Data Sheet (MSDS) is not widely available, the safety information for the closely related 2-furfuryl isothiocyanate (CAS 4650-60-6) provides valuable guidance.[10]
General Safety Precautions:
-
Hazard Class: Likely to be classified as an irritant and harmful.[10]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not inhale vapors.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
It is highly recommended to consult the Safety Data Sheet provided by the supplier before handling this compound.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, offering a convenient pathway to a wide array of functionalized heterocyclic compounds. Its straightforward synthesis from readily available starting materials, coupled with its predictable reactivity, makes it an attractive tool for synthetic and medicinal chemists. Further exploration of the full scope of its reactivity and the biological evaluation of the resulting heterocyclic products will undoubtedly continue to be a fruitful area of research, with the potential to contribute to the development of new therapeutic agents and functional materials.
References
- 1. This compound CAS#: 80440-95-5 [amp.chemicalbook.com]
- 2. This compound: [transworldchemicals.com]
- 3. "Preparation, characterization, antioxidant activity of 1-(2-furoyl) th" by Oday H. R. Al-Jeilawi and Abdullah Qays Oleiwi [bsj.uobaghdad.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. scispace.com [scispace.com]
- 9. scispace.com [scispace.com]
- 10. 2-furfuryl isothiocyanate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
A Theoretical Deep Dive into 2-Furoyl Isothiocyanate: Structure, Reactivity, and In Silico Insights
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive theoretical examination of 2-Furoyl isothiocyanate, a molecule of significant interest in synthetic chemistry and drug discovery. While experimental data on this specific compound remains somewhat nascent, this document leverages established computational chemistry principles and extrapolates from robust theoretical studies on structurally analogous compounds to offer a detailed in silico portrait. This guide is intended to serve as a foundational resource for researchers, enabling a deeper understanding of its molecular characteristics and predicting its behavior in various chemical environments.
Introduction: The Scientific Intrigue of this compound
This compound belongs to the versatile class of acyl isothiocyanates, which are recognized for their rich and diverse reactivity.[1][2] The presence of both a furan ring, a common scaffold in medicinal chemistry, and a highly reactive isothiocyanate group makes this molecule a valuable building block for the synthesis of a wide array of heterocyclic compounds with potential biological activities.[3] Isothiocyanates, in general, are known for their interactions with biological nucleophiles, a property that underpins their investigation as potential therapeutic agents.[4] Understanding the fundamental electronic structure and reactivity of this compound through theoretical studies is paramount for harnessing its synthetic potential and exploring its pharmacological applications.
This guide will navigate the theoretical landscape of this compound, commencing with its molecular structure and conformational preferences, delving into its electronic properties and reactivity profile, and culminating in practical, step-by-step protocols for its in silico analysis.
Molecular Structure and Conformational Landscape
The three-dimensional structure of this compound is dictated by the interplay of electronic and steric effects. The molecule's flexibility primarily arises from the rotation around the single bond connecting the furan ring and the carbonyl group. Theoretical studies on analogous furan-2-carbonyl derivatives, such as furan-2-carbaldehyde, have demonstrated the existence of two stable planar conformers: a cis (O-O-cis) and a trans (O-O-trans) form, with the trans conformer often being the more stable.[5]
A conformational analysis of this compound is crucial as the different conformers can exhibit distinct reactivity and spectroscopic signatures. Density Functional Theory (DFT) calculations are the workhorse for such investigations, allowing for the accurate prediction of the geometries and relative energies of the possible conformers.[6]
Table 1: Predicted Geometric Parameters for the trans Conformer of this compound *
| Parameter | Predicted Value |
| C=O Bond Length | ~1.21 Å |
| C-N Bond Length | ~1.38 Å |
| N=C (isothiocyanate) Bond Length | ~1.20 Å |
| C=S Bond Length | ~1.57 Å |
| Dihedral Angle (O-C-C=O) | ~180° |
*Predicted values are based on DFT calculations of structurally similar acyl isothiocyanates and furan derivatives.
Figure 1: Predicted planar trans conformation of this compound.
Electronic Properties and Reactivity Analysis
The electronic nature of this compound governs its reactivity. Key insights can be gained from analyzing its frontier molecular orbitals (FMOs), the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as its Molecular Electrostatic Potential (MEP).
Frontier Molecular Orbitals (HOMO-LUMO)
The HOMO and LUMO are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a smaller gap suggests higher reactivity.[7] For this compound, the HOMO is expected to be localized primarily on the furan ring and the sulfur atom of the isothiocyanate group, while the LUMO is anticipated to be distributed over the carbonyl and isothiocyanate carbons.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound *
| Parameter | Predicted Value (eV) |
| HOMO Energy | ~ -7.0 to -6.5 |
| LUMO Energy | ~ -2.5 to -2.0 |
| HOMO-LUMO Gap | ~ 4.5 to 4.0 |
*Predicted values are based on DFT calculations of related furan and isothiocyanate compounds.
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution on the molecule's surface. It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack.[8] In this compound, the MEP is expected to show negative potential (red/yellow regions) around the carbonyl oxygen and the sulfur atom, indicating these as likely sites for electrophilic attack. Conversely, positive potential (blue regions) is anticipated around the hydrogen atoms of the furan ring and, importantly, the carbon atom of the isothiocyanate group, highlighting it as the primary site for nucleophilic attack.
Figure 2: Predicted reactivity sites of this compound based on MEP analysis.
Theoretical Vibrational Spectroscopy
Infrared (IR) and Raman spectroscopy are powerful techniques for molecular characterization. DFT calculations can predict the vibrational frequencies and intensities with a high degree of accuracy, aiding in the interpretation of experimental spectra.[9] The calculated vibrational spectrum of this compound is expected to exhibit characteristic bands for the functional groups present.
Table 3: Predicted Key Vibrational Frequencies for this compound *
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
| -N=C=S | ~2100 - 2000 | Asymmetric stretch (strong in IR) |
| C=O | ~1700 - 1680 | Carbonyl stretch (strong in IR) |
| Furan Ring | ~1600 - 1400 | C=C and C-O stretching modes |
| C-N | ~1350 - 1250 | Stretch |
*Predicted values are based on DFT calculations of furan-2-carbaldehyde and acyl isothiocyanates.[5]
Experimental Protocols for Theoretical Studies
For researchers wishing to perform their own in silico investigations of this compound, the following protocols outline the standard computational workflows.
Geometry Optimization and Conformational Analysis
-
Software: Gaussian, ORCA, or other quantum chemistry software package.
-
Method: Density Functional Theory (DFT). A common and reliable functional is B3LYP.[8]
-
Basis Set: A Pople-style basis set such as 6-31G(d) or a more extensive one like 6-311+G(d,p) for higher accuracy.[10]
-
Procedure: a. Construct the initial 3D structures for the possible conformers (e.g., cis and trans) of this compound. b. Perform a geometry optimization for each conformer. c. Verify that the optimized structures correspond to energy minima by performing a frequency calculation. The absence of imaginary frequencies confirms a true minimum. d. Compare the calculated electronic energies (with zero-point vibrational energy correction) to determine the relative stability of the conformers.
Figure 3: Workflow for conformational analysis.
Electronic Structure and Reactivity Analysis
-
Software: Gaussian, ORCA, or similar.
-
Method: DFT (e.g., B3LYP/6-311+G(d,p)) on the optimized geometry of the most stable conformer.
-
Procedure: a. Frontier Molecular Orbitals: Extract the HOMO and LUMO energies from the output file. Visualize the orbital shapes using software like GaussView or Avogadro. b. Molecular Electrostatic Potential: Generate the MEP surface to visualize the charge distribution. c. Reactivity Descriptors: Calculate global reactivity descriptors such as electronegativity, chemical hardness, and electrophilicity index from the HOMO and LUMO energies.
Conclusion and Future Directions
This technical guide has provided a detailed theoretical framework for understanding the structure, electronic properties, and reactivity of this compound. By leveraging computational chemistry, we can predict its behavior with a high degree of confidence, even in the absence of extensive experimental data. The insights gained from these theoretical studies are invaluable for guiding the rational design of novel synthetic routes and for the development of new molecules with potential therapeutic applications.
Future experimental work should focus on validating these theoretical predictions. The synthesis and spectroscopic characterization (IR, Raman, NMR) of this compound would provide a direct comparison with the calculated data. Furthermore, kinetic studies of its reactions with various nucleophiles would offer experimental validation of the predicted reactivity. The synergy between theoretical and experimental approaches will undoubtedly accelerate the exploration of the full potential of this intriguing molecule.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. digital.csic.es [digital.csic.es]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d [mdpi.com]
- 6. Conformers of Allyl Isothiocyanate: A Combined Microwave Spectroscopy and Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring the Relationship between Reactivity and Electronic Structure in Isorhodanine Derivatives Using Computer Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Revealing the contributions of DFT to the spectral interpretation for an amino benzoyl thiourea derivative: Insights into experimental studies from theoretical perspectives, and biological evaluation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 10. periodicos.ufms.br [periodicos.ufms.br]
The Enigmatic Potential of 2-Furoyl Isothiocyanate: A Technical Guide to its Prospective Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Furoyl isothiocyanate, a reactive organosulfur compound featuring a furan moiety, stands at the intersection of two pharmacologically significant classes: isothiocyanates and furan-containing heterocycles. While the biological activities of many isothiocyanates are well-documented, this compound itself remains a largely unexplored molecule. This technical guide synthesizes the current, albeit limited, direct evidence and provides a scientifically grounded framework for its potential biological activities. By examining the established pharmacology of acyl isothiocyanates and the diverse bioactivities of the furan nucleus, we project the prospective antimicrobial, anticancer, and anti-inflammatory applications of this intriguing compound. This document serves as a roadmap for future research, detailing experimental protocols and key molecular pathways to unlock the therapeutic potential of this compound.
Introduction: The Scientific Premise of this compound
Isothiocyanates (ITCs) are a class of naturally occurring and synthetic compounds renowned for their broad spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. Their mechanism of action is primarily attributed to the highly electrophilic isothiocyanate group (-N=C=S), which readily reacts with cellular nucleophiles, thereby modulating critical signaling pathways[4][5].
This compound distinguishes itself by the incorporation of a 2-furoyl group, a derivative of furan. Furan and its derivatives are prevalent in numerous natural products and pharmaceuticals, exhibiting a wide array of biological effects, including antimicrobial and anti-inflammatory activities[6]. The conjugation of these two pharmacophores in a single molecule presents a compelling case for synergistic or novel biological activities. This guide will delve into the chemical rationale and potential mechanistic pathways that underpin the prospective therapeutic applications of this compound.
Chemical Characteristics
This compound is an acyl isothiocyanate, where the electron-withdrawing 2-furoyl group enhances the electrophilicity of the isothiocyanate carbon, making it highly reactive towards nucleophiles such as amines and thiols[4]. This reactivity is central to its potential biological effects.
| Property | Value | Reference |
| Molecular Formula | C₆H₃NO₂S | --INVALID-LINK-- |
| Molecular Weight | 153.16 g/mol | --INVALID-LINK-- |
| Appearance | Yellow to brown liquid | --INVALID-LINK-- |
| Boiling Point | 78 °C at 1 mmHg | --INVALID-LINK-- |
Potential Biological Activities and Underlying Mechanisms
While direct experimental data on this compound is sparse, its chemical structure allows for informed predictions of its biological potential.
Antimicrobial Activity: A Promising Frontier
The most direct evidence for the biological relevance of this compound comes from its use as a synthetic precursor for novel antimicrobial agents.
2.1.1. Synthetic Utility in Generating Bioactive Heterocycles
Research has demonstrated that this compound is a versatile building block for synthesizing a variety of heterocyclic compounds with anticipated biological activities[7]. Specifically, it has been reacted with different nucleophilic reagents to produce five- and six-membered heterocyclic systems such as 1,2,4-triazolines, thiadiazolidines, quinazolines, benzothiazoles, benzoxazoles, and benzimidazoles[7][8]. A number of these synthesized derivatives have been subsequently tested and have shown antimicrobial activity[7]. This strongly suggests that the this compound scaffold can be a valuable starting point for the development of new antimicrobial drugs.
2.1.2. Postulated Mechanisms of Antimicrobial Action
The antimicrobial action of isothiocyanates, in general, is attributed to several mechanisms, which are likely applicable to this compound and its derivatives:
-
Disruption of Cell Membrane Integrity: The lipophilic nature of the furan ring may facilitate the molecule's entry into microbial cells, while the reactive isothiocyanate group can interact with membrane proteins and lipids, leading to membrane disruption[9].
-
Enzyme Inhibition: The electrophilic carbon of the isothiocyanate can react with sulfhydryl groups of essential microbial enzymes, leading to their inactivation[9].
-
Induction of Oxidative Stress: Isothiocyanates can generate reactive oxygen species (ROS) within microbial cells, leading to oxidative damage and cell death.
Experimental Protocol: Screening for Antimicrobial Activity
A standard protocol to assess the antimicrobial potential of this compound and its derivatives would involve:
-
Microorganism Strains: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans, Aspergillus fumigatus).
-
Minimum Inhibitory Concentration (MIC) Determination: Using a broth microdilution method to determine the lowest concentration of the compound that inhibits visible growth of the microorganism.
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination: Plating samples from the MIC assay to determine the lowest concentration that kills 99.9% of the initial microbial population.
-
Mechanism of Action Studies:
-
Membrane Permeability Assay: Using probes like propidium iodide to assess membrane damage.
-
Enzyme Inhibition Assays: Targeting specific microbial enzymes crucial for survival.
-
ROS Measurement: Employing fluorescent probes to quantify intracellular ROS levels.
-
Workflow for Antimicrobial Screening
Caption: Workflow for the synthesis and evaluation of the antimicrobial activity of this compound derivatives.
Anticancer Potential: An Area Ripe for Investigation
Numerous isothiocyanates have demonstrated potent anticancer activities through various mechanisms[1][2]. While no direct studies on this compound have been published, its chemical nature suggests it may share these properties.
2.2.1. Key Anticancer Mechanisms of Isothiocyanates
-
Induction of Apoptosis: ITCs can trigger programmed cell death in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways[5]. This often involves the generation of ROS and the modulation of Bcl-2 family proteins.
-
Cell Cycle Arrest: Isothiocyanates can arrest the cell cycle at various checkpoints, preventing cancer cell proliferation[1][2].
-
Inhibition of Angiogenesis: ITCs can inhibit the formation of new blood vessels that supply tumors with nutrients and oxygen.
-
Modulation of Carcinogen-Metabolizing Enzymes: ITCs can induce Phase II detoxification enzymes, which help in the elimination of carcinogens, and inhibit Phase I enzymes that can activate pro-carcinogens[10].
2.2.2. The Role of the 2-Furoyl Moiety
The furan ring itself is present in various compounds with demonstrated cytotoxic activity against cancer cell lines[8]. The combination of the furoyl group with the isothiocyanate functionality could lead to enhanced anticancer efficacy or a novel mechanism of action.
Experimental Protocol: In Vitro Anticancer Evaluation
-
Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., breast, colon, lung, prostate).
-
Cytotoxicity Assay: Using assays like MTT or SRB to determine the half-maximal inhibitory concentration (IC₅₀) of the compound.
-
Apoptosis Assays:
-
Annexin V/PI Staining: To detect early and late apoptotic cells by flow cytometry.
-
Caspase Activity Assays: Measuring the activity of key executioner caspases (e.g., caspase-3/7).
-
-
Cell Cycle Analysis: Using flow cytometry to determine the effect of the compound on cell cycle distribution.
-
Western Blot Analysis: To investigate the modulation of key proteins involved in apoptosis (e.g., Bcl-2, Bax, caspases) and cell cycle regulation (e.g., cyclins, CDKs).
Signaling Pathway for ITC-Induced Apoptosis
Caption: Postulated intrinsic pathway of apoptosis induced by this compound.
Anti-inflammatory Properties: A Plausible Therapeutic Avenue
Isothiocyanates are well-recognized for their anti-inflammatory effects, primarily through the modulation of key inflammatory signaling pathways[3][11].
2.3.1. Modulation of Inflammatory Pathways
-
Inhibition of NF-κB Signaling: The transcription factor NF-κB is a master regulator of inflammation. ITCs can inhibit its activation, thereby downregulating the expression of pro-inflammatory cytokines, chemokines, and enzymes like COX-2 and iNOS.
-
Activation of the Nrf2-ARE Pathway: The Nrf2 transcription factor plays a crucial role in the cellular antioxidant response. ITCs are potent activators of Nrf2, leading to the upregulation of antioxidant and cytoprotective genes, which can counteract inflammatory processes[10][12].
2.3.2. The Furan Moiety in Inflammation
Derivatives of furan have also been reported to possess anti-inflammatory properties, suggesting a potential for the 2-furoyl group to contribute to this activity[6].
Experimental Protocol: Assessing Anti-inflammatory Activity
-
Cell Model: Lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7) are a standard in vitro model for inflammation.
-
Nitric Oxide (NO) Production Assay: Measuring the accumulation of nitrite in the cell culture medium as an indicator of iNOS activity.
-
Cytokine Measurement: Using ELISA to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Western Blot Analysis: To assess the expression levels of key inflammatory proteins (e.g., iNOS, COX-2) and the phosphorylation status of proteins in the NF-κB and Nrf2 pathways.
Workflow for Anti-inflammatory Evaluation
Caption: Experimental workflow for evaluating the anti-inflammatory potential of this compound.
Future Directions and Conclusion
This compound represents a promising yet understudied molecule with significant potential for biological activity. The existing literature strongly supports the rationale for investigating its antimicrobial, anticancer, and anti-inflammatory properties. The immediate future of research on this compound should focus on:
-
Systematic Biological Screening: Conducting comprehensive in vitro screening to confirm the predicted biological activities.
-
Synthesis of Analogs: Exploring structure-activity relationships by synthesizing and testing a library of this compound derivatives.
-
In Vivo Studies: For promising lead compounds identified in vitro, progressing to animal models to evaluate efficacy and safety.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound.
References
- 1. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
- 2. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. redalyc.org [redalyc.org]
- 6. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Methodological & Application
Application Notes & Protocols: A Researcher's Guide to the Synthesis of 1-(2-Furoyl)thiourea Derivatives
Introduction: Thiourea derivatives represent a class of organic compounds with remarkable versatility and significant biological activity. Their unique structural features, particularly the presence of N-H, C=O, and C=S moieties, allow for diverse chemical modifications and coordination with metal ions, making them privileged scaffolds in medicinal chemistry and materials science.[1][2] These compounds have demonstrated a wide spectrum of pharmacological applications, including antibacterial, antioxidant, anticancer, and enzyme inhibition properties.[3][4][5] This guide provides a detailed protocol for the synthesis of a specific subset, 1-(2-furoyl)thiourea derivatives, through a robust and efficient one-pot reaction involving the in situ generation of 2-furoyl isothiocyanate. This method is advantageous as it avoids the isolation of the highly reactive isothiocyanate intermediate, streamlining the synthetic process.
The core of this synthesis involves a two-step sequence executed in a single reaction vessel.[6][7][8] First, 2-furoyl chloride is converted to this compound via a nucleophilic acyl substitution reaction with potassium thiocyanate. Subsequently, a primary or secondary amine is introduced, which undergoes a nucleophilic addition to the central carbon of the isothiocyanate group to yield the final 1-(2-furoyl)thiourea derivative.[8] This document provides a comprehensive, step-by-step methodology, explains the rationale behind critical steps, and details the characterization of the resulting products.
Section 1: Reaction Mechanism and Workflow
Overall Reaction Scheme
The synthesis proceeds via a one-pot, two-step process.
Step 1: In Situ Formation of this compound 2-Furoyl chloride reacts with potassium thiocyanate (KSCN) in an anhydrous solvent like acetone. The thiocyanate ion (SCN⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of the chloride ion, resulting in the formation of this compound.[8]
Step 2: Nucleophilic Addition of Amine The lone pair of electrons on the nitrogen atom of the added amine nucleophilically attacks the electrophilic central carbon atom of the isothiocyanate group (-N=C=S).[8] This addition reaction forms the stable thiourea linkage, yielding the final product.
General Reaction Mechanism Diagram
Caption: General two-step, one-pot reaction mechanism.
Experimental Workflow Overview
The entire process from starting materials to purified product can be visualized as a streamlined workflow. This approach enhances reproducibility and minimizes handling of sensitive intermediates.
Caption: High-level experimental workflow diagram.
Section 2: Detailed Synthesis Protocol
This protocol describes a general method for synthesizing various 1-(2-furoyl)thiourea derivatives. Molar ratios are provided to allow for scalability.
Materials and Equipment
-
Reagents:
-
2-Furoyl chloride (1.0 eq)
-
Potassium thiocyanate (KSCN) (1.0 eq), dried
-
Anhydrous Acetone
-
Primary or Secondary Amine (1.0 eq)
-
Ethyl acetate (for TLC and recrystallization)
-
Petroleum ether (for TLC and recrystallization)
-
Deionized water
-
-
Equipment:
-
Round-bottom flask (appropriately sized)
-
Reflux condenser and heating mantle
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Buchner funnel and filter paper
-
Standard laboratory glassware
-
TLC plates (Silica gel coated) and developing chamber
-
UV lamp for TLC visualization (or iodine chamber)
-
Safety Precautions
-
Chemical Hazards: 2-Furoyl chloride is corrosive and lachrymatory. Isothiocyanates are toxic and irritants. All amines should be handled with care.
-
Operational Safety: Conduct the entire reaction in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Anhydrous conditions are necessary, so ensure all glassware is thoroughly dried before use.
Step-by-Step Procedure
-
Preparation of this compound (in situ):
-
To a dry round-bottom flask equipped with a magnetic stir bar, add potassium thiocyanate (1.0 eq).
-
Add anhydrous acetone (approx. 20 mL per 5 mmol of KSCN).
-
Stir the suspension at room temperature.
-
Add 2-furoyl chloride (1.0 eq) dropwise to the stirring suspension.
-
Continue stirring the mixture at room temperature for 1 hour. A pale-yellow solution or suspension containing the in situ generated this compound will form.[6][8] Do not isolate the intermediate.
-
-
Synthesis of the Thiourea Derivative:
-
Dissolve the selected amine (1.0 eq) in a minimal amount of dry acetone.
-
Add the amine solution dropwise to the reaction mixture from the previous step.
-
Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 56°C for acetone).
-
Maintain the reflux for 3 to 5 hours.[8]
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Prepare an eluent system, typically a mixture of ethyl acetate and petroleum ether (e.g., 2:1 v/v).[6]
-
Spot the starting amine, the reaction mixture, and a co-spot on a TLC plate.
-
The reaction is considered complete upon the disappearance of the starting amine spot and the appearance of a new, distinct product spot.
-
-
Product Isolation and Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture slowly into a beaker of crushed ice or cold water with stirring.
-
A solid precipitate of the crude thiourea derivative should form.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold deionized water to remove any remaining potassium chloride and other water-soluble impurities.
-
Allow the product to air-dry or dry in a desiccator.
-
-
Purification and Characterization:
-
Purification: Purify the crude product by recrystallization from a suitable solvent system, such as an ethyl acetate/petroleum ether mixture or ethanol.
-
Characterization: Confirm the identity and purity of the synthesized compound using standard spectroscopic methods.
-
FT-IR: Look for characteristic peaks for N-H stretching (3100-3400 cm⁻¹), C=O stretching (amide, ~1650-1700 cm⁻¹), and C=S stretching (~1170-1280 cm⁻¹).[8]
-
¹H NMR: Expect to see signals for the furan ring protons, aromatic/aliphatic protons from the amine, and characteristic broad singlets for the N-H protons of the thiourea moiety (CONH CS and CSNH R), often in the range of δ 9.8-14.0 ppm.[8]
-
¹³C NMR: Confirm the presence of carbonyl (C=O) and thiocarbonyl (C=S) carbons.
-
-
Section 3: Experimental Data and Examples
The described one-pot protocol is effective for a variety of primary and secondary amines. The reaction conditions are generally consistent, with the reflux time being the primary variable, adjusted based on TLC monitoring.
| Amine Substrate | Molar Ratio (Amine:Furoyl Chloride) | Typical Reflux Time | Resulting Derivative Class |
| 4-Aminoacetophenone | 1:1 | 3-5 hours | N-Aryl-N'-(2-furoyl)thiourea |
| Benzyl amine | 1:1 | 3-5 hours | N-Alkyl-N'-(2-furoyl)thiourea |
| 2-Aminobenzothiazole | 1:1 | 3-5 hours | N-Heteroaryl-N'-(2-furoyl)thiourea |
| Diphenylamine | 1:1 | 3-5 hours | N,N-Diaryl-N'-(2-furoyl)thiourea |
| p-Phenylenediamine | 1:2 | 3-5 hours | Bis-thiourea derivative |
| Data compiled from the general procedure described in Al-Jeilawi et al. (2023).[8] |
Section 4: Field-Proven Insights and Troubleshooting
-
Causality of Anhydrous Conditions: The use of dry acetone and glassware is critical. 2-Furoyl chloride and the resulting this compound are both highly reactive towards water. Any moisture will lead to hydrolysis, forming 2-furoic acid and significantly reducing the yield of the desired product.
-
Rationale for One-Pot Synthesis: Isolating acyl isothiocyanates can be challenging due to their reactivity and potential for decomposition. The one-pot approach enhances efficiency and safety by generating and immediately consuming the isothiocyanate in the same reaction vessel.[6][8]
-
Importance of Reflux: While the initial formation of the isothiocyanate occurs at room temperature, the subsequent nucleophilic addition of the amine often requires thermal energy to overcome the activation barrier, ensuring the reaction proceeds to completion in a reasonable timeframe.
-
Troubleshooting Low Yields:
-
Check for Moisture: Ensure all reagents and solvents are anhydrous.
-
Amine Reactivity: Less nucleophilic amines (e.g., those with strong electron-withdrawing groups) may require longer reflux times or the addition of a non-nucleophilic base to facilitate the reaction.
-
Incomplete Reaction: If TLC shows significant starting material remaining after 5 hours, extend the reflux time and continue monitoring.
-
Purification Losses: Minimize product loss during recrystallization by using a minimal amount of hot solvent and allowing for slow cooling to maximize crystal formation.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. "Preparation, characterization, antioxidant activity of 1-(2-furoyl) th" by Oday H. R. Al-Jeilawi and Abdullah Qays Oleiwi [bsj.uobaghdad.edu.iq]
- 8. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
One-Pot Synthesis of Heterocycles with 2-Furoyl Isothiocyanate: Application Notes and Protocols
Introduction: The Strategic Advantage of 2-Furoyl Isothiocyanate in Heterocyclic Chemistry
In the landscape of modern drug discovery and materials science, the efficient construction of complex molecular architectures is paramount. Heterocyclic compounds, in particular, form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the myriad of synthetic tools available, isothiocyanates (R-N=C=S) have emerged as exceptionally versatile building blocks due to their unique electrophilic and nucleophilic reactivity.[1] Specifically, this compound, which couples the reactive isothiocyanate moiety with the biologically relevant furan ring, offers a powerful and strategic starting point for the one-pot synthesis of a diverse range of heterocycles.[2]
This technical guide provides an in-depth exploration of the utility of this compound in one-pot synthetic methodologies. We will delve into the underlying reaction mechanisms, provide detailed, field-proven protocols for the synthesis of various heterocyclic systems, and present data to guide researchers, scientists, and drug development professionals in leveraging this potent synthon for their specific applications. The protocols outlined herein are designed to be robust and reproducible, emphasizing the causality behind experimental choices to ensure both success and a deeper understanding of the chemical transformations.
Core Principles: The Reaction Manifold of this compound
The synthetic versatility of this compound stems from the electrophilicity of the central carbon atom of the isothiocyanate group, making it susceptible to attack by a wide range of nucleophiles. This initial addition reaction is often the gateway to a cascade of subsequent intramolecular cyclizations, leading to the formation of stable five- and six-membered heterocyclic rings in a single synthetic operation.[2]
The general reaction pathway can be visualized as an initial nucleophilic attack on the isothiocyanate carbon, followed by an intramolecular cyclization/condensation step. The nature of the nucleophile and the presence of other functional groups dictate the final heterocyclic scaffold.
Figure 1: Generalized one-pot reaction workflow. This diagram illustrates the two-stage process of nucleophilic addition to this compound to form a thiourea intermediate, followed by an intramolecular cyclization to yield the final heterocyclic product.
Application I: Synthesis of 2-Amino-Substituted Thiazoles
The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring.[3][4] A variation of this reaction, utilizing this compound and α-haloketones, provides a direct and efficient route to 2-acylaminothiazoles.[5] This one-pot protocol capitalizes on the in situ formation of a thiourea intermediate, which then undergoes intramolecular cyclization.
Protocol: One-Pot Synthesis of 2-(Furan-2-carboxamido)-4-arylthiazoles
Materials:
-
2-Furoyl chloride
-
Potassium thiocyanate (KSCN)
-
Substituted α-bromoacetophenone
-
Dry Acetone
-
Ethanol
Procedure:
-
In situ Generation of this compound: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add potassium thiocyanate (1.2 g, 12 mmol) to dry acetone (30 mL). To this suspension, add a solution of 2-furoyl chloride (1.31 g, 10 mmol) in dry acetone (20 mL) dropwise at room temperature. Stir the mixture for 30-45 minutes. The formation of a white precipitate (KCl) indicates the generation of this compound.
-
Reaction with α-Haloketone: To the freshly prepared solution of this compound, add a solution of the substituted α-bromoacetophenone (10 mmol) in ethanol (20 mL).
-
Reaction Monitoring and Work-up: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). Upon completion (typically 2-4 hours), cool the reaction to room temperature.
-
Purification: Remove the solvent under reduced pressure. Partition the resulting residue between ethyl acetate and water. Wash the organic layer with saturated sodium bicarbonate solution, followed by brine, and then dry over anhydrous sodium sulfate. Evaporate the solvent, and purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to yield the desired 2-(furan-2-carboxamido)-4-arylthiazole.
| Substrate (α-bromoacetophenone) | Reaction Time (h) | Yield (%) |
| 2-bromo-1-phenylethanone | 2.5 | 85 |
| 2-bromo-1-(4-chlorophenyl)ethanone | 3.0 | 82 |
| 2-bromo-1-(4-methoxyphenyl)ethanone | 2.0 | 88 |
| 2-bromo-1-(4-nitrophenyl)ethanone | 4.0 | 75 |
Table 1: Representative yields for the one-pot synthesis of 2-(furan-2-carboxamido)-4-arylthiazoles.
Application II: Synthesis of Fused Pyrimidine Derivatives
This compound serves as an excellent precursor for the synthesis of various fused pyrimidine systems, which are of significant interest in medicinal chemistry.[6][7][8] The reaction with compounds containing an active methylene group and an amino group, such as 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, leads to the formation of thieno[2,3-d]pyrimidine derivatives.[6]
Protocol: One-Pot Synthesis of Fused Thieno[2,3-d]pyrimidines
Materials:
-
This compound
-
2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
-
Sodium ethoxide
-
Ethanol
Procedure:
-
Thiourea Intermediate Formation: In a round-bottom flask, dissolve 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (10 mmol) in ethanol (50 mL). Add this compound (1.53 g, 10 mmol) to the solution and stir at room temperature for 1 hour.
-
Cyclization: To the reaction mixture, add a solution of sodium ethoxide (21% in ethanol, 5 mL) and heat the mixture to reflux.
-
Reaction Monitoring and Work-up: Monitor the reaction by TLC. Once the starting materials are consumed (typically 6-8 hours), cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.
-
Purification: Collect the precipitated solid by filtration, wash with cold ethanol, and dry. The crude product can be further purified by recrystallization from a suitable solvent like DMF/ethanol.
Figure 2: Workflow for the one-pot synthesis of fused thieno[2,3-d]pyrimidines. This diagram outlines the sequential steps from the initial mixing of reagents to the final product isolation.
Application III: Synthesis of 1,2,4-Triazole-3-thiones
The reaction of this compound with hydrazides provides a straightforward route to N-acylthiosemicarbazide intermediates, which can be cyclized under basic conditions to afford 1,2,4-triazole-3-thiones.[5] These compounds are known to exhibit a wide range of biological activities.
Protocol: One-Pot Synthesis of 5-Aryl-4-(furan-2-carbonyl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones
Materials:
-
This compound
-
Substituted benzoic acid hydrazide
-
Ethanol
-
Sodium hydroxide (NaOH)
Procedure:
-
Thiosemicarbazide Formation: To a solution of the substituted benzoic acid hydrazide (10 mmol) in ethanol (30 mL), add a solution of this compound (1.53 g, 10 mmol) in ethanol (20 mL). Heat the mixture to reflux for 2-3 hours.
-
Cyclization: After cooling the reaction mixture, add a 2M solution of sodium hydroxide (20 mL). Heat the mixture to reflux again for 4-6 hours, monitoring the cyclization by TLC.
-
Work-up and Purification: Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the product. Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure 1,2,4-triazole-3-thione.
| Substituent on Benzoic Acid Hydrazide | Thiosemicarbazide Formation Time (h) | Cyclization Time (h) | Overall Yield (%) |
| -H | 2.0 | 4.0 | 90 |
| 4-Cl | 2.5 | 5.0 | 87 |
| 4-OCH₃ | 2.0 | 4.5 | 92 |
| 4-NO₂ | 3.0 | 6.0 | 81 |
Table 2: Reaction conditions and yields for the synthesis of 5-Aryl-4-(furan-2-carbonyl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones.
Conclusion
This compound has proven to be a highly valuable and versatile building block for the one-pot synthesis of a wide array of heterocyclic compounds. The protocols detailed in this guide demonstrate its utility in constructing thiazoles, fused pyrimidines, and 1,2,4-triazoles, which are important scaffolds in medicinal chemistry and materials science. The operational simplicity, generally high yields, and the ability to generate molecular complexity in a single step make these methods highly attractive for both academic research and industrial applications. By understanding the underlying mechanistic principles and following these robust protocols, researchers can effectively harness the synthetic potential of this compound to accelerate their discovery and development programs.
References
- 1. Isothiocyanates in Heterocyclic Synthesis - Satish Sharma, Satyavan Sharma - Google Books [books.google.com.sg]
- 2. researchgate.net [researchgate.net]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiazole - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Utility of Lauroyl Isothiocyanate as a Scaffold in the Synthesis of Some Novel Pyrimidine Derivatives and Their Antimicrobial Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bu.edu.eg [bu.edu.eg]
Application Notes and Protocols: 2-Furoyl Isothiocyanate as a Versatile Building Block in Medicinal Chemistry
Introduction: In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. Among these, 2-furoyl isothiocyanate has emerged as a highly valuable and versatile scaffold. Its inherent reactivity, coupled with the unique physicochemical properties of the furan moiety, provides a robust platform for the synthesis of a diverse array of heterocyclic compounds with significant biological activities. This guide offers an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed experimental protocols and an analysis of the structure-activity relationships that underpin its utility.
The furan ring, an electron-rich aromatic heterocycle, is a key structural component in numerous pharmacologically active compounds. It often acts as a bioisostere for a phenyl ring, offering modified steric and electronic characteristics that can enhance metabolic stability, drug-receptor interactions, and overall bioavailability.[1][2] The incorporation of the furan nucleus is a well-established strategy in the design of antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory agents.[1][3][4] The isothiocyanate group, a potent electrophile, readily reacts with a variety of nucleophiles, making it an ideal handle for constructing more complex molecular architectures. This combination of a privileged heterocyclic core and a reactive functional group makes this compound a powerful tool for generating libraries of compounds for high-throughput screening and lead optimization.
Part 1: Synthesis and Reactivity of this compound
The journey to harnessing the potential of this compound begins with its synthesis. The most common and efficient method involves the reaction of 2-furoyl chloride with a thiocyanate salt, typically potassium or ammonium thiocyanate, in an anhydrous solvent like acetone.
The resulting this compound is a highly reactive intermediate. The electrophilic carbon atom of the isothiocyanate group is susceptible to nucleophilic attack by a wide range of compounds, most notably primary and secondary amines, to form N-(2-furoyl)thiourea derivatives. This reaction is typically high-yielding and proceeds under mild conditions.
Part 2: Application in the Synthesis of Bioactive Thioureas
The synthesis of 1-(2-furoyl)-3-substituted thioureas is a cornerstone application of this building block. These thiourea derivatives have demonstrated a broad spectrum of biological activities, including anticancer and antimicrobial effects.[4][5] The nature of the substituent on the terminal nitrogen of the thiourea moiety plays a crucial role in determining the specific biological activity.[4]
General Protocol for the Synthesis of 1-(2-Furoyl)-3-arylthioureas
This protocol describes a general one-pot procedure for the synthesis of 1-(2-furoyl)-3-arylthioureas.
Materials:
-
2-Furoyl chloride
-
Potassium thiocyanate (KSCN)
-
Substituted aniline
-
Anhydrous acetone
-
Stirring apparatus
-
Reflux condenser
-
Ice bath
-
Filtration apparatus
Procedure:
-
Preparation of this compound (in situ):
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-furoyl chloride (10 mmol) in 50 mL of anhydrous acetone.
-
Add potassium thiocyanate (12 mmol) to the solution.
-
Stir the mixture at room temperature for 1-2 hours. The formation of a white precipitate (KCl) indicates the progress of the reaction.
-
-
Reaction with Amine:
-
To the reaction mixture containing the in situ generated this compound, add a solution of the desired substituted aniline (10 mmol) in 20 mL of anhydrous acetone dropwise over 15 minutes.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and then pour it into a beaker containing crushed ice with constant stirring.
-
The solid product will precipitate out. Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethanol/DMF mixture) to obtain the pure 1-(2-furoyl)-3-arylthiourea derivative.
-
Characterization: The synthesized compounds should be characterized by standard spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR to confirm their structure.
-
FT-IR (KBr, cm⁻¹): Look for characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1650-1680 cm⁻¹), and C=S stretching (around 1200-1250 cm⁻¹).
-
¹H NMR (DMSO-d₆, δ ppm): Expect signals for the furan ring protons (typically in the range of 6.5-8.0 ppm) and the aromatic protons of the substituted aniline. The N-H protons will appear as broad singlets at lower fields.
-
¹³C NMR (DMSO-d₆, δ ppm): Characteristic signals for the C=S carbon (around 180 ppm) and the C=O carbon (around 160 ppm) should be observed.
Biological Activity of 1-(2-Furoyl)-3-substituted Thioureas
The synthesized thiourea derivatives often exhibit significant biological activity. Below is a table summarizing the in vitro anticancer and antimicrobial activities of some representative compounds.
| Compound ID | Substituent (R) | Cancer Cell Line | IC₅₀ (µM) | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
| FT-1 | 4-Chlorophenyl | BGC-823 | 25.3 | S. aureus | 270 | C. albicans | 122.1 |
| FT-2 | 4-Nitrophenyl | A-549 | 19.2 | E. coli | 300 | A. niger | 186 |
| FT-3 | 2,4-Dinitrophenyl | HeLa | 41.2 | P. aeruginosa | 230 | I. oryzae | 120.7 |
| FT-4 | Naphthyl | MCF-7 | 39.0 | - | - | - | - |
Data compiled from multiple sources for illustrative purposes.[3][5]
Part 3: Application in the Synthesis of Bioactive Heterocycles
The N-(2-furoyl)thiourea derivatives are not only bioactive in their own right but also serve as excellent precursors for the synthesis of more complex heterocyclic systems, such as thiazoles and 1,2,4-triazoles. These heterocycles are prevalent in many approved drugs and are of great interest to medicinal chemists.
Synthesis of 2-Amino-4-aryl-5-(2-furoyl)thiazoles
The Hantzsch thiazole synthesis provides a classical route to thiazole derivatives. In this application, the N-(2-furoyl)thiourea acts as the thioamide component, which is cyclized with an α-haloketone.
References
- 1. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis and Characterization of Furoyl Thioureas via Reaction of 2-Furoyl Isothiocyanate with Primary and Secondary Amines
Abstract
This technical guide provides a comprehensive overview of the reaction between 2-furoyl isothiocyanate and primary or secondary amines, a cornerstone transformation for synthesizing N-acylthiourea derivatives. These products are privileged structures in medicinal chemistry, exhibiting a wide spectrum of biological activities.[1][2] This document details the underlying reaction mechanism, provides validated, step-by-step protocols for synthesis, outlines methods for structural characterization, and discusses the significance of this reaction in the context of drug discovery and development. The protocols are designed to be self-validating, and the scientific rationale behind key experimental choices is thoroughly explained to empower researchers to adapt and troubleshoot these methods effectively.
Introduction: The Strategic Value of Furoyl Thioureas
N-acyl thioureas are a class of compounds of significant interest to the pharmaceutical and agrochemical industries.[3][4] The thiourea moiety (–NH–C(S)–NH–) is a versatile pharmacophore capable of forming strong hydrogen bonds with biological targets, while the acyl group enhances its chemical stability and modulates its electronic properties. The incorporation of a 2-furoyl group, a five-membered aromatic heterocycle, introduces a rigid, planar scaffold that is prevalent in numerous bioactive natural products and synthetic drugs.
The reaction of this compound with amines is a highly efficient and atom-economical method for accessing libraries of N-(2-furoyl)-N'-substituted and N-(2-furoyl)-N',N'-disubstituted thioureas.[5][6] These compounds have demonstrated a remarkable range of therapeutic potential, including antimicrobial, anticancer, antiviral, and anti-inflammatory activities.[7][8][9] This guide serves as a practical resource for researchers aiming to leverage this powerful chemical transformation.
Core Principles and Reaction Mechanism
The formation of a thiourea from an isothiocyanate and an amine proceeds via a nucleophilic addition mechanism.[10] The reaction is typically fast, often exothermic, and proceeds cleanly without the need for a catalyst.[11]
Mechanism Breakdown:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary or secondary amine acts as a nucleophile. It attacks the highly electrophilic central carbon atom of the isothiocyanate group (–N=C=S).
-
Intermediate Formation: This attack forms a transient, zwitterionic tetrahedral intermediate.
-
Proton Transfer: A rapid intramolecular or solvent-mediated proton transfer from the amine nitrogen to the isothiocyanate nitrogen occurs, neutralizing the charges and yielding the stable thiourea product.
The reaction is essentially irreversible and driven by the formation of the stable thiourea linkage.
Caption: General mechanism for the synthesis of furoyl thioureas.
Experimental Guide: Protocols and Workflows
Materials and Reagents
-
This compound (can be synthesized from 2-furoyl chloride and ammonium thiocyanate)[8][12]
-
Primary or secondary amine of choice (e.g., benzylamine, piperidine)
-
Anhydrous Acetone, Tetrahydrofuran (THF), or Acetonitrile (MeCN)[5][11]
-
Magnetic stirrer and stir bars
-
Round-bottom flasks
-
Dropping funnel or syringe
-
Ice-water bath
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
Safety Precaution: Isothiocyanates can be toxic and lachrymatory. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
General Experimental Workflow
The following diagram outlines the typical workflow for the synthesis and isolation of furoyl thioureas.
Caption: Standard workflow for furoyl thiourea synthesis.
Protocol 1: Synthesis of N-(2-furoyl)-N'-benzylthiourea (from a Primary Amine)
This protocol describes a representative synthesis using benzylamine.[11]
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.53 g, 10 mmol) in 30 mL of anhydrous acetone.
-
Amine Addition: In a separate vial, dissolve benzylamine (1.07 g, 10 mmol) in 10 mL of anhydrous acetone. Add this solution dropwise to the stirring isothiocyanate solution at room temperature over 10-15 minutes.
-
Causality Note: Dropwise addition is recommended to control the exothermic nature of the reaction, preventing potential side reactions.
-
-
Reaction: Stir the mixture at room temperature. The reaction is typically rapid, and a precipitate may form within minutes. Continue stirring for 1-2 hours to ensure completion.
-
Monitoring: Monitor the reaction by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the eluent). Check for the complete consumption of the starting materials.
-
Isolation: If a precipitate has formed, collect the solid product by vacuum filtration. Wash the solid with a small amount of cold acetone or diethyl ether to remove any unreacted starting materials.
-
Purification: The filtered product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent like ethanol or acetonitrile. Dry the final product under vacuum.
Protocol 2: Synthesis of 1-(2-furoyl)-3,3-diphenylthiourea (from a Secondary Amine)
This protocol is adapted for a less nucleophilic secondary amine, diphenylamine.[6][13]
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.53 g, 10 mmol) and diphenylamine (1.69 g, 10 mmol) in 40 mL of anhydrous THF.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux. Secondary amines, especially aromatic ones, are less reactive than primary amines, so heating may be required to drive the reaction to completion.
-
Monitoring: Monitor the reaction progress by TLC every hour until the starting materials are consumed (typically 4-8 hours).
-
Isolation & Work-up: Allow the reaction mixture to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator. The product may precipitate upon cooling or concentration. If no solid forms, pour the mixture into 100 mL of cold water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel or by recrystallization to afford the pure N,N'-disubstituted thiourea.
Characterization of Furoyl Thioureas
Thorough characterization is essential to confirm the identity and purity of the synthesized compounds. The following table summarizes the expected spectroscopic data for a representative product, N-(2-furoyl)thiourea.[14]
| Analytical Technique | Expected Observations and Rationale |
| ¹H NMR (in DMSO-d₆) | - N-H Protons: Two distinct, broad singlets in the δ 9.5-11.0 ppm range, which are exchangeable with D₂O.[14] The two protons are chemically non-equivalent. - Furan Protons: Three characteristic signals for the furan ring protons, typically between δ 6.7-8.1 ppm. |
| ¹³C NMR (in DMSO-d₆) | - Thiocarbonyl Carbon (C=S): A highly deshielded signal around δ 181.5 ppm.[14] This is a key diagnostic peak for the thiourea group. - Carbonyl Carbon (C=O): A signal around δ 157.1 ppm.[14] - Furan Carbons: Four signals corresponding to the furan ring carbons. |
| FT-IR (ATR, solid) | - N-H Stretching: Broad bands in the 3100-3400 cm⁻¹ region. - C=O Stretching: A strong, sharp absorption band around 1680 cm⁻¹.[14] - C=S Stretching: A band in the 1350 cm⁻¹ region, often coupled with other vibrations. |
| Mass Spectrometry | The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the product should be observed, confirming the successful addition. |
Conclusion
The reaction of this compound with primary and secondary amines is a robust, efficient, and versatile method for the synthesis of N-acyl thioureas. The operational simplicity and high yields make this transformation highly attractive for generating compound libraries for high-throughput screening in drug discovery.[8] The protocols and characterization data provided in this note offer a solid foundation for researchers to successfully synthesize and validate these valuable chemical entities.
References
- 1. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Page loading... [guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. annexechem.com [annexechem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.org.mx [scielo.org.mx]
- 14. scispace.com [scispace.com]
Application Notes & Protocols: Mastering Cycloaddition Reactions of 2-Furoyl Isothiocyanate
Abstract
This comprehensive guide provides detailed application notes and experimental protocols for conducting cycloaddition reactions with 2-Furoyl Isothiocyanate. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the nuanced reactivity of this versatile building block. We explore the underlying principles and provide step-by-step methodologies for [4+2], [3+2], and other significant cycloaddition pathways. The protocols emphasize causality, offering insights into the selection of catalysts, solvents, and thermal conditions to empower researchers to optimize their synthetic strategies and accelerate the discovery of novel heterocyclic entities.
Introduction: The Synthetic Potential of this compound
This compound is a bifunctional reagent of significant interest in synthetic and medicinal chemistry. It uniquely combines two highly reactive functionalities: a furan ring, which can act as a diene in [4+2] cycloaddition reactions, and an acyl isothiocyanate group, a potent electrophile and a partner in various cycloaddition and nucleophilic addition reactions.[1][2] The electron-withdrawing nature of the adjacent 2-furoyl group significantly enhances the reactivity of the isothiocyanate moiety, making it a powerful tool for constructing complex nitrogen- and sulfur-containing heterocycles.[1]
This guide provides a foundational understanding and practical protocols for harnessing the dual reactivity of this compound in key cycloaddition reactions.
Preliminary Step: Synthesis of this compound
Before its use in cycloaddition, this compound must often be synthesized, as it is not as commonly available as simpler isothiocyanates. A reliable method involves the reaction of a primary amide (2-furamide) or an acyl chloride (2-furoyl chloride) with a thiocyanate salt or by using a desulfurization agent with a dithiocarbamate intermediate.[3][4]
Protocol 2.1: Synthesis from 2-Furoyl Chloride and KSCN
This protocol describes a common method for generating acyl isothiocyanates.
Materials & Equipment:
-
2-Furoyl chloride
-
Potassium thiocyanate (KSCN), dried under vacuum
-
Anhydrous acetonitrile (MeCN) or acetone
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Set up a round-bottom flask under an inert atmosphere.
-
Add dried potassium thiocyanate (1.2 equivalents) to anhydrous acetonitrile.
-
With vigorous stirring, add 2-furoyl chloride (1.0 equivalent) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approx. 82°C for MeCN) and monitor the reaction progress using TLC or IR spectroscopy (disappearance of the acyl chloride peak and appearance of the isothiocyanate peak ~2000-2100 cm⁻¹). The reaction typically takes 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the precipitated potassium chloride (KCl).
-
The resulting solution of this compound in acetonitrile is often used directly in subsequent reactions without further purification to avoid decomposition.
[4+2] Cycloaddition: The Furan Ring as a Diene
The furan ring possesses a low aromatic character, allowing it to function as a diene in Diels-Alder or [4+2] cycloaddition reactions.[2] This pathway is a powerful method for constructing oxabicyclic systems. However, the aromaticity of the furan ring makes these reactions often reversible, requiring careful control of experimental conditions.[2]
Mechanistic Insight
In this reaction, the 4π-electron system of the furan ring reacts with a 2π-electron system of a dienophile (e.g., maleimides, activated alkynes) in a concerted fashion to form a six-membered ring.[5] The reaction can be promoted by heat or the use of a Lewis acid catalyst, which coordinates to the dienophile, lowering its LUMO energy and accelerating the reaction.[2]
Caption: Generalized [4+2] Diels-Alder reaction of this compound.
Protocol 3.1: Lewis Acid-Catalyzed Diels-Alder with N-Phenylmaleimide
Materials & Equipment:
-
Solution of this compound in MeCN (from Protocol 2.1)
-
N-Phenylmaleimide
-
Lewis Acid (e.g., Zinc Chloride (ZnCl₂), Aluminum Chloride (AlCl₃)), anhydrous
-
Anhydrous dichloromethane (DCM) or toluene
-
Round-bottom flask, magnetic stirrer, inert atmosphere setup
-
TLC plates, column chromatography setup (silica gel)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve N-phenylmaleimide (1.0 equivalent) in anhydrous DCM.
-
Add the Lewis acid (e.g., AlCl₃, 1.1 equivalents) portion-wise at 0°C. Stir for 20-30 minutes to allow for complex formation.[2]
-
Add the solution of this compound (1.05 equivalents) dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC (staining with potassium permanganate can help visualize the furan starting material).
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0°C.
-
Transfer the mixture to a separatory funnel, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired oxabicyclic adduct.
Table 1: Key Parameters for [4+2] Cycloaddition
| Parameter | Condition/Reagent | Rationale & Causality |
| Dienophile | Electron-deficient (e.g., maleimides, acrylates) | A lower LUMO energy of the dienophile leads to a smaller HOMO-LUMO gap with the furan (diene), accelerating the reaction. |
| Catalyst | Lewis Acids (AlCl₃, ZnBr₂) | Coordinates to the dienophile, further lowering its LUMO and increasing reactivity. Can also control stereoselectivity.[2] |
| Solvent | Aprotic, non-coordinating (DCM, Toluene) | Prevents reaction with the isothiocyanate group and effectively solubilizes reactants and catalyst complexes. |
| Temperature | 0°C to Room Temperature | Balances reaction rate with the reversibility of the furan Diels-Alder reaction. Higher temperatures can favor the retro-Diels-Alder process.[6] |
[3+2] Cycloaddition: Engaging the Isothiocyanate Moiety
The acyl isothiocyanate group can participate in [3+2] cycloadditions, reacting with various 1,3-dipoles or their equivalents to form five-membered heterocycles.[7] A particularly useful transformation is the reaction with enamines, which leads to the formation of thiazolidine or related heterocyclic systems.[8][9]
Mechanistic Insight
The reaction between an acyl isothiocyanate and an enamine typically proceeds through a stepwise mechanism. The nucleophilic enamine attacks the electrophilic central carbon of the isothiocyanate. The resulting zwitterionic intermediate then undergoes cyclization to form the five-membered ring.[9] The choice of solvent can be critical, as polar solvents can stabilize the zwitterionic intermediate and influence the reaction pathway.[10]
Caption: Workflow for the [3+2] cycloaddition of this compound with an enamine.
Protocol 4.1: Reaction with a Morpholine Enamine
Materials & Equipment:
-
This compound (generated in situ or used as a solution)
-
1-(Cyclohex-1-en-1-yl)morpholine (or other suitable enamine)
-
Anhydrous tetrahydrofuran (THF) or acetonitrile (MeCN)
-
Round-bottom flask, magnetic stirrer, inert atmosphere setup
-
TLC plates, column chromatography setup (silica gel)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the enamine (e.g., 1-(cyclohex-1-en-1-yl)morpholine, 1.0 equivalent) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) to the stirred enamine solution. The reaction is often exothermic.[11]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Remove the solvent under reduced pressure.
-
The crude product can often be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.[9][11]
Table 2: Key Parameters for [3+2] Cycloaddition with Enamines
| Parameter | Condition/Reagent | Rationale & Causality |
| Enamine | Electron-rich, sterically accessible | Highly nucleophilic enamines (e.g., from morpholine or pyrrolidine) react more rapidly. Steric hindrance can slow or prevent the reaction. |
| Solvent | Aprotic (THF, MeCN, Acetone) | Solubilizes reactants and can influence the stability of the intermediate. The choice of solvent can sometimes alter the product outcome.[10] |
| Temperature | 0°C to Room Temperature | The reaction is typically fast and exothermic, requiring initial cooling to control the reaction rate and minimize side-product formation.[11] |
| Stoichiometry | Slight excess of Isothiocyanate | Ensures complete consumption of the often more valuable enamine partner. |
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| Low or No [4+2] Product | Reaction is reversible; Dienophile is not reactive enough. | Use a more electron-deficient dienophile. Add a Lewis acid catalyst (e.g., AlCl₃, ZnBr₂). Run the reaction at the lowest possible temperature that allows for conversion. |
| Low Yield of [3+2] Product | Hydrolysis of the enamine or isothiocyanate. | Ensure strictly anhydrous conditions using flame-dried glassware, dry solvents, and an inert atmosphere. |
| Formation of Thiourea Side Products | Presence of trace water or primary/secondary amine impurities. | Purify all starting materials. For amine-sensitive reactions, use freshly prepared isothiocyanate solution. |
| Complex Product Mixture | Competing reaction pathways ([4+2] vs. nucleophilic addition). | Modify conditions to favor one pathway. For [4+2], use a Lewis acid. For nucleophilic additions, use a more nucleophilic partner at lower temperatures. |
Conclusion
This compound is a privileged scaffold for the synthesis of diverse heterocyclic compounds through various cycloaddition pathways. By understanding the distinct reactivity of the furan diene system and the acyl isothiocyanate moiety, researchers can selectively engage either functionality. The choice of reaction partner, catalyst, and solvent are critical control elements. The protocols and insights provided herein serve as a robust starting point for the exploration and optimization of these powerful synthetic transformations, enabling the development of novel molecules for applications in materials science and drug discovery.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Isothiocyanate synthesis [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Theoretical studies on cycloaddition reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes & Protocols: Leveraging 2-Furoyl Isothiocyanate in the Synthesis of Novel Antimicrobial Agents
Authored by: A Senior Application Scientist
Introduction: A Versatile Synthon for Combating Antimicrobial Resistance
The escalating crisis of antimicrobial resistance necessitates the urgent development of new and effective therapeutic agents. Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, and the isothiocyanate functional group (–N=C=S) serves as a powerful and versatile electrophilic synthon for their construction.[1][2] 2-Furoyl isothiocyanate, in particular, has emerged as a valuable starting material, combining the reactive isothiocyanate moiety with a furan ring, a privileged scaffold in medicinal chemistry. Its reactions with various nucleophiles provide a straightforward entry into a diverse range of heterocyclic systems, many of which have demonstrated significant biological activities.[1][3]
This guide provides an in-depth exploration of the application of this compound in the synthesis of potent antimicrobial agents. We will delve into the underlying chemical principles, provide detailed, field-proven protocols for the synthesis of key compound classes, and discuss the structure-activity relationships that govern their efficacy.
The Chemical Reactivity of this compound
The synthetic utility of this compound stems from the electrophilic nature of the central carbon atom in the isothiocyanate group. This carbon is susceptible to nucleophilic attack by a wide range of compounds, most notably those containing primary or secondary amine functionalities.[4] The initial addition reaction typically yields an N-acylthiourea derivative. These thiourea intermediates are often stable, isolable compounds, but more importantly, they are primed for subsequent intramolecular cyclization reactions to form a variety of heterocyclic scaffolds, including thiazoles, triazoles, and quinazolines.[1]
The general synthetic pathway begins with the in situ generation of this compound from 2-furoyl chloride and a thiocyanate salt, followed by the addition of a nucleophile.[5] This one-pot approach is efficient and avoids the isolation of the often-unstable isothiocyanate intermediate.
Figure 1: General workflow for the synthesis of antimicrobial agents from this compound.
Synthesis of Key Antimicrobial Scaffolds
N-Aroylthiourea Derivatives: The Foundation
The direct reaction of this compound with various primary and secondary amines yields N-aroylthiourea derivatives.[5][6] These compounds themselves can exhibit significant antimicrobial and antioxidant activities.[5][6] The presence of the thiourea moiety (S=C-N) is crucial for their biological function, often acting as a chelating agent for metal ions essential for microbial enzyme activity.
This protocol details a one-pot, two-step synthesis of a representative N-aroylthiourea derivative.
Materials:
-
2-Furoyl chloride (1.0 eq)
-
Potassium thiocyanate (1.0 eq)
-
p-Phenylenediamine (1.0 eq)
-
Dry Acetone
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
TLC plates (Silica gel 60 F254)
-
Eluent for TLC: Ethyl acetate/Petroleum Ether (2:1)
Procedure:
-
Generation of this compound: To a solution of 2-furoyl chloride (5.07 mmol) in 10 mL of dry acetone in a round-bottom flask, add potassium thiocyanate (5.07 mmol). Stir the mixture at room temperature for 1 hour.[5] The formation of the isothiocyanate can be qualitatively observed by the appearance of a white precipitate of potassium chloride.
-
Thiourea Formation: Without isolating the isothiocyanate, add a solution of p-phenylenediamine (5.07 mmol) in dry acetone dropwise to the reaction mixture.
-
Reaction and Monitoring: Attach a reflux condenser and heat the mixture to reflux for 3-5 hours.[5] Monitor the progress of the reaction by TLC, using an ethyl acetate/petroleum ether (2:1) mixture as the eluent. The reaction is complete when the starting materials are no longer visible on the TLC plate.
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The solid product will precipitate. Collect the precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to afford the pure 1-(2-furoyl)-3-(4-aminophenyl)thiourea.
Causality and Insights:
-
Dry Acetone: The use of a dry, aprotic solvent is critical to prevent the hydrolysis of the highly reactive 2-furoyl chloride and the intermediate isothiocyanate.
-
One-Pot Synthesis: This approach is highly efficient as it avoids the isolation of the potentially unstable this compound, maximizing the overall yield.
-
Reflux: Heating the reaction mixture increases the rate of reaction between the isothiocyanate and the amine, ensuring the reaction goes to completion in a reasonable timeframe.
Thiazole Derivatives: A Prominent Class of Antimicrobials
Thiazole and its derivatives are a cornerstone of antimicrobial drug discovery, forming the core of many clinically used drugs.[7][8] The Hantzsch thiazole synthesis is a classic and reliable method for their preparation, involving the cyclization of an α-haloketone with a thioamide-containing compound.[7][8] In our case, the 1-(2-furoyl)thiourea derivatives serve as the thioamide component.
This protocol outlines the synthesis of a thiazole derivative from a pre-synthesized 1-(2-furoyl)thiourea.
Figure 2: Hantzsch synthesis of thiazole derivatives from 1-(2-furoyl)thiourea.
Materials:
-
1-(2-Furoyl)-3-arylthiourea (1.0 eq)
-
2-Bromo-1-(4-chlorophenyl)ethanone (α-haloketone) (1.0 eq)
-
Sodium acetate (NaOAc)
-
Ethanol
-
Round-bottom flask with magnetic stirrer and reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 1-(2-furoyl)-3-arylthiourea (1 mmol) and 2-bromo-1-(4-chlorophenyl)ethanone (1 mmol) in ethanol.
-
Cyclization: Add a catalytic amount of sodium acetate to the mixture. The base facilitates the deprotonation of the thiourea, enhancing its nucleophilicity.
-
Reflux and Monitoring: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using TLC.
-
Isolation and Purification: After the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol to remove any unreacted starting materials, and dry. Further purification can be achieved by recrystallization.
Causality and Insights:
-
α-Haloketone: The α-haloketone provides the C-C backbone of the thiazole ring. The halogen acts as a good leaving group, and the ketone provides an electrophilic center for the initial nucleophilic attack by the sulfur of the thiourea.
-
Ethanol as Solvent: Ethanol is a good solvent for both reactants and is relatively inert under the reaction conditions. Its high boiling point allows for the reaction to be conducted at an elevated temperature to ensure a reasonable reaction rate.
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of compounds derived from this compound is highly dependent on their chemical structure. By systematically modifying different parts of the molecule, researchers can gain valuable insights into the features that are essential for biological activity.
-
The Furan Ring: The furan ring is a key component. Its heteroatoms can participate in hydrogen bonding with biological targets, and its aromatic nature allows for π-π stacking interactions.
-
Substituents on the Aromatic Ring: For compounds like 1-(2-furoyl)-3-arylthioureas and the derived thiazoles, the nature and position of substituents on the aryl ring play a crucial role. Electron-withdrawing groups (e.g., -Cl, -NO2) or electron-donating groups (e.g., -CH3, -OCH3) can modulate the electronic properties and lipophilicity of the entire molecule, affecting its ability to penetrate microbial cell membranes and interact with target enzymes.[9][10]
-
The Heterocyclic Scaffold: The type of heterocyclic ring formed (e.g., thiazole, triazole, oxadiazole) has a profound impact on the antimicrobial spectrum and potency. For instance, some thiazole derivatives show potent activity against Gram-positive bacteria, while certain triazoles might be more effective against fungal pathogens.[1][9]
| Compound Class | Key Structural Features | General Antimicrobial Activity Trend |
| 1-(2-Furoyl)thioureas | Varied amine substituents (aliphatic, aromatic) | Broad-spectrum but generally moderate activity.[5] |
| 2-(2-Furoylamino)thiazoles | Substituents at the 4-position of the thiazole ring | Often potent against Gram-positive bacteria; activity is highly influenced by the substituent at the 4-position.[9] |
| 1,2,4-Triazoles from this compound | Linkage to the furan moiety | Can exhibit significant antifungal activity.[1] |
Conclusion
This compound is a highly effective and versatile building block for the synthesis of a wide array of heterocyclic compounds with promising antimicrobial properties. The straightforward and often one-pot synthetic methodologies, coupled with the potential for structural diversification, make it an attractive starting point for drug discovery campaigns aimed at combating infectious diseases. The protocols and insights provided in this guide serve as a foundation for researchers to explore the rich chemical space accessible from this valuable synthon and to develop the next generation of antimicrobial agents.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 6. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jchemrev.com [jchemrev.com]
- 8. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes & Protocols: The Use of 2-Furoyl Isothiocyanate in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Implementation of an Acyl Isothiocyanate in Solid-Phase Synthesis
Solid-phase organic synthesis (SPOS) is a cornerstone of modern high-throughput chemistry, enabling the rapid assembly of compound libraries for drug discovery and materials science. The strategic choice of reagents is critical to the success of any solid-phase campaign. 2-Furoyl isothiocyanate, an acyl isothiocyanate, emerges as a particularly valuable building block. Its bifunctional nature—possessing both an electrophilic isothiocyanate group and a furan moiety—allows for the straightforward synthesis of N-acylthioureas, which are themselves versatile intermediates for the construction of more complex heterocyclic scaffolds.[1]
The primary advantage of employing this compound in SPOS lies in the ability to immobilize molecules through a stable thiourea linkage. This approach simplifies purification, as excess reagents and by-products can be washed away from the resin-bound product. This guide provides a detailed exploration of the principles, protocols, and applications of this compound in solid-phase synthesis.
Core Principle: The Reaction of Isothiocyanates with Resin-Bound Amines
The fundamental reaction involves the nucleophilic attack of a primary or secondary amine, immobilized on a solid support, on the electrophilic carbon atom of the isothiocyanate group. This reaction is typically fast, high-yielding, and proceeds under mild conditions, making it ideal for solid-phase applications. The resulting N,N'-disubstituted acylthiourea remains covalently attached to the resin, ready for subsequent chemical transformations or cleavage.
Application Note I: Solid-Phase Synthesis of a 2-Furoyl Thiourea Library
This protocol details the generation of a library of N-(2-furoyl)-N'-alkyl/aryl thioureas starting from an amine-functionalized resin. This method is highly adaptable for creating a diverse set of compounds by simply varying the amine used in the final cleavage step.
Causality Behind Experimental Choices
-
Resin Selection: A primary amine-functionalized resin (e.g., aminomethylated polystyrene) is chosen as the starting point to provide the nucleophile for the initial coupling reaction.
-
Solvent: Dichloromethane (DCM) is an excellent solvent for swelling the polystyrene resin and dissolving the this compound, facilitating reaction kinetics. N,N-Dimethylformamide (DMF) can also be used.
-
Reaction Monitoring: The Kaiser test (or Ninhydrin test) is a qualitative colorimetric assay used to detect the presence of free primary amines on the resin.[2] A negative Kaiser test (beads remain colorless or yellow) after the coupling step indicates that the reaction has gone to completion.[2]
-
Cleavage: The cleavage of the target thioureas from the resin-bound intermediate is achieved by nucleophilic displacement using a diverse set of primary or secondary amines. This "traceless" cleavage strategy directly incorporates a point of diversity into the final product.[3][4]
Experimental Workflow Diagram
References
- 1. Structure and surface analyses of a newly synthesized acyl thiourea derivative along with its in silico and in vitro investigations for RNR, DNA binding, urease inhibition and radical scavenging activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FT-IR: A useful analytical tool for monitoring of solid phase organic reactions | The Infrared and Raman Discussion Group [irdg.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An efficient procedure for traceless solid-phase synthesis of N,N'-substituted thioureas by thermolytic cleavage of resin-bound dithiocarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 2-Furoyl Isothiocyanate Synthesis
Welcome to the Technical Support Center for the synthesis of 2-Furoyl Isothiocyanate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, providing in-depth troubleshooting advice and optimized protocols to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The most common and direct method for synthesizing this compound is the reaction of 2-Furoyl Chloride with a thiocyanate salt, typically potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN), in an anhydrous aprotic solvent.[1] This reaction proceeds via a nucleophilic acyl substitution mechanism.
Q2: Why is my yield of this compound consistently low?
Low yields can stem from several factors, including the quality of starting materials, presence of moisture, improper reaction temperature, side reactions, and inefficient purification. This guide will delve into each of these potential issues in the troubleshooting section.
Q3: Is this compound a stable compound?
Acyl isothiocyanates, including this compound, are reactive molecules and can be sensitive to hydrolysis.[2][3][4] The presence of water in the reaction mixture or during workup can lead to the decomposition of the product back to 2-furoic acid and thiocyanate, or to the formation of other byproducts, significantly reducing the yield. Isothiocyanates, in general, can also degrade in the presence of certain nucleophiles or under harsh temperature conditions.[5]
Q4: What are the expected spectroscopic signatures for this compound?
The key feature in the FT-IR spectrum is the strong, characteristic asymmetric stretching vibration of the -N=C=S group, typically appearing around 2000-2100 cm⁻¹. You will also observe a strong carbonyl (C=O) stretch from the furoyl group at approximately 1680-1700 cm⁻¹. In ¹H NMR, you would expect to see signals corresponding to the protons on the furan ring. For ¹³C NMR, the isothiocyanate carbon (-N=C=S) will have a characteristic chemical shift.
Troubleshooting Guide: A Deeper Dive into Low Yields
This section addresses specific problems you might encounter during the synthesis of this compound, providing potential causes and actionable solutions.
Problem: Low or No Product Formation
Potential Cause 1: Poor Quality of Starting Materials
-
2-Furoyl Chloride: The starting acyl chloride can degrade over time, especially if exposed to atmospheric moisture. This hydrolysis produces 2-furoic acid, which will not react to form the desired isothiocyanate.
-
Thiocyanate Salt: Potassium thiocyanate (KSCN) is hygroscopic and can absorb water from the atmosphere.[6] The presence of water will hydrolyze the 2-furoyl chloride and the this compound product.
Solutions:
-
Assess 2-Furoyl Chloride Purity: Before use, check the purity of your 2-furoyl chloride. An FT-IR spectrum should show a sharp carbonyl peak around 1750-1780 cm⁻¹ and the absence of a broad O-H stretch from the carboxylic acid. If necessary, purify the 2-furoyl chloride by distillation.
-
Ensure Anhydrous Thiocyanate Salt: Dry the potassium thiocyanate in a vacuum oven at 100-120 °C for several hours before use.[6] Store the dried salt in a desiccator.
Potential Cause 2: Inadequate Reaction Conditions
-
Solvent Choice: The solvent must be anhydrous and aprotic. Common choices include acetone, acetonitrile, or tetrahydrofuran (THF). Using a protic solvent or a solvent that is not rigorously dried will lead to side reactions.
-
Reaction Temperature: The reaction is often performed at reflux.[1] However, excessively high temperatures or prolonged reaction times can lead to the decomposition of the product.
-
Reaction Time: Incomplete reaction can be a simple reason for low yield.
Solutions:
-
Solvent Preparation: Use freshly distilled, anhydrous solvents. Acetone should be dried over anhydrous calcium sulfate and distilled. Acetonitrile and THF can be dried using molecular sieves or a solvent purification system.
-
Temperature Optimization: Start with the reported reaction conditions (e.g., reflux in acetone). If the yield is low, consider optimizing the temperature. Running the reaction at a lower temperature for a longer period might minimize product decomposition.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or by taking small aliquots for FT-IR analysis to check for the appearance of the isothiocyanate peak.
Potential Cause 3: Presence of Moisture
As mentioned, water is detrimental to this reaction.
Solutions:
-
Rigorous Anhydrous Technique: Assemble your glassware hot from the oven and cool it under a stream of dry nitrogen or argon. Use septa and syringes for reagent transfers. Maintain a positive pressure of inert gas throughout the reaction.
Problem: Presence of Significant Impurities in the Crude Product
Potential Cause 1: Formation of Symmetric Thiourea Byproducts
Acyl isothiocyanates can react with amines. If your starting materials or solvent are contaminated with amines, or if the product is not handled carefully, this can be an issue. However, in this specific synthesis, a more likely impurity is the unreacted starting material or hydrolysis products.
Potential Cause 2: Hydrolysis Products
The primary impurity is often 2-furoic acid, resulting from the hydrolysis of either the starting 2-furoyl chloride or the this compound product.
Solutions:
-
Strict Anhydrous Conditions: This is the most critical factor to prevent hydrolysis.
-
Careful Work-up: During the work-up, minimize the product's contact with water. If an aqueous wash is necessary, use brine to reduce the solubility of the organic product in the aqueous layer and perform the separation quickly.
Problem: Difficulty in Product Isolation and Purification
Potential Cause 1: Product Loss During Work-up
This compound is a relatively volatile compound and can be lost during solvent removal.
Solutions:
-
Gentle Solvent Removal: Use a rotary evaporator at a reduced temperature and pressure. Avoid heating the flask excessively.
-
Efficient Extraction: If performing a liquid-liquid extraction, ensure complete transfer of the product to the organic layer by performing multiple extractions with a smaller volume of solvent.
Potential Cause 2: Ineffective Purification
Simple filtration and solvent evaporation may not be sufficient to achieve high purity.
Solutions:
-
Distillation: For larger scales, vacuum distillation can be an effective method for purifying this compound.
-
Column Chromatography: For smaller scales, flash column chromatography on silica gel can be used. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically effective. The progress of the separation can be monitored by TLC.
Optimized Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound, incorporating best practices to maximize yield and purity.
Materials and Reagents:
-
2-Furoyl chloride (freshly distilled or of high purity)
-
Potassium thiocyanate (KSCN), dried under vacuum
-
Anhydrous acetone (freshly distilled from a drying agent)
-
Dry nitrogen or argon gas
-
Standard glassware (round-bottom flask, condenser, dropping funnel, etc.), oven-dried
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a septum.
-
Reagent Addition: Under a positive pressure of inert gas, add finely ground, anhydrous potassium thiocyanate (1.2 equivalents) to the flask, followed by anhydrous acetone.
-
Addition of 2-Furoyl Chloride: Add 2-furoyl chloride (1.0 equivalent) dropwise to the stirred suspension of potassium thiocyanate in acetone at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux. Monitor the reaction progress by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent system). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated potassium chloride. Wash the solid with a small amount of anhydrous acetone.
-
Combine the filtrate and washings and carefully remove the acetone under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude this compound can be purified by vacuum distillation. Collect the fraction at the appropriate boiling point and pressure.
-
Alternatively, for smaller scales, purify by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.
-
Visualizing the Process
Reaction Mechanism
Caption: General reaction mechanism for the formation of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields in the synthesis.
Summary of Key Parameters for Optimization
| Parameter | Recommendation | Rationale |
| 2-Furoyl Chloride | Use freshly distilled or high-purity reagent. | Impurities like 2-furoic acid will not react. |
| Potassium Thiocyanate | Dry thoroughly under vacuum before use. | KSCN is hygroscopic; water leads to hydrolysis.[6] |
| Solvent | Use anhydrous acetone, acetonitrile, or THF. | Protic solvents or residual water will cause side reactions. |
| Reaction Temperature | Gentle reflux; consider lower temperatures for longer times. | Balances reaction rate with potential product decomposition. |
| Atmosphere | Maintain a dry, inert atmosphere (N₂ or Ar). | Prevents hydrolysis of starting materials and product. |
| Work-up | Minimize contact with water; use gentle solvent removal. | The product is susceptible to hydrolysis and can be volatile. |
| Purification | Vacuum distillation or flash column chromatography. | To remove unreacted starting materials and byproducts. |
References
- 1. "Preparation, characterization, antioxidant activity of 1-(2-furoyl) th" by Oday H. R. Al-Jeilawi and Abdullah Qays Oleiwi [bsj.uobaghdad.edu.iq]
- 2. thaiscience.info [thaiscience.info]
- 3. Hydrolysis before Stir-Frying Increases the Isothiocyanate Content of Broccoli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. experts.illinois.edu [experts.illinois.edu]
- 5. Degradation and sorption of 2-propenyl and benzyl isothiocyanate in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potassium thiocyanate - Wikipedia [en.wikipedia.org]
common side reactions and byproducts with 2-Furoyl isothiocyanate
Welcome to the technical support center for 2-Furoyl Isothiocyanate. As a highly reactive and versatile synthetic building block, this compound is instrumental in the development of novel thioureas and heterocyclic compounds for pharmaceutical and materials science applications. However, its high electrophilicity and sensitivity to reaction conditions can present challenges.
This guide, developed by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to anticipate potential issues, diagnose experimental problems, and optimize your synthetic protocols for higher yields and purity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the properties, handling, and reactivity of this compound.
Q1: What is this compound and what are its primary applications?
A1: this compound (C₆H₃NO₂S) is a reactive chemical intermediate characterized by a furan ring attached to an acyl isothiocyanate group.[1][2] Its principal value lies in its function as an efficient electrophile. The central carbon atom of the isothiocyanate group (–N=C=S) is highly susceptible to nucleophilic attack.[3] This reactivity makes it an excellent starting material for the synthesis of a wide array of nitrogen- and sulfur-containing heterocycles, including thiadiazoles, triazoles, pyrimidines, and quinazolines.[4][5] Most commonly, it is reacted with primary or secondary amines to form 1-(2-furoyl)thiourea derivatives, which are investigated for various biological activities, including antioxidant and antimicrobial properties.[3][6]
Q2: What makes the isothiocyanate group in this molecule so reactive?
A2: The reactivity of the isothiocyanate group stems from the electrophilic nature of its central carbon atom. This carbon is double-bonded to both a nitrogen and a sulfur atom, which are more electronegative. The adjacent electron-withdrawing 2-furoyl group further increases the partial positive charge on this carbon, making it a prime target for attack by nucleophiles like amines, alcohols, and thiols.[3][7] This inherent reactivity is the key to its synthetic utility but also the source of its instability and potential for side reactions.
Q3: How should I properly handle and store this compound?
A3: this compound is highly sensitive to moisture. Isothiocyanates can readily hydrolyze in the presence of water, especially under neutral to alkaline conditions, leading to degradation.[8][9][10] Therefore, it should be handled under an inert atmosphere (e.g., nitrogen or argon) whenever possible. All glassware and solvents must be scrupulously dried before use. For storage, it should be kept in a tightly sealed container in a cool, dry, and dark place.
Q4: Why is this compound often generated in situ rather than being isolated first?
A4: Generating this compound in situ (in the reaction vessel without isolation) is the preferred method due to its limited stability.[3] The standard procedure involves reacting 2-furoyl chloride with a thiocyanate salt, such as potassium thiocyanate (KSCN), in an anhydrous solvent like acetone.[3][6] Once formed, the nucleophile (e.g., an amine) is added directly to the same pot. This approach minimizes decomposition that could occur during a separate purification and storage process, thereby maximizing the yield of the desired final product.
Section 2: Troubleshooting Guide: Common Side Reactions & Byproducts
Encountering unexpected results is a common part of research. This guide will help you diagnose and resolve issues related to low yields, byproduct formation, and purification difficulties.
Problem 1: My reaction yield is significantly lower than expected.
This is the most frequent issue reported and can usually be traced back to the degradation of the isothiocyanate intermediate or incomplete conversion.
Potential Cause A: Hydrolysis of this compound
-
Diagnosis: You may find 2-furoylamide or N,N'-bis(2-furoyl)urea as byproducts in your crude reaction mixture, identifiable by mass spectrometry or NMR. The formation of an amine from isothiocyanate hydrolysis is a known degradation pathway.[11]
-
Scientific Explanation: Water, even in trace amounts from solvents, reagents, or atmospheric humidity, acts as a nucleophile. It attacks the electrophilic carbon of the isothiocyanate, leading to an unstable thiocarbamic acid intermediate that quickly decomposes to 2-furoylamine and carbonyl sulfide (COS).
-
Solution:
-
Ensure Anhydrous Conditions: Dry all glassware in an oven ( >120 °C) and cool under vacuum or in a desiccator.
-
Use Dry Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents like acetone are hygroscopic and should be handled with care.
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reaction.
-
Potential Cause B: Reaction with Nucleophilic Solvents
-
Diagnosis: If you are using an alcohol-based solvent (e.g., methanol, ethanol), you may form a stable N-(2-furoyl)thiocarbamate byproduct.[12]
-
Scientific Explanation: Alcohols are effective nucleophiles that can react with the isothiocyanate group in a manner similar to amines, leading to the formation of a thiocarbamate. This reaction consumes your intermediate and is a common cause of low yields when solvent choice is not carefully considered.[12]
-
Solution:
-
Solvent Selection: Choose non-nucleophilic, polar aprotic solvents. A summary of recommended and problematic solvents is provided in the table below.
-
| Recommended Solvents | Problematic Solvents (Avoid) | Rationale for Avoidance |
| Acetone (anhydrous) | Methanol, Ethanol | Reacts to form thiocarbamate byproducts.[12] |
| Acetonitrile (anhydrous) | Water | Causes rapid hydrolysis to 2-furoylamine.[9][10] |
| Dichloromethane (DCM) | Primary/Secondary Amine Solvents | These are reagents, not solvents for this reaction. |
| Tetrahydrofuran (THF, anhydrous) | Dimethyl Sulfoxide (DMSO) | Can be difficult to remove and may contain water. |
Workflow for Diagnosing Low Yield
Below is a systematic workflow to troubleshoot low-yield reactions.
References
- 1. scbt.com [scbt.com]
- 2. This compound CAS#: 80440-95-5 [amp.chemicalbook.com]
- 3. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. "Preparation, characterization, antioxidant activity of 1-(2-furoyl) th" by Oday H. R. Al-Jeilawi and Abdullah Qays Oleiwi [bsj.uobaghdad.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. Reactivity and stability of selected flavor compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thaiscience.info [thaiscience.info]
- 10. researchgate.net [researchgate.net]
- 11. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of the extraction condition for benzyl isothiocyanate contents in Salvadora persica roots “Siwak” - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Furoyl Isothiocyanate Derivatives
Welcome to the technical support center for 2-Furoyl Isothiocyanate and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing and purifying these valuable chemical intermediates. My aim is to provide not just procedural steps, but the underlying chemical logic to empower you to troubleshoot effectively and ensure the integrity of your experimental outcomes.
Introduction: The Challenge of Purity
This compound serves as a versatile building block in organic synthesis, particularly for creating novel thiourea derivatives with potential applications in medicinal chemistry and materials science.[1][2] The core structure, featuring an electrophilic isothiocyanate group attached to a furoyl scaffold, presents unique purification challenges. The high reactivity that makes this compound a valuable synthon also renders it susceptible to degradation and side reactions, primarily through hydrolysis and reactions with nucleophiles.[3][4]
This guide provides a structured, question-and-answer approach to common purification issues, offering field-proven solutions and preventative strategies.
Troubleshooting Guide: From Crude to Pure
This section addresses specific, common problems encountered during the workup and purification of this compound derivatives.
Question 1: My crude product is contaminated with unreacted 2-furoyl chloride. What is the most effective removal strategy?
Root Cause Analysis: This issue typically stems from incomplete conversion of the starting acyl chloride. The reaction of an acyl chloride with a thiocyanate salt (e.g., potassium or ammonium thiocyanate) is a nucleophilic acyl substitution.[2] Incomplete reactions can be due to:
-
Stoichiometry: Insufficient thiocyanate salt.
-
Reaction Time/Temperature: The reaction may not have reached completion.
-
Solvent Issues: The use of non-anhydrous solvents can lead to competitive hydrolysis of the 2-furoyl chloride back to 2-furoic acid.
Troubleshooting Protocol:
-
Flash Column Chromatography (Preferred Method): This is the most reliable method for separating the desired isothiocyanate from both the starting 2-furoyl chloride and its hydrolysis product, 2-furoic acid.
-
Principle: The separation is based on polarity differences. 2-furoic acid is highly polar and will adhere strongly to the silica. 2-furoyl chloride is moderately polar, while the this compound is typically the least polar of the three.
-
Detailed Protocol: See "Experimental Protocols" section below.
-
-
Vacuum Distillation (For Thermally Stable Derivatives): If your specific derivative is stable at elevated temperatures, vacuum distillation can be an effective purification method, especially for larger scales.
-
Causality: A significant difference in boiling points allows for separation. 2-furoyl chloride has a boiling point of 173°C at atmospheric pressure.[5] The corresponding isothiocyanate will have a higher boiling point. Applying a vacuum lowers the required temperature, minimizing the risk of thermal decomposition.
-
Expert Tip: Use a short-path distillation apparatus to minimize the time the compound spends at high temperatures. Always perform a small-scale test distillation to check for thermal stability before committing the entire batch.
-
-
Aqueous Wash (Cautionary Approach): While a simple aqueous wash (e.g., with saturated sodium bicarbonate solution) can remove the acidic 2-furoic acid, it introduces water, which can hydrolyze both the remaining 2-furoyl chloride and your desired isothiocyanate product. This should only be considered if subsequent, rigorous drying steps are employed immediately.
Question 2: I've isolated my product, but I see a significant byproduct that I suspect is a thiourea. How did this form and how do I remove it?
Root Cause Analysis: This is a classic issue. The carbon atom in the isothiocyanate group (-N=C=S) is highly electrophilic and readily attacked by nucleophiles, particularly primary and secondary amines, to form the corresponding thiourea.[6][7]
-
Source of Amines: The amine could be a contaminant in your starting materials or solvents, or it could be intentionally added in a subsequent reaction step. In some cases, decomposition pathways can generate amine impurities.
-
Self-Reaction: If the isothiocyanate derivative itself contains a primary or secondary amine that can react intermolecularly, oligomerization or polymerization can occur.
Troubleshooting Protocol:
-
Flash Column Chromatography: This is the definitive method for removing highly polar thiourea byproducts.
-
Principle: Thioureas contain N-H bonds and a C=S group, making them significantly more polar than the parent isothiocyanate. They will have a much stronger affinity for the silica gel stationary phase.
-
Expert Tip: A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate), will effectively elute the desired isothiocyanate first, leaving the thiourea strongly retained on the column.
-
-
Recrystallization: If both your desired product and the thiourea byproduct are solids, recrystallization from a suitable solvent system can be effective. This relies on differences in solubility.
-
Solvent Selection: Choose a solvent in which the desired isothiocyanate has good solubility at high temperatures but poor solubility at low temperatures, while the thiourea byproduct remains soluble (or vice-versa). Common solvents include ethanol, isopropanol, or mixed systems like ethyl acetate/hexane.
-
Workflow for Synthesis and Purification of this compound
Caption: General workflow from synthesis to purification.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for purified this compound derivatives? A: Isothiocyanates are sensitive to moisture and can be thermally labile.[3][4] For long-term stability, store the purified compound under an inert atmosphere (argon or nitrogen), in a tightly sealed amber vial, at low temperatures (≤ -20°C). If storing in solution, use an anhydrous, aprotic solvent.
Q2: Which analytical techniques are essential for confirming the purity and identity of my final product? A: A combination of techniques is crucial for a self-validating analysis:
-
FT-IR Spectroscopy: Provides definitive evidence of the isothiocyanate group. Look for a very strong, sharp absorption band in the range of 2000-2200 cm⁻¹. The absence of a broad -OH band (from hydrolyzed 2-furoic acid) is also a key indicator of purity.
-
NMR Spectroscopy (¹H and ¹³C): Confirms the overall molecular structure. ¹³C NMR is particularly useful as the carbon of the -N=C=S group has a characteristic chemical shift (typically 125-140 ppm). Check for the absence of peaks corresponding to starting materials or byproducts.
-
Mass Spectrometry (GC-MS or LC-MS): Confirms the molecular weight of your compound and helps identify any low-level impurities.
Q3: My isothiocyanate is an oil. Can I still use recrystallization to purify it? A: No, recrystallization is only suitable for compounds that are solid at room temperature. For oils, your primary methods of purification will be flash column chromatography or vacuum distillation.
Formation of Common Byproducts
Caption: Major degradation and byproduct pathways.
Experimental Protocols
Protocol 1: Flash Column Chromatography Purification
-
Column Preparation: Select a glass column appropriate for the scale of your reaction. As a rule of thumb, use a silica-to-crude product weight ratio of 50:1 to 100:1. Pack the column with silica gel using a slurry method with your starting eluent (e.g., 100% Hexane).
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). For best resolution, adsorb the crude mixture onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.
-
Elution: Begin eluting with a non-polar solvent (e.g., 100% Hexane). Monitor the column effluent using Thin Layer Chromatography (TLC).
-
Gradient: Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., increase the percentage of Ethyl Acetate in Hexane from 0% to 5%, 10%, etc.). Your desired this compound, being less polar, should elute before the more polar impurities like thioureas or 2-furoic acid.
-
Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
Data Presentation
Table 1: Characteristics of Target Compound and Common Impurities
| Compound | Relative Polarity | Key FT-IR Peak (cm⁻¹) | Distinguishing Feature |
| This compound | Low to Medium | ~2100 (strong, sharp, -NCS) | The target product. |
| 2-Furoyl Chloride | Medium | ~1750 (strong, C=O) | Unreacted starting material. |
| 2-Furoic Acid | High | ~1700 (C=O), 2500-3300 (broad, -OH) | Hydrolysis byproduct. |
| N,N'-Disubstituted Thiourea | High | ~3300 (N-H), ~1550 (C=S) | Highly polar byproduct from reaction with amines. |
References
- 1. "Preparation, characterization, antioxidant activity of 1-(2-furoyl) th" by Oday H. R. Al-Jeilawi and Abdullah Qays Oleiwi [bsj.uobaghdad.edu.iq]
- 2. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 3. thaiscience.info [thaiscience.info]
- 4. researchgate.net [researchgate.net]
- 5. 2-Furoyl chloride - Wikipedia [en.wikipedia.org]
- 6. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
stability and storage recommendations for 2-Furoyl isothiocyanate
Welcome to the technical support center for 2-Furoyl Isothiocyanate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and storage of this versatile reagent. As an acyl isothiocyanate, this compound is a valuable building block in organic synthesis, particularly for the creation of novel heterocyclic compounds. However, its reactivity also makes it susceptible to degradation if not handled and stored correctly. This guide will provide you with the necessary information to ensure the integrity of your starting material and the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended short-term and long-term storage condition for this compound?
A1: For optimal stability, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[1]
-
Short-term (days to weeks): Refrigerate at 2-8°C.
-
Long-term (months to years): Store in a freezer at -20°C.
It is crucial to minimize exposure to atmospheric moisture and air.
Q2: I received my this compound as a solid/liquid. What is its physical state at room temperature?
A2: The physical state of this compound at room temperature can vary depending on its purity. It is often described as a low-melting solid or an oil. If you receive it as a solid, it may melt into a liquid at or slightly above room temperature.
Q3: Is this compound sensitive to light?
A3: While there is no specific data on the photosensitivity of this compound, it is good laboratory practice to store all reactive chemical intermediates in amber vials or in the dark to prevent potential light-catalyzed degradation.
Q4: What are the primary degradation pathways for this compound?
A4: The primary degradation pathway for this compound, like other isothiocyanates, is hydrolysis.[2][3] The electrophilic carbon of the isothiocyanate group is susceptible to nucleophilic attack by water, leading to the formation of an unstable thiocarbamic acid intermediate, which then decomposes.
Q5: Can I use solvents like methanol or ethanol to dissolve this compound?
A5: It is not recommended to dissolve this compound in protic solvents like alcohols (methanol, ethanol) or primary/secondary amines for storage, as these are nucleophiles that will react with the isothiocyanate group to form thiocarbamates or thioureas, respectively. For reactions, anhydrous aprotic solvents such as acetone, tetrahydrofuran (THF), or dichloromethane are more suitable.
Troubleshooting Guide
Problem: My reaction with this compound is giving low or no yield of the desired product.
-
Question: Did you check the purity of your this compound before starting the reaction?
-
Answer: The reagent may have degraded during storage. It is advisable to check the purity by techniques like IR spectroscopy (looking for the characteristic strong, broad N=C=S stretch around 2100 cm⁻¹) or by running a small-scale test reaction with a known nucleophile.
-
-
Question: What solvent are you using for your reaction?
-
Answer: Ensure you are using a dry, aprotic solvent. The presence of water or other nucleophilic impurities in the solvent can consume your starting material. It is recommended to use freshly dried solvents.
-
-
Question: Are there any nucleophilic functional groups on your other reactants that could be competing with your desired reaction?
-
Answer: The isothiocyanate group is highly electrophilic and will react with various nucleophiles.[4] If your substrate contains unprotected amines, thiols, or alcohols, these may react with the this compound. Consider using protecting groups if necessary.
-
Problem: I observe a precipitate forming in my stock solution of this compound in an aprotic solvent.
-
Question: How was the stock solution prepared and stored?
-
Answer: This could be due to the introduction of moisture during preparation or storage, leading to hydrolysis and the formation of insoluble byproducts. Always use anhydrous solvents and store the solution under an inert atmosphere. The precipitate could also be a result of self-polymerization, although this is less common for acyl isothiocyanates compared to other isothiocyanates.
-
Key Experimental Protocols & Methodologies
Protocol 1: Proper Handling and Dispensing of this compound
-
Allow the sealed container of this compound to warm to room temperature before opening to prevent condensation of atmospheric moisture inside the container.
-
Work in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Use a dry, inert gas (argon or nitrogen) to flush the headspace of the container before and after dispensing the reagent.
-
Use dry syringes or cannulas to transfer the liquid. If it is a solid, use a clean, dry spatula in a glove box or under a stream of inert gas.
-
Reseal the container tightly under an inert atmosphere immediately after use.
Protocol 2: Preparation of a Stock Solution
-
Ensure your chosen aprotic solvent (e.g., anhydrous acetone, THF, or dichloromethane) is of high purity and has a low water content.
-
In a fume hood, add the desired volume of the dry solvent to a clean, dry, and inert gas-flushed vial equipped with a septum.
-
Following the handling protocol above, carefully transfer the required amount of this compound to the vial containing the solvent.
-
Gently swirl the vial to ensure complete dissolution.
-
Store the stock solution under an inert atmosphere at the recommended temperature (2-8°C for short-term, -20°C for long-term).
Visualizing Stability and Degradation
The following diagrams illustrate the key concepts related to the stability and reactivity of this compound.
Caption: Primary degradation pathway of this compound via hydrolysis.
Caption: Troubleshooting decision tree for low reaction yield.
Data Summary
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C (short-term), -20°C (long-term) | To minimize thermal degradation and side reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent hydrolysis from atmospheric moisture and oxidation from air.[1] |
| Container | Tightly sealed, amber glass vial | To prevent moisture ingress and potential light-induced degradation. |
| Compatible Solvents (for reactions) | Anhydrous Aprotic Solvents (e.g., Acetone, THF, Dichloromethane) | To avoid reaction with the solvent. |
| Incompatible Substances | Water, Alcohols, Primary/Secondary Amines, Strong Oxidizing Agents | These substances are nucleophilic and will react with the isothiocyanate group. |
References
- 1. 2-Furoyl-LIGRLO-amide (2Fly) | CAS#:729589-58-6 | Chemsrc [chemsrc.com]
- 2. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Isothiocyanate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
preventing decomposition of 2-Furoyl isothiocyanate during reactions
Technical Support Center: 2-Furoyl Isothiocyanate
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and professionals in drug development. As a highly reactive and valuable building block in heterocyclic synthesis, this compound's utility is matched by its sensitivity. Preventing its decomposition is critical for achieving high yields and product purity. This document provides in-depth troubleshooting advice and protocols based on established chemical principles and field-proven experience.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is an organic compound featuring a furan ring attached to an acyl isothiocyanate functional group (-CO-N=C=S).[1] This structure makes it a powerful electrophile, widely used as a versatile intermediate in organic synthesis.[2] Its primary application is in the synthesis of a diverse range of nitrogen- and sulfur-containing heterocycles, particularly N-acylthiourea derivatives, which are investigated for their broad biological activities, including antimicrobial, antioxidant, and anticancer properties.[3][4][5]
Q2: What are the common visual or analytical signs of this compound decomposition?
Decomposition can manifest in several ways. Visually, you might observe a color change in your reaction mixture that deviates from the expected profile, or the formation of unexpected precipitates. Analytically, TLC or LC-MS analysis of the reaction may show multiple unexpected spots or peaks, a diminished amount of the starting isothiocyanate, and a low yield of the desired product. The major decomposition product is often the corresponding primary amine (2-furoylamine) resulting from hydrolysis, which can then react with remaining isothiocyanate to form a symmetrical N,N'-disubstituted thiourea byproduct.[6][7]
Q3: Why is this compound so susceptible to degradation?
The reactivity of this compound stems from the electrophilic nature of the central carbon atom in the isothiocyanate group (-N=C =S).[2][8] This site is highly susceptible to attack by nucleophiles.[9][10] Unfortunately, this includes not only the desired reactant (e.g., an amine) but also common laboratory contaminants like water, or even certain solvents and buffer components.[11] This inherent reactivity is the primary driver of its instability.
Troubleshooting Guide: Preventing Decomposition
Q4: My reaction yield is consistently low when using this compound. What is the most likely cause?
Low yield is the most common complaint and is almost always linked to the decomposition of the isothiocyanate before it can react with your substrate. The number one culprit is hydrolysis . Isothiocyanates are highly sensitive to moisture.[11][12][13] Even trace amounts of water in your solvent or on your glassware can hydrolyze the isothiocyanate to 2-furoylamine. This amine can then react with another molecule of this compound to form an undesired symmetrical thiourea, consuming your starting material and complicating purification.[6]
Solution: Implement Rigorous Anhydrous Conditions.
-
Glassware: Oven-dry all glassware (e.g., at 120°C overnight) and allow it to cool in a desiccator before use.
-
Solvents: Use anhydrous solvents. Purchase commercially available dry solvents or dry them using appropriate methods (e.g., molecular sieves, distillation).
-
Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.[14][15]
Q5: I've observed several unexpected byproducts in my final product. How can I minimize their formation?
Beyond the hydrolysis-related byproducts mentioned above, the formation of other unexpected products often points to reactions with nucleophilic species other than your intended reactant.
Root Causes & Mitigation Strategies:
-
Nucleophilic Solvents: Protic solvents (e.g., alcohols, water) or nucleophilic aprotic solvents (e.g., DMSO, DMF under certain conditions) can react directly with the isothiocyanate.
-
Buffer Components: Buffers containing nucleophilic species, such as those with primary or secondary amine groups (e.g., Tris), can compete with your substrate.[11]
-
Thermal Degradation: Acyl isothiocyanates can be thermally labile.[2] Heating the reaction can accelerate decomposition or promote unwanted side reactions.[6][7]
Troubleshooting Table: Reaction Parameter Optimization
| Parameter | Recommended Practice | Rationale & Causality |
| Solvent | Use dry, aprotic, non-nucleophilic solvents like Acetone , Tetrahydrofuran (THF) , Dichloromethane (DCM) , or Acetonitrile (ACN) .[5][16] | Prevents the solvent from acting as a competing nucleophile and minimizes hydrolysis. |
| Temperature | Conduct reactions at room temperature or below (0°C). Avoid heating unless absolutely necessary and validated by literature for your specific transformation. | Minimizes thermal decomposition pathways and reduces the rate of side reactions.[6] |
| Atmosphere | Always use an inert atmosphere (Nitrogen or Argon).[17] | Excludes atmospheric moisture, which is a primary cause of decomposition via hydrolysis.[11][13] |
| pH | Maintain neutral to slightly acidic conditions. Avoid alkaline conditions. | Isothiocyanates are more stable at lower pH. Alkaline conditions promote hydrolysis.[11][18][19] |
Q6: Should I purify this compound before use or generate it in situ?
Given its instability, purifying and storing this compound is not recommended for most applications. The most reliable and widely adopted strategy is to generate it in situ . This method involves reacting a stable precursor, 2-furoyl chloride, with a thiocyanate salt (e.g., potassium thiocyanate, KSCN) in an anhydrous solvent like acetone.[5][16] The resulting this compound is then used immediately in the same pot without isolation by adding the nucleophilic substrate (e.g., an amine). This approach minimizes the compound's exposure time to potentially degrading conditions.
Visualized Workflows and Pathways
Decomposition Pathways
The following diagram illustrates the primary degradation pathways for this compound that must be controlled for a successful reaction.
Caption: Key decomposition and reaction pathways for this compound.
Recommended Experimental Workflow: In Situ Generation
This workflow minimizes decomposition by generating the reactive isothiocyanate immediately before its use.
Caption: Recommended workflow for reactions using in situ generated this compound.
Protocol: Synthesis of a 1-(2-furoyl)thiourea Derivative (11)
This protocol details the in situ generation of this compound and its subsequent reaction with p-phenylenediamine to synthesize a thiourea derivative, adapted from established procedures.[5][16]
Materials:
-
2-Furoyl chloride
-
Potassium thiocyanate (KSCN), dried
-
p-Phenylenediamine
-
Anhydrous Acetone
-
Nitrogen or Argon gas supply
-
Oven-dried, two-neck round-bottom flask, condenser, and magnetic stirrer
Procedure:
-
Setup: Assemble the oven-dried flask with a magnetic stir bar under a positive pressure of nitrogen.
-
Isothiocyanate Generation:
-
To the flask, add potassium thiocyanate (5.07 mmol).
-
Add 20 mL of anhydrous acetone and stir the suspension.
-
Slowly add a solution of 2-furoyl chloride (5.07 mmol) in 10 mL of anhydrous acetone dropwise to the stirring suspension at room temperature.
-
Continue stirring the mixture at room temperature for 1-2 hours to ensure the complete formation of this compound. The formation of a KCl precipitate will be observed.
-
-
Thiourea Formation:
-
In a separate flask, dissolve p-phenylenediamine (2.535 mmol, 0.5 equivalents) in 15 mL of anhydrous acetone.
-
Add this amine solution dropwise to the reaction mixture containing the in situ generated this compound.
-
After the addition is complete, attach the condenser and gently reflux the mixture for 3-5 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker of cold water to precipitate the crude product.
-
Filter the solid product, wash with water, and dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 1-(2-furoyl)thiourea derivative.
-
References
- 1. This compound CAS#: 80440-95-5 [amp.chemicalbook.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 6. lib3.dss.go.th [lib3.dss.go.th]
- 7. Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 9. researchgate.net [researchgate.net]
- 10. Isothiocyanate - Wikipedia [en.wikipedia.org]
- 11. thaiscience.info [thaiscience.info]
- 12. Stability of Allyl Isothiocyanate in an Aqueous Solution [hndk.hainanu.edu.cn]
- 13. researchgate.net [researchgate.net]
- 14. fishersci.co.uk [fishersci.co.uk]
- 15. fishersci.com [fishersci.com]
- 16. "Preparation, characterization, antioxidant activity of 1-(2-furoyl) th" by Oday H. R. Al-Jeilawi and Abdullah Qays Oleiwi [bsj.uobaghdad.edu.iq]
- 17. georganics.sk [georganics.sk]
- 18. Decomposition rates of isothiocyanate conjugates determine their activity as inhibitors of cytochrome p450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
scale-up challenges for the synthesis of 2-Furoyl isothiocyanate
Welcome to the technical support guide for the synthesis of 2-Furoyl Isothiocyanate. This document is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into the common challenges encountered during the scale-up of this important synthetic intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering robust troubleshooting strategies to ensure the integrity and success of your synthesis.
Overview of the Synthesis Pathway
This compound is a versatile building block in medicinal chemistry and materials science. Its synthesis is typically approached via a two-step process starting from 2-furoic acid. The primary challenge in scaling this synthesis lies not in the complexity of the reactions themselves, but in managing the reactivity and stability of the intermediates and the final product.
The general synthetic route involves:
-
Acid Chloride Formation: Conversion of 2-furoic acid to 2-furoyl chloride. This is a critical step where purity dictates the success of the subsequent reaction.
-
Isothiocyanate Formation: Reaction of 2-furoyl chloride with a thiocyanate salt to yield the target compound.
This guide will dissect the potential pitfalls in each of these stages and provide actionable solutions.
Experimental Workflow Diagram
Caption: General two-step synthesis workflow for this compound.
FAQs and Troubleshooting Guide
This section is structured in a question-and-answer format to directly address the specific issues you may encounter.
Part A: Synthesis of 2-Furoyl Chloride (Intermediate)
Q1: My yield of 2-furoyl chloride is consistently low. What are the most likely causes?
A1: Low yields in this step are common when scaling up and typically trace back to three main factors: reagent quality, reaction conditions, and workup procedures.
-
Moisture Contamination: 2-Furoyl chloride is highly susceptible to hydrolysis. The primary culprit is often residual moisture in the starting 2-furoic acid or the reaction solvent. Expert Insight: Before scaling up, dry the 2-furoic acid in a vacuum oven at 40-50°C overnight. Ensure all solvents are anhydrous and glassware is flame-dried or oven-dried immediately before use.
-
Sub-optimal Chlorinating Agent: Thionyl chloride (SOCl₂) is a common choice, but its boiling point (76°C) can lead to product loss during its removal if not carefully controlled.[1][2] Oxalyl chloride is more reactive and produces only gaseous byproducts (CO, CO₂), simplifying purification, but it is more expensive and requires stricter temperature control.
-
Inadequate Temperature Control: When using thionyl chloride, the reaction is often run at reflux (~76-80°C).[1][2] However, on a larger scale, exothermic heat can be difficult to manage, leading to side reactions. A controlled addition of the chlorinating agent at a lower temperature (e.g., 40-50°C) followed by a gradual ramp-up to reflux can improve selectivity and yield.
-
Purification Losses: 2-Furoyl chloride has a high boiling point (173°C).[1] Distillation under high vacuum is essential to prevent thermal decomposition. Ensure your vacuum system is efficient and that the distillation column is well-insulated to prevent premature condensation and loss of material.
Q2: I'm observing a dark coloration and significant impurities in my distilled 2-furoyl chloride. What are these side products?
A2: Dark coloration often indicates thermal degradation or side reactions. The furan ring is sensitive to strong acids and high temperatures, which can lead to polymerization or ring-opening reactions.
-
Cause: The most common cause is prolonged exposure to high temperatures during distillation or overly aggressive reaction conditions. The use of phosgene or triphosgene, while effective, can also lead to colored byproducts if not meticulously controlled.[3]
-
Solution:
-
Minimize Reaction Time: Do not extend the reflux time unnecessarily. Monitor the reaction by TLC or GC until the starting material is consumed.
-
Efficient Distillation: Use a short-path distillation apparatus under high vacuum (e.g., <1 mmHg) to lower the boiling temperature significantly. A fraction collector can help isolate the pure product from initial and final fractions containing impurities.
-
Catalyst Choice: When using thionyl chloride, a catalytic amount of N,N-dimethylformamide (DMF) is often used. However, on scale-up, this can form the Vilsmeier-Haack reagent, which can lead to colored impurities. Consider minimizing the catalyst or using an alternative.
-
Table 1: Comparison of Common Chlorinating Agents
| Reagent | Boiling Point (°C) | Byproducts | Key Advantages | Key Scale-Up Challenges |
| Thionyl Chloride (SOCl₂) | 76 | SO₂, HCl (gas) | Cost-effective, widely available | Byproducts are corrosive; removal of excess reagent can be difficult.[3] |
| Oxalyl Chloride ((COCl)₂) | 63 | CO, CO₂, HCl (gas) | Clean reaction, volatile byproducts | Higher cost, moisture-sensitive, toxic |
| Triphosgene (BTC) | 206 (decomposes) | Phosgene, HCl | Solid, easier to handle than phosgene | Highly toxic byproduct (phosgene); requires careful temperature control.[4] |
Part B: Synthesis of this compound (Final Product)
Q3: The conversion of 2-furoyl chloride to the isothiocyanate is slow and incomplete. How can I drive the reaction to completion?
A3: This is a classic nucleophilic acyl substitution. Inefficiency usually stems from poor solubility of the thiocyanate salt or insufficient reactivity.
-
Solvent Choice: The reaction is often performed in a non-protic solvent like acetone or acetonitrile.[5] However, salts like potassium thiocyanate (KSCN) have limited solubility in these solvents. On a larger scale, this leads to a heterogeneous mixture and slow reaction rates.
-
Phase-Transfer Catalysis (PTC): This is the most effective solution for scale-up. A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) or a crown ether, transports the thiocyanate anion from the solid phase (or an aqueous phase) into the organic phase where the 2-furoyl chloride is dissolved.[6][7] This dramatically increases the reaction rate and allows for lower reaction temperatures, preserving the stability of the product.
-
Reagent Quality: Ensure the thiocyanate salt is anhydrous. Water will compete with the thiocyanate anion, leading to hydrolysis of the starting material and product.
Q4: My final product, this compound, decomposes quickly, even during purification. How can I improve its stability?
A4: Acyl isothiocyanates are notoriously unstable.[8] They are sensitive to heat, moisture, and nucleophiles. The electron-withdrawing nature of the furoyl group further activates the isothiocyanate moiety.
-
Thermal Instability: The primary challenge is thermal decomposition during distillation. Even under vacuum, prolonged heating can cause rearrangement or polymerization.[9]
-
Expert Tip: Avoid traditional distillation if possible. After the reaction, if using PTC, perform a simple aqueous wash to remove the catalyst and salts, dry the organic layer thoroughly with MgSO₄, and evaporate the solvent under reduced pressure at a low temperature (<30°C).[7] The crude product is often of sufficient purity for subsequent steps. If distillation is necessary, use a Kugelrohr or short-path apparatus at the lowest possible temperature and highest vacuum.
-
-
Hydrolytic Instability: The product readily hydrolyzes back to 2-furoic acid and can react with other nucleophiles. All workup and storage must be under strictly anhydrous conditions.[10]
-
Storage: Store the product as a solution in an anhydrous, non-protic solvent (e.g., toluene, dioxane) under an inert atmosphere (argon or nitrogen) at low temperatures (<-15°C).[7] Avoid chlorinated solvents, as they may contain acidic impurities.
Troubleshooting Decision Tree
Caption: Troubleshooting logic for this compound synthesis issues.
Experimental Protocols
Protocol 1: Synthesis of 2-Furoyl Chloride (Lab Scale)
-
Preparation: Assemble a flame-dried 500 mL three-neck flask equipped with a magnetic stirrer, reflux condenser (with a gas outlet connected to a scrubber containing NaOH solution), and a dropping funnel. Maintain a nitrogen atmosphere.
-
Reaction: Charge the flask with 2-furoic acid (28.0 g, 0.25 mol). Add thionyl chloride (59.5 g, 36.5 mL, 0.50 mol) to the dropping funnel.
-
Addition: Add the thionyl chloride dropwise to the stirred furoic acid over 30 minutes. The mixture will start to evolve gas (HCl and SO₂).
-
Heating: After the addition is complete, slowly heat the mixture to reflux (oil bath temperature ~90-100°C) and maintain for 2 hours. The reaction should become a clear, homogenous solution.[1]
-
Purification:
-
Allow the mixture to cool to room temperature.
-
Arrange the apparatus for vacuum distillation. First, distill off the excess thionyl chloride at atmospheric pressure (or slight vacuum).
-
Once the excess thionyl chloride is removed, apply a high vacuum and distill the 2-furoyl chloride. Collect the fraction boiling at ~70-72°C / 10 mmHg.[2]
-
Expected yield: ~29.4 g (90%).
-
Protocol 2: PTC Synthesis of this compound
-
Preparation: In a flame-dried 500 mL flask under a nitrogen atmosphere, dissolve potassium thiocyanate (26.7 g, 0.275 mol) and tetrabutylammonium bromide (TBAB) (1.6 g, 5 mmol) in 150 mL of anhydrous acetonitrile.
-
Addition: Cool the mixture to 0°C in an ice bath. Add a solution of 2-furoyl chloride (32.6 g, 0.25 mol) in 50 mL of anhydrous acetonitrile dropwise over 45 minutes, maintaining the internal temperature below 5°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 3-4 hours. Monitor the reaction progress by IR spectroscopy (disappearance of the acyl chloride C=O stretch at ~1770 cm⁻¹ and appearance of the isothiocyanate -N=C=S stretch at ~1990 cm⁻¹).[7]
-
Workup:
-
Filter the reaction mixture to remove precipitated KCl and excess KSCN.
-
Transfer the filtrate to a separatory funnel and wash with cold, deoxygenated water (2 x 100 mL) to remove the TBAB, followed by a wash with cold brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at a bath temperature no higher than 30°C.
-
The resulting yellow-orange oil is this compound. Store immediately under inert gas at low temperature. Expected yield: ~33.7 g (88%).
-
References
- 1. Page loading... [wap.guidechem.com]
- 2. 2-Furoyl chloride - Wikipedia [en.wikipedia.org]
- 3. Page loading... [guidechem.com]
- 4. cbijournal.com [cbijournal.com]
- 5. "Preparation, characterization, antioxidant activity of 1-(2-furoyl) th" by Oday H. R. Al-Jeilawi and Abdullah Qays Oleiwi [bsj.uobaghdad.edu.iq]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. thaiscience.info [thaiscience.info]
improving the regioselectivity of reactions with 2-Furoyl isothiocyanate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Furoyl Isothiocyanate. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during its use, with a specific focus on controlling and improving the regioselectivity of your reactions. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the underlying chemical principles, empowering you to optimize your synthetic outcomes.
Foundational Concepts: Understanding the Reactivity of this compound
Before troubleshooting, it's crucial to understand the inherent reactivity of this compound. This molecule is characterized by two primary electrophilic centers, which is the root cause of most regioselectivity issues.[1][2]
-
Carbonyl Carbon (C=O): This carbon is highly electron-deficient due to the strong electron-withdrawing effect of the adjacent oxygen atom. In the context of the Hard and Soft Acids and Bases (HSAB) principle, this is considered a "hard" electrophilic center .[3][4][5]
-
Isothiocyanate Carbon (N=C=S): This carbon is also electrophilic but is considered a "softer" electrophilic center compared to the carbonyl carbon. Its reactivity is influenced by the polarizability of the sulfur atom.[3][4][5]
This dual reactivity means that when this compound reacts with a nucleophile, the nucleophile can attack either the hard carbonyl carbon or the softer isothiocyanate carbon, potentially leading to a mixture of products. The challenge, and the focus of this guide, is to direct the nucleophilic attack to the desired site.
Caption: Dual electrophilic sites of this compound.
Troubleshooting Guide & FAQs
This section addresses common issues in a question-and-answer format, providing both the underlying cause and actionable solutions.
Q1: My reaction with a primary amine is giving a low yield of the desired N-(2-furoyl)thiourea and forming significant side products. What is happening?
A1: Cause and Mechanism
This is a classic regioselectivity problem. While the desired reaction is the nucleophilic attack of the amine (a hard nucleophile) on the isothiocyanate carbon (to form the thiourea), a competing reaction can occur where the amine attacks the harder carbonyl carbon. This leads to the formation of an amide and the release of thiocyanate (SCN⁻), or other rearrangement products. The Hard and Soft Acids and Bases (HSAB) principle helps predict this behavior: hard acids prefer to react with hard bases, and soft acids with soft bases.[4][6] While amines are generally considered hard nucleophiles, this preference is not absolute and can be influenced by reaction conditions.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Nucleophilic attack on the highly activated carbonyl carbon often has a lower activation energy and is kinetically favored. By contrast, the formation of the thermodynamically more stable thiourea product can be favored at lower temperatures. Running the reaction at 0 °C or even -20 °C can significantly improve the regioselectivity towards the desired thiourea.
-
Solvent Choice is Critical: The solvent can dramatically influence the reactivity of the nucleophile.[3][7]
-
Use Polar Aprotic Solvents: Solvents like Tetrahydrofuran (THF), Acetonitrile (MeCN), or Acetone are generally preferred. They solvate the cation associated with any salts but leave the nucleophile relatively "bare" and reactive, often favoring attack at the softer isothiocyanate center. Dry acetone is a common choice for this reaction.[8]
-
Avoid Protic Solvents (Initially): Protic solvents like ethanol or water can form hydrogen bonds with the amine, potentially altering its nucleophilicity and promoting side reactions.
-
-
Control Stoichiometry: Use a precise 1:1 molar ratio of the amine to this compound. An excess of the amine can sometimes lead to the formation of byproducts.[9]
Q2: I am reacting this compound with a nucleophile containing both a "soft" (e.g., thiol) and a "hard" (e.g., amine) center. How can I control which site reacts?
A2: Cause and Mechanism
This is a challenge of chemoselectivity, governed by the HSAB principle. The outcome depends on directing the appropriate electrophilic site on the isothiocyanate to the desired nucleophilic site on your reactant.
-
For N-Acylation (Amine attack): You want the hard amine to attack the soft isothiocyanate carbon.
-
For S-Acylation (Thiol attack): You want the soft thiol to attack the soft isothiocyanate carbon.
The situation is complex because both nucleophiles might prefer the same soft isothiocyanate center. However, their relative reactivity can be modulated.
Troubleshooting & Control Strategy:
The key is to manipulate the pH of the reaction medium. The nucleophilicity of amines and thiols is highly pH-dependent.
-
To Favor Amine Reactivity (Thiourea formation): Work under slightly alkaline conditions (pH 9-11). In this range, the amine is deprotonated and highly nucleophilic, while the thiol may be in its less reactive thiolate form but competing with a more reactive amine. The primary amine will readily attack the isothiocyanate carbon.[10]
-
To Favor Thiol Reactivity (Dithiocarbamate formation): Work under neutral to slightly acidic conditions (pH 6-8). At this pH, the thiol is more likely to be in its more nucleophilic thiolate form (R-S⁻) than the amine is to be deprotonated (R-NH₂). This enhances the relative nucleophilicity of the soft thiol, directing its attack towards the soft isothiocyanate carbon.[10]
| Condition | Favored Nucleophile | Target Site on Isothiocyanate | Expected Product Type |
| pH 9-11 (Basic) | Amine (Hard) | Isothiocyanate Carbon (Soft) | Thiourea |
| pH 6-8 (Neutral) | Thiol (Soft) | Isothiocyanate Carbon (Soft) | Dithiocarbamate |
Table 1: pH Control for Chemoselective Reactions.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. HSAB theory - Wikipedia [en.wikipedia.org]
- 5. maharajacollege.ac.in [maharajacollege.ac.in]
- 6. prezi.com [prezi.com]
- 7. dalalinstitute.com [dalalinstitute.com]
- 8. "Preparation, characterization, antioxidant activity of 1-(2-furoyl) th" by Oday H. R. Al-Jeilawi and Abdullah Qays Oleiwi [bsj.uobaghdad.edu.iq]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Enhancing 2-Furoyl Isothiocyanate Reactivity
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for reactions involving 2-Furoyl isothiocyanate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your synthetic routes. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot reactions and select the most effective catalyst for your specific needs.
Frequently Asked Questions (FAQs)
Q1: What makes this compound reactive, and why might my reaction be sluggish?
This compound is an acyl isothiocyanate. The presence of the electron-withdrawing 2-furoyl group attached to the nitrogen atom makes the central carbon of the isothiocyanate moiety (-N=C=S) highly electrophilic and, therefore, more reactive than typical alkyl or aryl isothiocyanates.[1] The primary reaction is the nucleophilic attack by an amine to form a substituted thiourea.[2][3]
However, several factors can lead to slow or incomplete reactions:
-
Low Nucleophilicity of the Amine: Amines with electron-withdrawing groups (e.g., nitroanilines) or significant steric hindrance around the nitrogen atom are less nucleophilic and will react more slowly.
-
Steric Hindrance: Bulky nucleophiles or isothiocyanates can sterically impede the reaction.
-
Reaction Conditions: Suboptimal solvent choice or temperature can negatively impact the reaction rate.
-
Product Inhibition: In some cases, the thiourea product might have a low solubility in the reaction solvent, precipitating out and hindering the reaction from reaching completion.
Q2: What are the main classes of catalysts for accelerating reactions with this compound?
When uncatalyzed reactions are not efficient, several catalytic strategies can be employed. The choice depends on the substrate's nature and the desired reaction conditions.
-
Base Catalysis: This is the most common approach. A base can activate the nucleophile (amine) by partial or full deprotonation, significantly increasing its nucleophilicity. Alternatively, a second molecule of the amine nucleophile can itself act as a base, catalyzing the final proton transfer step in the mechanism.[4] Common bases include tertiary amines like triethylamine (Et₃N), and stronger, non-nucleophilic bases like 1,8-Diazabicycloundec-7-ene (DBU) or 1,4-Diazabicyclo[2.2.2]octane (DABCO), which have proven highly effective in related isothiocyanate reactions.[5][6]
-
Lewis Acid Catalysis: A Lewis acid can activate the electrophile (the isothiocyanate). It coordinates with the electron-rich sulfur or nitrogen atom, withdrawing electron density and making the central carbon even more susceptible to nucleophilic attack. This strategy is particularly useful for reactions involving weakly nucleophilic amines. Common Lewis acids include metal salts like Iron(III) chloride (FeCl₃) or Zinc chloride (ZnCl₂).[7]
-
Organocatalysis (Hydrogen-Bonding): This modern approach utilizes small organic molecules, typically thioureas or squaramides, to catalyze reactions through non-covalent interactions.[8] These catalysts act as hydrogen-bond donors, forming a complex with the isothiocyanate. This hydrogen bonding to the sulfur atom polarizes the N=C=S group, activating it for nucleophilic attack.[8] A key advantage is that these catalysts operate under very mild and nearly neutral conditions, making them ideal for substrates with acid- or base-sensitive functional groups.[8]
Q3: How do I select the optimal catalyst for my specific synthesis?
Catalyst selection should be a logical process based on your starting materials. The workflow below provides a decision-making framework.
Caption: Catalyst selection workflow for thiourea synthesis.
Catalyst Comparison Table
| Catalyst Type | Mechanism of Action | Recommended For | Potential Downsides |
| None | Direct nucleophilic attack | Highly reactive amines (e.g., benzylamine, n-butylamine). | Ineffective for challenging or sterically hindered substrates. |
| Base Catalysis | Increases nucleophilicity of the amine.[4] | Moderately to weakly reactive amines. | Can promote side reactions with base-sensitive functional groups. |
| Lewis Acid Catalysis | Increases electrophilicity of the isothiocyanate.[7] | Weakly nucleophilic amines (e.g., electron-deficient anilines). | Not suitable for substrates with acid-labile groups; requires anhydrous conditions. |
| Organocatalysis | Activates isothiocyanate via H-bonding.[8] | Substrates with acid- or base-sensitive groups; stereoselective synthesis. | Catalyst loading might be higher; can be more expensive than simple bases. |
Q4: What are the most common side reactions and how can they be mitigated?
-
Hydrolysis: this compound is sensitive to moisture. Water can hydrolyze the isothiocyanate to form an unstable thiocarbamic acid, which decomposes to 2-furanamine and COS.[9]
-
Solution: Always use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Reaction with Nucleophilic Solvents: Solvents like methanol or ethanol can compete with your amine nucleophile, leading to the formation of thiocarbamate byproducts.
-
Solution: Use non-nucleophilic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), or Toluene.
-
-
Oligomerization: Although less common, self-reaction can occur under harsh conditions or with prolonged reaction times at high temperatures.
-
Solution: Maintain a moderate reaction temperature and monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times.
-
Troubleshooting Guide
| Problem Encountered | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Low reactivity of the amine. 2. Steric hindrance. 3. Incorrect solvent. | 1. Add a catalyst based on the selection guide (FAQ 3). 2. Increase the reaction temperature moderately (e.g., from RT to 40 °C). 3. Switch to a more polar aprotic solvent like DMF or Acetonitrile. |
| Reaction Stalls / Incomplete | 1. Product precipitation. 2. Reversible reaction equilibrium. | 1. Use a solvent in which the product is more soluble. 2. Use a slight excess (1.1-1.2 eq.) of the amine to drive the reaction to completion. |
| Multiple Spots on TLC / Byproducts | 1. Hydrolysis of starting material. 2. Substrate decomposition. 3. Reaction with solvent. | 1. Ensure all reagents and solvents are anhydrous; use an inert atmosphere. 2. Lower the reaction temperature; consider a milder catalyst (e.g., organocatalyst). 3. Use an aprotic, non-nucleophilic solvent (e.g., THF, Toluene, DCM). |
Key Reaction Mechanisms & Catalytic Cycles
The fundamental reaction is the addition of an amine to the central carbon of the isothiocyanate. Catalysts facilitate this process by activating one of the reactants.
Caption: Reaction mechanisms for thiourea formation.
Experimental Protocols
Protocol 1: General Uncatalyzed Synthesis (for Reactive Amines)
This protocol is suitable for primary or secondary alkylamines that are not sterically hindered.
-
Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the amine (1.0 eq.) in anhydrous Dichloromethane (DCM) (approx. 0.2 M).
-
Addition: At 0 °C (ice bath), add a solution of this compound (1.05 eq.) in anhydrous DCM dropwise over 10 minutes.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by TLC (e.g., using a 3:7 Ethyl Acetate:Hexane eluent). Reactions are typically complete within 1-4 hours.
-
Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. The crude product can be purified by recrystallization (e.g., from Ethanol or Ethyl Acetate/Hexane) or flash column chromatography.
Protocol 2: Base-Catalyzed Synthesis (for Less Reactive Amines)
This protocol is recommended for weakly nucleophilic amines, such as anilines with electron-withdrawing substituents.
-
Preparation: In a flame-dried flask under N₂, dissolve the aniline (1.0 eq.) in anhydrous Acetonitrile (0.2 M).
-
Catalyst Addition: Add DBU (0.1 eq.) to the solution and stir for 5 minutes at room temperature.
-
Reagent Addition: Add this compound (1.1 eq.) neat or as a solution in acetonitrile.
-
Reaction: Stir the reaction at room temperature or heat to 40-50 °C if necessary. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the mixture with Ethyl Acetate and wash with dilute aq. HCl (to remove DBU), followed by water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
Protocol 3: Organocatalyzed Synthesis (for Sensitive Substrates)
This protocol is ideal for substrates containing acid- or base-labile functional groups.
-
Preparation: To a vial under N₂, add Schreiner's thiourea catalyst (N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea) (0.05 eq.).
-
Reagent Addition: Add anhydrous Toluene (0.2 M) followed by the amine substrate (1.0 eq.) and this compound (1.1 eq.).
-
Reaction: Stir the mixture at room temperature. The reaction is typically slower than base-catalyzed alternatives and may require 12-24 hours. Monitor progress carefully.
-
Workup: Concentrate the reaction mixture directly onto silica gel. Purify by flash column chromatography. The catalyst is non-polar and will typically elute with the solvent front in hexane-based systems.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The kinetics and mechanism of aminolysis of isothiocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Thiourea organocatalysis - Wikipedia [en.wikipedia.org]
- 9. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Furoyl Isothiocyanate and Benzoyl Isothiocyanate
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Introduction: In the landscape of synthetic organic chemistry, acyl isothiocyanates stand out as highly versatile and reactive intermediates.[1][2] Their bifunctional nature, characterized by adjacent electrophilic carbonyl and isothiocyanate carbons, provides a gateway to a diverse array of heterocyclic compounds, many of which form the backbone of novel pharmaceuticals and agrochemicals.[3][4][5][6] This guide offers an in-depth comparison of two prominent members of this class: 2-Furoyl Isothiocyanate and Benzoyl Isothiocyanate.
While structurally similar, the replacement of a benzene ring with a furan moiety introduces significant electronic distinctions that profoundly impact their reactivity profiles. Understanding these nuances is paramount for researchers and drug development professionals aiming to harness these reagents for precise molecular construction. We will dissect the underlying electronic principles, provide validated experimental protocols for synthesis and comparative analysis, and present a clear framework for selecting the appropriate reagent for specific synthetic challenges.
Structural and Electronic Underpinnings of Reactivity
The reactivity of acyl isothiocyanates is dictated by the electrophilic character of the two carbon atoms in the C(=O)N=C=S core.[1] Nucleophilic attack predominantly occurs at the isothiocyanate carbon, a process heavily influenced by the electron-withdrawing power of the adjacent acyl group.[2][7] The nature of the aromatic system attached to the carbonyl group is therefore a critical determinant of the molecule's overall electrophilicity.
-
Benzoyl Isothiocyanate: Features a stable benzene ring. While the phenyl group is generally considered electron-withdrawing via induction, it is less capable of donating electron density through resonance compared to heterocyclic systems like furan. This results in a relatively electron-poor carbonyl carbon, which strongly enhances the electrophilicity of the isothiocyanate carbon.
-
This compound: Incorporates a furan ring, a five-membered aromatic heterocycle. The lone pairs on the oxygen atom participate in the π-system, making the furan ring significantly more π-electron-rich than benzene.[8] This increased electron density is donated to the carbonyl group via resonance, which in turn slightly reduces the electron-withdrawing effect on the isothiocyanate group. Consequently, the isothiocyanate carbon in this compound is less electrophilic than its benzoyl counterpart.
This fundamental electronic difference leads to a clear hypothesis: Benzoyl isothiocyanate is the more potent electrophile and will exhibit greater reactivity towards nucleophiles compared to this compound.
Logical Framework: From Aromatic Ring to Reactivity
The following diagram illustrates the causal relationship between the electronic properties of the aromatic ring and the resulting reactivity of the isothiocyanate.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [wap.guidechem.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Recent advancement in the synthesis of isothiocyanates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 8. quora.com [quora.com]
A Comparative Guide to the Biological Activity of 2-Furoyl Isothiocyanate Derivatives
This guide provides a comprehensive technical overview and comparative analysis of the biological activities of derivatives synthesized from 2-Furoyl isothiocyanate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current experimental data to offer insights into the antimicrobial, anticancer, anti-inflammatory, and antioxidant potential of this versatile class of compounds. We will delve into the causality behind experimental designs, present validated protocols, and explore the structure-activity relationships that govern their efficacy.
Introduction: The Versatility of the this compound Synthon
Isothiocyanates (ITCs), characterized by the functional group -N=C=S, are a well-established class of compounds, many of which are derived from natural sources like cruciferous vegetables and are renowned for their chemopreventive and therapeutic properties.[1][2] Synthetic ITCs have emerged as crucial tools in medicinal chemistry, allowing for structural modifications to enhance potency, selectivity, and drug-like properties.[3]
Among these, this compound stands out as a particularly useful and reactive building block, or synthon.[4][5] Its furoyl moiety, a five-membered aromatic ring containing an oxygen atom, combined with the highly reactive isothiocyanate group, allows for the straightforward synthesis of a diverse array of heterocyclic derivatives, primarily thiourea derivatives and their cyclized products.[6][7] These derivatives have shown promise across several biological domains, which this guide will explore in detail.
Synthesis of this compound Derivatives: A General Workflow
The primary route to synthesizing derivatives from this compound is a robust and efficient process. It typically begins with the conversion of 2-furoyl chloride to this compound. This is often achieved by reacting the acyl chloride with a thiocyanate salt, such as potassium thiocyanate (KSCN), in an anhydrous solvent like acetone.[7][8] The resulting this compound is highly reactive and is typically generated in situ (in the same pot) without isolation.
This intermediate is then immediately treated with a primary or secondary amine. The nucleophilic amine readily attacks the electrophilic carbon of the isothiocyanate group to form a stable 1-(2-furoyl)thiourea derivative.[8] The choice of amine is the critical step that dictates the final structure and, consequently, the biological activity of the resulting molecule. This straightforward condensation reaction has been used to produce a wide library of compounds for biological screening.[4][6][7]
Caption: General synthesis workflow for this compound derivatives.
Validated Biological Activities and Comparative Analysis
The derivatives of this compound have been evaluated for several biological activities. Here, we compare their performance and provide the experimental context.
Antimicrobial Activity
A significant body of research has focused on the antimicrobial properties of heterocyclic systems derived from this compound.[4][6] The core hypothesis is that the combination of the furan ring and the thiourea linkage, along with various substituted aromatic or heterocyclic moieties, can effectively inhibit the growth of pathogenic bacteria and fungi. The lipophilicity and electronic properties of the substituents play a crucial role in their ability to permeate microbial cell membranes and interact with molecular targets.[5]
Comparative Data Summary
| Compound Class | Target Organisms | Reported Activity | Reference |
| 1,2,4-Triazoline derivatives | Bacteria & Fungi | Moderate to good activity | [4] |
| Thiadiazolidine derivatives | Bacteria & Fungi | Varied activity based on substituent | [6] |
| Quinazoline derivatives | Bacteria & Fungi | Notable activity | [4][6] |
| Benzothiazole derivatives | Bacteria & Fungi | Significant inhibitory effects | [4] |
| Thiourea derivatives | Bacteria & Fungi | Activity dependent on the amine used | [6] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline solution (0.85% NaCl).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in the appropriate sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound (e.g., 10 mg/mL) in a suitable solvent like Dimethyl Sulfoxide (DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the sterile broth to achieve the desired concentration range (e.g., from 256 µg/mL to 0.5 µg/mL). Ensure the final DMSO concentration is non-inhibitory to the microorganism (typically ≤1%).
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well containing the diluted compound.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.
-
-
Reading Results:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a microplate reader.
-
Anticancer Activity
While direct studies on this compound derivatives are emerging, the broader class of ITCs is extensively documented for its potent anticancer and chemopreventive activities.[1][9] ITCs exert their effects through multiple mechanisms, including the induction of Phase II detoxification enzymes, cell cycle arrest, and the induction of apoptosis (programmed cell death).[10][11] A key pathway targeted by many ITCs is the Nrf2-ARE pathway, which upregulates a host of cytoprotective genes.[12] Another critical mechanism involves the inhibition of the pro-inflammatory NF-κB pathway, which is often constitutively active in cancer cells.[13]
It has been shown that introducing a furoyl group can significantly enhance the cytotoxicity of other molecular scaffolds, such as chalcones, suggesting the furoyl moiety itself is a valuable pharmacophore in anticancer drug design.[14]
Caption: The Nrf2-ARE signaling pathway activated by isothiocyanates.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding:
-
Culture human cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) under standard conditions (e.g., 37°C, 5% CO₂).
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Allow the cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of medium containing the test compounds at various concentrations. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the viability percentage against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Anti-inflammatory and Antioxidant Activities
Chronic inflammation and oxidative stress are key drivers of many diseases, including cancer and neurodegenerative disorders. ITCs are well-known for their potent anti-inflammatory and antioxidant effects.[15][16] The anti-inflammatory action is often mediated by the inhibition of the NF-κB signaling pathway, which controls the expression of pro-inflammatory mediators like iNOS, COX-2, and cytokines such as TNF-α and IL-6.[13][16]
Studies on 1-(2-furoyl)thiourea derivatives have explicitly demonstrated their capacity to act as antioxidant agents, evaluated through their ability to scavenge free radicals in chemical assays like the DPPH method.[7][8]
Experimental Protocol: Antioxidant Activity (DPPH Radical Scavenging Assay)
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
-
Preparation of Reagents:
-
Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (e.g., 0.1 mM). The solution should have a deep violet color.
-
Prepare various concentrations of the test compound and a standard antioxidant (e.g., Ascorbic acid or Trolox) in methanol.
-
-
Assay Procedure:
-
In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution (e.g., 100 µL).
-
Add an equal volume (e.g., 100 µL) of the test compound solution at different concentrations.
-
Prepare a control containing methanol instead of the test compound.
-
-
Incubation and Measurement:
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm. The reduction of the DPPH radical by an antioxidant results in a loss of the violet color.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
Determine the EC₅₀ value (the effective concentration required to scavenge 50% of the DPPH radicals).
-
Conclusion and Future Directions
The derivatives of this compound represent a promising and synthetically accessible class of compounds with a spectrum of validated biological activities. The existing literature strongly supports their potential as antimicrobial agents.[4][6] While direct evidence for anticancer and anti-inflammatory effects is still developing, the well-established pharmacology of the broader isothiocyanate family provides a strong rationale for their continued investigation in these areas.[1][13]
Future research should focus on:
-
Systematic SAR Studies: Synthesizing and testing a broader library of derivatives to establish clear relationships between the structure of the amine substituent and specific biological activities.
-
Mechanism of Action Studies: Moving beyond primary screening to elucidate the specific molecular targets and signaling pathways modulated by the most potent 2-furoyl derivatives.
-
In Vivo Validation: Progressing lead compounds from in vitro assays to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
By leveraging the synthetic tractability of the this compound core, researchers are well-positioned to develop novel therapeutic agents for a range of diseases.
References
- 1. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advancement in the synthesis of isothiocyanates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Isothiocyanate synthetic analogs: biological activities, structure-activity relationships and synthetic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. "Preparation, characterization, antioxidant activity of 1-(2-furoyl) th" by Oday H. R. Al-Jeilawi and Abdullah Qays Oleiwi [bsj.uobaghdad.edu.iq]
- 8. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 9. mdpi.com [mdpi.com]
- 10. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Comparative Review of Key Isothiocyanates and Their Health Benefits [mdpi.com]
- 13. scispace.com [scispace.com]
- 14. digital.csic.es [digital.csic.es]
- 15. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to Furoyl- and Benzoyl-Thioureas for Drug Development Professionals
In the landscape of modern medicinal chemistry, thiourea derivatives are a cornerstone, demonstrating a vast array of biological activities including antibacterial, antifungal, antiviral, and anticancer properties.[1][2][3] Among these, N-acylthioureas, particularly those bearing furoyl and benzoyl moieties, have garnered significant attention due to their potent and diverse pharmacological profiles.[4][5] The subtle yet significant structural difference between the five-membered furan ring and the six-membered benzene ring imparts distinct physicochemical and, consequently, spectral properties. A thorough understanding of these spectral signatures is paramount for researchers in confirming synthesis, elucidating structure-activity relationships (SAR), and ensuring quality control during drug development.
This guide provides an in-depth comparative analysis of the spectral data of furoyl- and benzoyl-thioureas. We will delve into the nuances of their Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, underpinned by detailed experimental protocols and the rationale behind the analytical choices.
The Structural Distinction: Furoyl vs. Benzoyl
The core difference lies in the aromatic acyl group attached to the thiourea backbone. The furoyl group contains a furan ring, a five-membered aromatic heterocycle with an oxygen atom, while the benzoyl group features a benzene ring. This seemingly minor variation influences electron distribution, bond strengths, and molecular conformation, all of which are reflected in their respective spectra.
Caption: Core structural comparison of Furoyl- and Benzoyl-Thioureas.
Comparative Spectral Analysis
A multi-faceted spectroscopic approach is essential for the unambiguous characterization of these molecules. Each technique provides a unique piece of the structural puzzle.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups
FT-IR spectroscopy is a rapid and powerful tool for identifying the key functional groups present in a molecule. In both furoyl- and benzoyl-thioureas, the characteristic vibrations of the N-H, C=O (amide), and C=S (thioamide) groups are of primary interest.
| Functional Group | Furoyl-Thioureas (cm⁻¹) | Benzoyl-Thioureas (cm⁻¹) | Comments |
| N-H Stretching | 3100-3400[6] | 3100-3358[7][8] | Often appears as multiple bands due to inter- and intramolecular hydrogen bonding. |
| C=O Stretching (Amide I) | 1656-1697[6] | 1638-1678[7][9] | The position is sensitive to conjugation and hydrogen bonding. |
| C=S Stretching | 1178-1284[6][10] | 696-1250[7][8] | Can be weaker and coupled with other vibrations, making definitive assignment challenging. |
| C-N Stretching | 1332-1352 (for benzoyl)[7] | 1332-1352[7] | Often coupled with N-H bending. |
| Aromatic C-H Stretching | ~3024-3060[6] | ~3026-3034[7] | Typical for aromatic systems. |
| Furan Ring Vibrations | ~1580, ~1470, ~750 | N/A | Characteristic bands for the furoyl moiety. |
| Benzene Ring Vibrations | N/A | ~1600, ~1500, ~700-800 | Characteristic bands for the benzoyl moiety. |
Expert Insights: The C=O stretching frequency in furoyl-thioureas may appear at a slightly higher wavenumber compared to their benzoyl counterparts due to the electron-withdrawing nature of the furan ring's oxygen atom. Intramolecular hydrogen bonding between the N-H and the carbonyl oxygen is a common feature in these compounds, which can cause a red shift (lower frequency) of the C=O band.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy:
| Proton (¹H) | Furoyl-Thioureas (δ ppm) | Benzoyl-Thioureas (δ ppm) | Comments |
| CONH | 9.83-14.04[6] | 11.2-14.0[7][9] | Broad singlet, downfield due to deshielding and hydrogen bonding. |
| CSNH | 9.58-12.06[6][12] | 9.71-12.7[7] | Broad singlet, also significantly downfield. |
| Aromatic H (Furan) | 6.54-8.09[6] | N/A | Characteristic multiplet signals for the furan ring protons. |
| Aromatic H (Benzene) | N/A | 6.75-8.2[7] | Multiplet signals in the aromatic region. |
¹³C NMR Spectroscopy:
| Carbon (¹³C) | Furoyl-Thioureas (δ ppm) | Benzoyl-Thioureas (δ ppm) | Comments |
| C=S (Thioamide) | 177-181.5[6][12] | ~177-182.27[4][9] | The most downfield signal, a key diagnostic peak. |
| C=O (Amide) | 152-157.1[6][12] | ~169-170.61[4][9] | Also downfield, its position is influenced by substituents. |
| Aromatic C (Furan) | 112-147[6] | N/A | Signals corresponding to the furan ring carbons. |
| Aromatic C (Benzene) | N/A | ~121-159[9] | Signals for the benzene ring carbons. |
Expert Insights: The chemical shifts of the N-H protons are highly sensitive to the solvent, concentration, and temperature due to their involvement in hydrogen bonding. Deuterium exchange (adding D₂O) can be used to confirm the assignment of these labile protons, as the signals will disappear from the spectrum. The distinct patterns and chemical shifts of the aromatic protons are the most direct way to differentiate between a furoyl and a benzoyl substituent using ¹H NMR.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Both furoyl- and benzoyl-thioureas exhibit characteristic absorption bands corresponding to π → π* and n → π* transitions.
| Transition | Typical Wavelength Range (nm) | Associated Chromophores |
| π → π | 230-290[13] | Aromatic rings (furan/benzene), C=O, C=S |
| n → π | 290-340[13] | C=O, C=S (lone pair electrons) |
Expert Insights: The exact position and intensity of the absorption maxima can be influenced by the solvent polarity and the nature of substituents on the aromatic rings. Generally, the benzoyl derivatives may show slightly red-shifted (longer wavelength) absorptions compared to the furoyl analogs due to the more extended π-conjugation in the benzene ring.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is crucial for determining the molecular weight of the synthesized compounds and for obtaining structural information through fragmentation patterns.
Common Fragmentation Pathways:
-
α-Cleavage: Cleavage of the bond adjacent to the carbonyl or thiocarbonyl group.
-
McLafferty Rearrangement: If an appropriate γ-hydrogen is present.
-
Loss of small molecules: Such as H₂S, CO, or isothiocyanate fragments.
The fragmentation pattern will show characteristic ions corresponding to the furoyl/benzoyl cation and the substituted amine portion of the molecule, allowing for confirmation of the structure.
Experimental Protocols
The following are generalized, step-by-step methodologies for the synthesis and spectral analysis of furoyl- and benzoyl-thioureas.
Synthesis of Furoyl- and Benzoyl-Thioureas
This protocol describes a common and efficient method for the synthesis of N,N'-disubstituted acylthioureas.
Caption: General synthesis workflow for Furoyl- and Benzoyl-Thioureas.
Materials:
-
Furoyl chloride or Benzoyl chloride
-
Potassium thiocyanate (or ammonium thiocyanate)
-
Appropriate primary or secondary amine
-
Dry acetone
-
Standard laboratory glassware
Procedure:
-
Generation of Acyl Isothiocyanate: Dissolve potassium thiocyanate (1.1 equivalents) in dry acetone. To this solution, add the respective acyl chloride (1 equivalent) dropwise with stirring. The reaction mixture is typically stirred at room temperature or slightly elevated temperature for 30-60 minutes.[6] The formation of the acyl isothiocyanate intermediate occurs in situ.
-
Thiourea Formation: To the same reaction mixture containing the acyl isothiocyanate, add a solution of the desired amine (1 equivalent) in dry acetone dropwise.
-
Reaction and Isolation: Stir the reaction mixture at room temperature for several hours until completion (monitored by Thin Layer Chromatography). The product often precipitates out of the solution.
-
Purification: The crude product is collected by filtration, washed with cold water to remove any inorganic salts, and then recrystallized from a suitable solvent (e.g., ethanol, acetone-water mixture) to afford the pure furoyl- or benzoyl-thiourea derivative.[12]
Trustworthiness: This one-pot synthesis is highly reliable and widely documented.[4][6] The purity of the final product should be confirmed by melting point determination and the spectroscopic techniques outlined below.
Spectral Data Acquisition
1. FT-IR Spectroscopy
-
Instrument: A standard FT-IR spectrometer.
-
Sample Preparation: The solid sample is typically analyzed as a KBr (potassium bromide) pellet or by using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
-
Rationale: This provides a quick and definitive fingerprint of the functional groups present, confirming the presence of N-H, C=O, and C=S bonds.
2. NMR Spectroscopy
-
Instrument: A high-resolution NMR spectrometer (e.g., 300 or 400 MHz).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. DMSO-d₆ is often preferred as it effectively dissolves these compounds and the N-H protons are readily observed.[1]
-
Data Acquisition: Record ¹H and ¹³C NMR spectra.
-
Rationale: NMR is the gold standard for structural elucidation, providing unambiguous evidence of the carbon-hydrogen framework and confirming the specific aromatic system (furan or benzene).
3. UV-Vis Spectroscopy
-
Instrument: A UV-Vis spectrophotometer.
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-grade solvent (e.g., ethanol, acetonitrile).
-
Data Acquisition: Scan the absorbance from approximately 200 to 400 nm.
-
Rationale: This technique helps to characterize the conjugated systems within the molecule and can be useful for quantitative analysis.
4. Mass Spectrometry
-
Instrument: A mass spectrometer (e.g., with Electrospray Ionization - ESI).
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) and introduce it into the instrument.
-
Data Acquisition: Obtain the mass spectrum to determine the molecular ion peak ([M+H]⁺ or [M]⁺).
-
Rationale: MS provides the molecular weight of the compound, which is a critical piece of data for confirming its identity.
Conclusion
The spectral analysis of furoyl- and benzoyl-thioureas reveals a set of distinct yet related fingerprints. While both classes exhibit the characteristic signals for the acylthiourea core, the key differentiators lie in the aromatic regions of their NMR spectra and the specific vibrations of the furan and benzene rings in their FT-IR spectra. A comprehensive, multi-technique spectroscopic approach is indispensable for the accurate characterization of these medicinally important compounds. This guide provides the foundational knowledge and practical protocols for researchers to confidently synthesize and analyze these molecules, accelerating the pace of drug discovery and development.
References
- 1. Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives [mdpi.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Synthesis, structures and antibacterial activities of benzoylthiourea derivatives and their complexes with cobalt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis, Structural Characterization, and Analysis of DFT and TD-DFT for IR and UV-Vis of Benzoyl Thiourea Ligand As Colorimetric Chemosensor - TAR UMT Institutional Repository [eprints.tarc.edu.my]
- 10. researchgate.net [researchgate.net]
- 11. Understanding the conformational changes and molecular structure of furoyl thioureas upon substitution. [repositorio.ufop.br]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Thiourea Synthesis: Viable Alternatives to 2-Furoyl Isothiocyanate
For researchers, medicinal chemists, and professionals in drug development, the thiourea moiety is a cornerstone structural motif, prized for its diverse biological activities and its utility as a synthetic intermediate and organocatalyst.[1][2] The classical and most direct route to N-acyl thioureas involves the reaction of an amine with a corresponding acyl isothiocyanate. While effective, the synthesis or procurement of specific isothiocyanates, such as 2-Furoyl isothiocyanate, can present challenges related to stability, availability, and toxicity.[3]
This guide provides an in-depth comparison of robust and versatile alternatives to the this compound route. We will delve into the mechanistic underpinnings, practical advantages, and limitations of each method, supported by experimental protocols and comparative data to inform your selection of the optimal synthetic strategy.
The Benchmark: In-Situ Generation of Acyl Isothiocyanates
The reaction of an amine with an isothiocyanate is often a high-yielding and straightforward transformation.[4] For acyl isothiocyanates like the 2-Furoyl derivative, a common and efficient laboratory approach is its in-situ generation from the corresponding acyl chloride and a thiocyanate salt, immediately followed by trapping with an amine in a one-pot procedure.[5][6][7][8][9]
This method's primary advantage is that it circumvents the need to isolate the often-unstable acyl isothiocyanate intermediate. The reaction proceeds via a nucleophilic attack of the amine on the electrophilic carbon of the isothiocyanate.
Caption: One-pot synthesis via in-situ generated this compound.
Experimental Protocol: Synthesis of 1-(2-Furoyl)-3-(p-tolyl)thiourea
-
Reagent Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube, add potassium thiocyanate (KSCN, 0.58 g, 6.0 mmol) to 20 mL of dry acetone.
-
Isothiocyanate Formation: To the stirred suspension, add 2-furoyl chloride (0.65 g, 5.0 mmol) dropwise at room temperature. The formation of a white precipitate (KCl) is observed. Stir the mixture for 1 hour to ensure complete formation of the this compound intermediate.[5][8]
-
Amine Addition: In a separate beaker, dissolve p-toluidine (0.54 g, 5.0 mmol) in 10 mL of dry acetone. Add this solution dropwise to the reaction mixture.
-
Reaction: Reflux the resulting mixture for 3-5 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).[5]
-
Workup: After cooling to room temperature, pour the reaction mixture into 100 mL of cold water with stirring.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with water to remove any remaining inorganic salts, and then with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to yield the pure 1-(2-furoyl)-3-(p-tolyl)thiourea.
Key Alternative Methodologies
While the isothiocyanate route is reliable, several alternative methods offer distinct advantages in terms of starting material availability, safety, and environmental impact.
Synthesis from Carbon Disulfide and Amines
This is one of the most fundamental and widely used methods, particularly for symmetrical N,N'-disubstituted thioureas.[10] It relies on inexpensive and readily available starting materials: primary amines and carbon disulfide (CS₂). The reaction is highly versatile and can be adapted for both symmetrical and unsymmetrical products.
Causality and Mechanism: The reaction proceeds through the formation of a dithiocarbamate salt intermediate.[11] In a subsequent step, this intermediate can eliminate hydrogen sulfide (H₂S) to form an isothiocyanate, which is then trapped by another molecule of amine. Alternatively, under specific conditions, such as in an aqueous medium, the dithiocarbamate can react directly with a second amine.[12][13] This green chemistry approach avoids toxic reagents and often simplifies product isolation.[12]
Caption: Thiourea synthesis pathway from amines and carbon disulfide.
Experimental Protocol: Aqueous Synthesis of Symmetrical N,N'-Dibutylthiourea[12][13]
-
Reaction Setup: In a 250 mL round-bottom flask, add n-butylamine (14.6 g, 0.2 mol) to 100 mL of water.
-
Reagent Addition: Cool the mixture in an ice bath. Add carbon disulfide (7.6 g, 0.1 mol) dropwise to the vigorously stirred aqueous amine solution over 30 minutes. Causality: The initial reaction to form the dithiocarbamate is exothermic; cooling is necessary to control the reaction rate and prevent excessive evaporation of the volatile CS₂.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. A white precipitate of the thiourea product will form.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the precipitate thoroughly with water to remove any unreacted amine and then dry under vacuum to obtain pure N,N'-dibutylthiourea. Yields for aliphatic amines are typically good to excellent with this method.[12]
Synthesis from Thiophosgene Equivalents
The use of thiophosgene (CSCl₂) is a classic method for generating isothiocyanates from primary amines, which can then be used to synthesize thioureas. However, the extreme toxicity and hazardous nature of thiophosgene have led to its replacement by safer, solid, and more manageable reagents.[14][15]
Modern Alternatives: Bench-stable thiophosgene equivalents, such as N,N'-thiocarbonyldiimidazole (TCDI) or N-thiocarbamoyl benzotriazoles, serve as excellent thiocarbonyl transfer agents.[11][16] These reagents act as "masked isothiocyanates" and react with amines under mild conditions to afford thioureas, often in almost quantitative yields.[11]
Causality and Mechanism: These reagents react with a primary amine to form a reactive intermediate. This intermediate is then attacked by a second amine nucleophile, releasing a stable leaving group (e.g., imidazole, benzotriazole) and forming the desired thiourea. This two-step, one-pot process is highly efficient.
References
- 1. joac.info [joac.info]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. WO2014087431A1 - One pot process for the conversion of aroyl chlorides to acyl thioureas - Google Patents [patents.google.com]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. "Preparation, characterization, antioxidant activity of 1-(2-furoyl) th" by Oday H. R. Al-Jeilawi and Abdullah Qays Oleiwi [bsj.uobaghdad.edu.iq]
- 10. benchchem.com [benchchem.com]
- 11. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of monosubstituted thioureas by vapour digestion and mechanochemical amination of thiocarbamoyl benzotriazoles - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC00089D [pubs.rsc.org]
A Researcher's Guide to Assessing the Drug-Like Properties of 2-Furoyl Isothiocyanate Derivatives: A Comparative Analysis
In the landscape of modern drug discovery, the identification of novel scaffolds with therapeutic potential is merely the first step. The journey from a promising hit to a viable clinical candidate is paved with rigorous evaluation of its pharmacokinetic and pharmacodynamic properties. Among the myriad of emerging compound classes, 2-Furoyl isothiocyanate (FITC) derivatives have garnered interest for their diverse biological activities, including antimicrobial and potential anticancer properties. However, their success as therapeutic agents hinges on possessing favorable drug-like characteristics.
This guide provides a comprehensive framework for assessing the drug-like properties of this compound derivatives. We will delve into the critical experimental assays that illuminate a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its inherent cytotoxicity. To provide a tangible context, we will compare a representative FITC derivative (herein designated as FITC-1 ) with two well-characterized, naturally occurring isothiocyanates: Sulforaphane and Phenethyl isothiocyanate (PEITC) . This comparative approach will not only benchmark the performance of FITC-1 but also highlight the nuances in experimental design and data interpretation crucial for drug development professionals.
The Rationale for Assessing Drug-Likeness: Beyond Potency
A common pitfall in early-stage drug discovery is an excessive focus on target potency, while neglecting the fundamental properties that govern a molecule's behavior in a biological system. A highly potent compound that is poorly absorbed, rapidly metabolized, or overtly toxic is destined for failure. Therefore, a multiparametric assessment of drug-like properties is not just advantageous; it is essential for de-risking a project and conserving valuable resources.
Our evaluation will be structured around three pillars of drug-likeness:
-
Physicochemical Properties and Permeability: Governed by Lipinski's Rule of Five, these parameters provide a foundational understanding of a compound's potential for oral bioavailability. We will explore experimental methods to assess solubility and permeability.
-
Metabolic Stability: The susceptibility of a compound to enzymatic degradation, primarily in the liver, dictates its half-life and dosing regimen. We will detail an in vitro assay to predict metabolic fate.
-
Cytotoxicity: A critical measure of a compound's safety profile, cytotoxicity assays determine the concentration at which a compound induces cell death.
Comparative Analysis of Drug-Like Properties
To facilitate a clear comparison, the following table summarizes the key drug-like properties of our hypothetical this compound derivative, FITC-1, alongside the established data for Sulforaphane and PEITC.
| Property | This compound Derivative (FITC-1) (Hypothetical Data) | Sulforaphane | Phenethyl Isothiocyanate (PEITC) |
| Lipinski's Rule of Five | |||
| Molecular Weight (Da) | 225.25 | 177.29 | 163.23 |
| LogP | 2.8 | 1.5 | 3.47[1] |
| Hydrogen Bond Donors | 1 | 0 | 0 |
| Hydrogen Bond Acceptors | 3 | 3 | 1 |
| Rule of Five Violations | 0 | 0 | 0 |
| Solubility | |||
| Aqueous Solubility (µg/mL) | 75 | 2500 | Low |
| Permeability | |||
| PAMPA (Pe, 10⁻⁶ cm/s) | 8.5 | Moderate | High |
| Metabolic Stability | |||
| In Vitro Half-life (t½) in Human Liver Microsomes (min) | 45 | ~30 | >60 |
| Cytotoxicity | |||
| IC₅₀ in HeLa Cells (µM) | 15 | 10-20 | ~23[2] |
| IC₅₀ in Normal Human Keratinocytes (HaCaT) (µM) | >50 | >50 | >30[3] |
Experimental Protocols: A Step-by-Step Guide
The following sections provide detailed, self-validating protocols for the key experiments used to generate the data presented above. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Physicochemical Properties: Lipinski's Rule of Five
Christopher Lipinski's Rule of Five provides a set of simple molecular descriptors that can predict the oral bioavailability of a compound.[4] These rules are not absolute but serve as a valuable initial filter for drug candidates.
-
Molecular Weight ≤ 500 Daltons: Smaller molecules are more readily absorbed.
-
LogP ≤ 5: The octanol-water partition coefficient (LogP) is a measure of lipophilicity. A balanced lipophilicity is crucial for membrane permeability and solubility.
-
Hydrogen Bond Donors ≤ 5: The number of N-H and O-H bonds.
-
Hydrogen Bond Acceptors ≤ 10: The number of nitrogen and oxygen atoms.
These parameters are typically calculated using computational software from the chemical structure of the molecule.
Permeability Assessment: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method to predict passive intestinal absorption of compounds.[5] It measures the ability of a compound to diffuse from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.
Figure 1: Experimental workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Prepare Solutions:
-
Donor Solution: Dissolve the test compound in a buffer solution (e.g., PBS, pH 7.4) containing a small percentage of a co-solvent like DMSO to a final concentration of 10 µM.
-
Acceptor Solution: Use the same buffer as the donor solution.
-
Lipid Solution: Prepare a solution of a lipid, such as lecithin, in a volatile organic solvent like dodecane.
-
-
Prepare the PAMPA Plate:
-
The PAMPA system consists of a 96-well filter plate (donor plate) and a 96-well acceptor plate.
-
Carefully pipette 5 µL of the lipid solution onto the membrane of each well of the donor plate and allow the solvent to evaporate, leaving a lipid layer.
-
-
Perform the Assay:
-
Add 300 µL of the acceptor solution to each well of the acceptor plate.
-
Add 200 µL of the donor solution to each well of the donor plate.
-
Carefully place the donor plate on top of the acceptor plate, creating a "sandwich."
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
-
Quantify and Calculate Permeability:
-
After incubation, carefully separate the plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
The effective permeability (Pe) is calculated using the following equation:
Pe = (VA * VD / (VA + VD) * Area * Time) * -ln(1 - [C]acceptor / [C]equilibrium)
Where:
-
VA = Volume of acceptor well
-
VD = Volume of donor well
-
Area = Area of the membrane
-
Time = Incubation time
-
[C]acceptor = Concentration in the acceptor well
-
[C]equilibrium = Equilibrium concentration
-
Metabolic Stability Assessment: Liver Microsome Assay
This in vitro assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes.[6][7][8] A rapid degradation of the compound in this assay suggests a short in vivo half-life.
Figure 2: Experimental workflow for the in vitro metabolic stability assay using liver microsomes.
-
Prepare Reagents:
-
Test Compound: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Liver Microsomes: Use commercially available pooled human liver microsomes. Thaw on ice just before use.
-
Incubation Buffer: Typically a potassium phosphate buffer (pH 7.4).
-
Cofactor Solution: An NADPH-regenerating system is often used to ensure a sustained supply of the necessary cofactor for enzymatic activity.
-
-
Perform the Incubation:
-
In a microcentrifuge tube, combine the incubation buffer, liver microsomes, and the test compound (final concentration typically 1 µM). Pre-incubate at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the cofactor solution.
-
Incubate the mixture at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent like acetonitrile.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Quantify the remaining parent compound at each time point using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated as: t½ = 0.693 / k.
-
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10][11][12] Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product. The intensity of the color is proportional to the number of living cells.
Figure 3: Experimental workflow for the MTT cytotoxicity assay.
-
Cell Culture and Treatment:
-
Seed the cells of interest (e.g., a cancer cell line like HeLa and a normal cell line like HaCaT for selectivity assessment) into a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Remove the MTT solution and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Mechanistic Insights: Isothiocyanates and the Keap1-Nrf2 Signaling Pathway
Many isothiocyanates, including Sulforaphane and PEITC, exert their chemopreventive and antioxidant effects through the activation of the Keap1-Nrf2 signaling pathway.[13][14][15][16][17][18][19][20][21] Understanding this pathway is crucial for elucidating the mechanism of action of novel isothiocyanate derivatives.
Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds like isothiocyanates can react with specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, upregulating their expression.
Figure 4: The Keap1-Nrf2 signaling pathway and its activation by isothiocyanates.
Conclusion and Future Directions
This guide has provided a comprehensive framework for the systematic evaluation of the drug-like properties of this compound derivatives, using a comparative approach with the well-studied isothiocyanates, Sulforaphane and PEITC. The detailed experimental protocols and the mechanistic insights into the Keap1-Nrf2 pathway offer a solid foundation for researchers in the field.
Based on our hypothetical data, the representative this compound derivative, FITC-1, demonstrates a promising drug-like profile with no violations of Lipinski's Rule of Five, moderate permeability, and good metabolic stability. Its cytotoxicity profile suggests a favorable therapeutic window.
It is imperative to underscore that this guide serves as a template. The actual experimental data for any novel this compound derivative must be generated and rigorously analyzed. Future studies should focus on expanding the panel of cell lines for cytotoxicity testing to assess broader anticancer activity and selectivity. Furthermore, in vivo pharmacokinetic and efficacy studies in relevant animal models are the essential next steps to validate the therapeutic potential of this promising class of compounds. The systematic application of these principles will undoubtedly accelerate the translation of novel chemical entities from the laboratory to the clinic.
References
- 1. mdpi.com [mdpi.com]
- 2. Phenethyl isothiocyanate (PEITC) inhibits growth of ovarian cancer cells by inducing apoptosis: role of caspase and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 5. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. broadpharm.com [broadpharm.com]
- 11. clyte.tech [clyte.tech]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. KEAP1 and done? Targeting the NRF2 pathway with sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cetjournal.it [cetjournal.it]
- 16. Phenethyl Isothiocyanate, a Dual Activator of Transcription Factors NRF2 and HSF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Moringa isothiocyanate activates Nrf2: potential role in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Phenethyl Isothiocyanate (PEITC) interaction with Keap1 activates the Nrf2 pathway and inhibits lipid accumulation in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Mechanisms of Nrf2/Keap1-Dependent Phase II Cytoprotective and Detoxifying Gene Expression and Potential Cellular Targets of Chemopreventive Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Furoyl Isothiocyanate Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile 2-Furoyl Isothiocyanate Scaffold
The this compound moiety represents a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of heterocyclic compounds with significant biological activities. The inherent reactivity of the isothiocyanate group (-N=C=S) allows for facile reactions with various nucleophiles, leading to the generation of thiourea derivatives and a multitude of five- and six-membered heterocyclic systems.[1] This chemical tractability, combined with the biological relevance of the furan ring, has spurred extensive research into the structure-activity relationships (SAR) of its analogs, revealing promising candidates for antimicrobial, anticancer, and enzyme inhibitory agents.
This guide provides a comprehensive comparison of this compound analogs, delving into their synthesis, comparative biological activities, and the underlying SAR principles that govern their efficacy. By synthesizing data from multiple studies, this document aims to provide researchers with a thorough understanding of this compound class and to facilitate the rational design of novel, more potent therapeutic agents.
Core Scaffold and Synthetic Pathways
The parent compound, this compound, is typically synthesized from 2-furoyl chloride through a reaction with a thiocyanate salt, such as potassium or ammonium thiocyanate, in an anhydrous solvent like acetone.[2] This in situ generation of the isothiocyanate is often followed by the immediate addition of a nucleophile to prevent decomposition and facilitate the one-pot synthesis of various derivatives.
General Synthetic Workflow
The general workflow for the synthesis of this compound and its subsequent conversion to thiourea analogs is a straightforward and efficient process. The causality behind the experimental choices lies in the reactivity of the involved functional groups. The acyl chloride is highly electrophilic, readily reacting with the thiocyanate anion. The resulting acyl isothiocyanate is a powerful electrophile, susceptible to nucleophilic attack by amines, hydrazines, and other nucleophiles to form a diverse library of compounds.
Figure 1: General synthetic workflow for this compound analogs.
Comparative Biological Activities: A Structure-Activity Relationship Deep Dive
The biological activity of this compound analogs is profoundly influenced by the nature of the substituents introduced via the isothiocyanate group. This section compares the anticancer, antimicrobial, and enzyme inhibitory activities of various derivatives, with supporting experimental data.
Anticancer Activity
Derivatives of this compound, particularly those incorporating chalcone and thiourea moieties, have demonstrated significant cytotoxic effects against various cancer cell lines.
2-Furoyloxychalcones: A study on a series of chalcones revealed that the introduction of a 2-furoyloxy group at the 2'-position of the A ring dramatically enhances cytotoxicity.[3] For instance, 2'-furoyloxy-4-methoxychalcone (FMC) exhibited an impressive IC50 value of 0.2 ± 0.1 µM against the human leukaemia cell line U-937, a nearly 200-fold increase in potency compared to its unfuroylated counterpart.[3]
Furoylthiourea-based Metal Complexes: Ruthenium(II)-arene complexes incorporating furoylthiourea ligands have shown high toxicity towards IMR-32 neuroblastoma cells. The structure-activity relationship is complex, with the nature of the N-terminal substituent and the arene ligand playing crucial roles in determining the cytotoxic potency.[1]
Table 1: Comparative Anticancer Activity (IC50) of 2-Furoyl Analogs
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| FMC | 2-Furoyloxychalcone | U-937 (Leukaemia) | 0.2 ± 0.1 | [3] |
| FMC | 2-Furoyloxychalcone | HL-60 (Leukaemia) | 0.3 ± 0.1 | [3] |
| FMC | 2-Furoyloxychalcone | MOLT-3 (Leukaemia) | 0.6 ± 0.1 | [3] |
| Chalcone 6 | 2-Furoyloxychalcone | U-937 (Leukaemia) | 1.3 ± 0.1 | [3] |
| Compound 20 | Pyridinyl Thiourea | MCF-7 (Breast) | 1.3 | [4] |
| Compound 20 | Pyridinyl Thiourea | SkBR3 (Breast) | 0.7 | [4] |
| Compound 2 | Bis(trifluoromethyl)phenyl Thiourea | A549 (Lung) | 0.2 | [4] |
Antimicrobial Activity
The antimicrobial potential of this compound derivatives has been explored against a range of bacterial and fungal pathogens. The lipophilicity and electronic properties of the substituents play a key role in their efficacy.
Thiourea Derivatives: A study on N-substituted benzoylthiourea derivatives demonstrated that fluorine-containing compounds exhibit notable antibacterial activity. For example, a derivative with a 4-ethylphenoxy group and a fluorophenylcarbamothioyl moiety was active against both Gram-positive and Gram-negative bacteria.[5] Another study highlighted that N-benzoylthiourea derivatives are selectively active against fungi and Gram-positive bacteria.[6]
Heterocyclic Systems: The reaction of this compound with various nucleophiles can yield a variety of heterocyclic systems, such as 1,2,4-triazolines, thiadiazolidines, and quinazolines, some of which have been tested for antimicrobial activity.[1]
Table 2: Comparative Antimicrobial Activity (MIC) of 2-Furoyl Thiourea Analogs
| Compound ID | Target Microorganism | MIC (µg/mL) | Reference |
| Compound 5a | E. coli | - | [5] |
| Compound 5a | P. aeruginosa | - | [5] |
| Compound 5d | E. coli | - | [5] |
| Compound 5d | C. albicans | - | [5] |
| Compound 2n | B. subtilis | 3.1 - 6.3 | [6] |
| Compound 2n | S. aureus | 3.1 - 6.3 | [6] |
| Compound 2n | M. luteus | 3.1 - 6.3 | [6] |
Note: Specific MIC values for compounds 5a and 5d were not provided in the abstract, but they were reported as active.
Enzyme Inhibition
Thiourea derivatives of this compound have been investigated as inhibitors of various enzymes, including urease and cholinesterases.
Urease Inhibition: A study on 1-(2-furoyl)thiourea derivatives showed their potential as urease inhibitors through molecular docking studies, although experimental IC50 values were not provided in the abstract.[7] The thiourea scaffold is a known urease inhibitor, and modifications with the 2-furoyl group can influence binding to the enzyme's active site.
Cholinesterase Inhibition: In a study of various heterocyclic compounds, a pyrazole and thiophene-containing derivative demonstrated potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with IC50 values of 3.72 ± 0.57 µM and 1.66 ± 0.22 µM, respectively.[8] While not directly 2-furoyl derivatives, this highlights the potential of related heterocyclic systems in enzyme inhibition.
Table 3: Comparative Enzyme Inhibitory Activity (IC50) of Related Analogs
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| Compound C3 | Acetylcholinesterase (AChE) | 3.72 ± 0.57 | [8] |
| Compound C3 | Butyrylcholinesterase (BChE) | 1.66 ± 0.22 | [8] |
| Compound C4 | Tyrosinase | 1.12 ± 0.50 | [8] |
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, this section provides detailed, step-by-step methodologies for key experiments.
Synthesis of 1-(2-Furoyl)thiourea Derivatives
This protocol is adapted from the work of Al-Jeilawi and Oleiwi (2023).[2]
Materials:
-
2-Furoyl chloride
-
Potassium thiocyanate (KSCN)
-
Anhydrous acetone
-
Appropriate primary or secondary amine
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
To a solution of 2-furoyl chloride (1.0 eq) in anhydrous acetone, add potassium thiocyanate (1.0 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate the in situ formation of this compound.
-
To this mixture, add the desired amine (1.0 eq) dropwise.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction using TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid product, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1-(2-furoyl)thiourea derivative.
Figure 2: Step-by-step workflow for the synthesis of 1-(2-furoyl)thiourea derivatives.
In Vitro Anticancer Activity (MTT Assay)
This is a general protocol for assessing the cytotoxicity of compounds against cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Inoculum of the microorganism standardized to a specific concentration
-
Microplate reader or visual inspection
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
-
Add a standardized inoculum of the microorganism to each well.
-
Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).
-
Incubate the plates under appropriate conditions (temperature, time, and atmosphere) for the specific microorganism.
-
Determine the MIC by observing the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Directions
The this compound scaffold has proven to be a rich source of biologically active molecules. The ease of derivatization of the isothiocyanate group allows for the generation of large libraries of compounds with diverse functionalities. Structure-activity relationship studies have demonstrated that the nature of the substituent appended to the thiourea or heterocyclic core is a critical determinant of biological activity.
Specifically, the incorporation of a 2-furoyloxy group into a chalcone backbone can lead to a dramatic increase in anticancer potency. Similarly, the introduction of specific substituents on the N-phenyl ring of 2-furoyl thioureas can modulate their antimicrobial and enzyme inhibitory activities.
While significant progress has been made, further research is warranted to fully explore the therapeutic potential of this class of compounds. Future studies should focus on:
-
Systematic SAR studies: Synthesizing and screening a wider and more diverse range of analogs to establish more comprehensive SAR models.
-
Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways through which these compounds exert their biological effects.
-
In vivo evaluation: Testing the most promising candidates in animal models of disease to assess their efficacy, pharmacokinetics, and safety profiles.
By leveraging the insights gained from SAR studies and employing rational drug design principles, the this compound scaffold holds considerable promise for the development of novel and effective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Anticancer Activity Comparison of Phenylalkyl Isoselenocyanates with Corresponding Naturally Occurring and Synthetic Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Heterocyclic compounds with different moieties: synthesis and evaluation of biological activities assisted with the computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the efficacy of different catalysts for 2-Furoyl isothiocyanate reactions
A Comparative Guide to Catalyst Efficacy in 2-Furoyl Isothiocyanate Reactions
This guide provides an in-depth comparison of various catalytic systems for reactions involving this compound. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explain the mechanistic underpinnings of catalyst choice, offering a framework for rational catalyst selection. We will explore catalyst-free pathways, organocatalysis, and metal-based systems, supported by experimental data and procedural outlines to ensure scientific integrity and reproducibility.
Introduction: The Synthetic Value of this compound
This compound is a valuable heterocyclic building block in organic synthesis. Its reactivity is dominated by the electrophilic carbon atom of the isothiocyanate moiety (–N=C=S), making it an excellent substrate for nucleophilic addition reactions.[1][2] The most prominent of these reactions is its condensation with primary and secondary amines to form N-acyl thiourea derivatives.[3][4] These thiourea scaffolds are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, antioxidant, and anticancer properties.[3][4][5]
The efficiency, selectivity, and yield of these transformations are highly dependent on the reaction conditions and, crucially, on the choice of catalyst. While many reactions proceed without catalytic intervention, the use of a catalyst can dramatically improve reaction rates, broaden the substrate scope to include less reactive nucleophiles, and in some cases, impart stereoselectivity.
The Core Reaction: Nucleophilic Addition to Form Thioureas
The fundamental reaction involves the attack of a nucleophile, typically an amine, on the central carbon of the isothiocyanate group. The electron-withdrawing nature of the adjacent 2-furoyl group enhances the electrophilicity of this carbon, making it highly susceptible to nucleophilic attack.[6] The reaction proceeds through a zwitterionic intermediate which rapidly undergoes a proton transfer to yield the stable thiourea product.[6][7]
This guide will compare the efficacy of different catalytic approaches for this key transformation.
Comparative Analysis of Catalytic Systems
The selection of a catalyst is a critical decision in synthesis design. Here, we compare the most common catalytic systems employed for isothiocyanate reactions, evaluating their mechanisms, advantages, and limitations.
Catalyst-Free Synthesis: The Baseline
The reaction of this compound with aliphatic primary and secondary amines is often highly efficient and proceeds readily at room temperature without a catalyst.[8] This inherent reactivity makes the catalyst-free approach a viable and straightforward baseline for many syntheses.
-
Mechanism : Direct nucleophilic attack of the amine on the isothiocyanate carbon. The reaction rate is primarily dependent on the nucleophilicity of the amine.
-
Advantages : Simplicity, no catalyst cost, no catalyst removal required, and generally high yields with reactive amines.[9]
-
Limitations : Reactions with less nucleophilic amines, such as aromatic amines with electron-withdrawing groups, can be sluggish and may require prolonged reaction times or heating.[10]
Organocatalysis: The Power of Non-Metal Catalysts
Organocatalysts offer a versatile and often milder alternative to metal-based systems. For isothiocyanate reactions, basic organocatalysts are particularly effective.
Strong, non-nucleophilic amidine and amine bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,4-Diazabicyclo[2.2.2]octane (DABCO) are excellent catalysts for this transformation.[11][12][13]
-
Mechanism of Action : These catalysts function as Brønsted bases, deprotonating the amine nucleophile to increase its nucleophilicity. DBU, in particular, can activate both the amine (via deprotonation) and the isothiocyanate (via interaction with the carbonyl or thiocarbonyl group), facilitating the reaction.[14]
-
Efficacy : DBU has been shown to be a highly effective catalyst for the synthesis of isothiocyanates from isocyanides and sulfur, highlighting its ability to activate sulfur-containing functionalities.[15] Its use can significantly accelerate the addition of poorly nucleophilic amines to isothiocyanates. DABCO is also a cost-effective and efficient catalyst for promoting reactions with isothiocyanates.[13]
-
Advantages : High catalytic activity at low loadings, mild reaction conditions, and avoidance of toxic metals. DBU is particularly noted for its ability to drive reactions to completion.[16]
-
Disadvantages : Can be sensitive to moisture and acidic impurities. Removal from the final product may require acidic washing.
Chiral thiourea catalysts, often derived from cinchona alkaloids, represent a sophisticated class of organocatalysts that operate through hydrogen bonding.[17]
-
Mechanism of Action : These catalysts possess both a hydrogen-bond donor (the thiourea N-H protons) and a hydrogen-bond acceptor (the tertiary amine of the alkaloid backbone). They activate the electrophile (isothiocyanate) by hydrogen bonding to the sulfur and/or oxygen atom, while the basic amine moiety activates the nucleophile. This dual activation in a defined chiral environment allows for enantioselective transformations.[17]
-
Efficacy : While primarily used for asymmetric synthesis, the principles of bifunctional activation are broadly applicable. They have demonstrated excellent yields and stereoselectivities in reactions of isothiocyanates with various nucleophiles.[17]
-
Advantages : Enables asymmetric synthesis, operates under mild conditions, and offers high levels of stereocontrol.
-
Disadvantages : Catalysts can be expensive, and their application is typically reserved for the synthesis of high-value chiral molecules.
Metal-Based Catalysis
Lewis acidic metal catalysts can be employed to activate the isothiocyanate electrophile.
-
Mechanism of Action : Metal ions (e.g., Cu(I), Zn(II), Yb(III)) coordinate to the sulfur or oxygen atom of the this compound.[16][18][19] This coordination withdraws electron density from the isothiocyanate carbon, making it significantly more electrophilic and thus more reactive towards even weak nucleophiles.
-
Efficacy : Copper catalysts have been successfully used in heteroatom-vinylation reactions to synthesize heterocyclic scaffolds from isothiocyanates.[19] Zinc iodide has been shown to catalyze the hydroisothiocyanation of alkenes.[18] While direct comparisons for amine additions are less common in the literature, the principle of Lewis acid activation is well-established.
-
Advantages : High efficacy for activating the electrophile, enabling reactions with a very broad range of nucleophiles.
-
Disadvantages : Potential for metal contamination in the final product, catalyst toxicity, and the need for anhydrous reaction conditions.
Data Summary and Catalyst Comparison
The table below summarizes the key characteristics of each catalyst class for reactions involving this compound.
| Catalyst Class | Example(s) | Primary Mechanism | Key Advantages | Key Disadvantages |
| None | - | Direct Nucleophilic Addition | Simple, cost-effective, no catalyst contamination. | Slow with unreactive amines, may require heat. |
| Organocatalyst (Base) | DBU, DABCO | Brønsted Base Catalysis (Nucleophile Activation) | High activity, mild conditions, metal-free.[13][15] | Basic conditions, potential removal issues. |
| Organocatalyst (Bifunctional) | Cinchona-Thioureas | H-Bonding (Dual Activation) | Enables asymmetric synthesis, high selectivity.[17] | High catalyst cost, specialized application. |
| Metal Catalyst | CuI, ZnI₂, Yb(OTf)₃ | Lewis Acid Catalysis (Electrophile Activation) | Highly effective activation, broad substrate scope.[16][18][19] | Metal toxicity, cost, anhydrous conditions needed. |
Visualizing the Mechanisms and Workflows
Diagrams created using Graphviz DOT language help clarify the complex relationships in the catalytic cycles and experimental procedures.
Reaction Mechanisms
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 4. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 6. benchchem.com [benchchem.com]
- 7. The kinetics and mechanism of aminolysis of isothiocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DBU-mediated [4 + 1] annulations of donor-acceptor cyclopropanes with carbon disulfide or thiourea for synthesis of 2-aminothiophene-3-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Organocatalytic enantioselective tandem aldol-cyclization reaction of α-isothiocyanato imides and activated carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Zinc-Catalyzed Markovnikov-Type Hydroisothiocyanation of Alkenes with Ammonium Thiocyanate [organic-chemistry.org]
- 19. Cu-catalyzed heteroatom-vinylation for synthesis of 2-imidazolidinethiones from isothiocyanates [morressier.com]
A Technical Guide to the Stability of 2-Furoyl Isothiocyanate: A Comparative Benchmark for Researchers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical biology and drug discovery, isothiocyanates (ITCs) represent a class of highly reactive and biologically active compounds. Their utility as covalent probes, labeling agents, and therapeutic candidates is well-established. However, the inherent reactivity of the isothiocyanate functional group (–N=C=S) also presents a significant challenge: stability. For researchers designing novel probes or developing ITC-based therapeutics, understanding the relative stability of different ITC scaffolds is paramount to ensure reproducibility, accurate dosing, and optimal performance.
This guide provides a comprehensive technical comparison of the stability of 2-Furoyl isothiocyanate against other commonly used isothiocyanates. As a Senior Application Scientist, this analysis is grounded in fundamental chemical principles and supported by established experimental methodologies. We will delve into the structural factors governing ITC stability, present a theoretical framework for the enhanced stability of acyl isothiocyanates like this compound, and provide detailed protocols for researchers to conduct their own stability assessments.
The Stability Conundrum of Isothiocyanates
The electrophilic carbon atom of the isothiocyanate group is susceptible to nucleophilic attack, primarily by water (hydrolysis) and other nucleophiles present in biological systems, such as the amine and thiol groups of amino acids.[1] This reactivity is the basis of their biological activity but also the primary pathway for their degradation. The rate of degradation is influenced by several factors, including the chemical structure of the R-group attached to the –N=C=S moiety, pH, temperature, and the presence of nucleophiles.[2][3]
Commonly encountered isothiocyanates in research, such as Allyl Isothiocyanate (AITC) and Benzyl Isothiocyanate (BITC), are known to be relatively labile, particularly in aqueous environments.[4] For instance, studies have shown that isothiocyanates can degrade rapidly in soil-water slurries, with half-lives as short as a few hours.[4] This instability can lead to challenges in storage, handling, and application, particularly in assays requiring prolonged incubation periods or in vivo studies.
This compound: A Case for Enhanced Stability
This compound belongs to the class of acyl isothiocyanates. A key structural feature distinguishes it from many commonly used alkyl and aryl isothiocyanates: the presence of a carbonyl group directly attached to the nitrogen atom of the isothiocyanate functionality.
Theoretically, the electron-withdrawing nature of the adjacent acyl group in acyl isothiocyanates enhances the stability of the isothiocyanate group.[5][6] This is attributed to the delocalization of electron density from the nitrogen atom into the carbonyl group, which reduces the nucleophilicity of the nitrogen and the electrophilicity of the isothiocyanate carbon. This resonance stabilization makes the molecule less susceptible to nucleophilic attack compared to alkyl or aryl isothiocyanates where the R-group may be electron-donating or less strongly electron-withdrawing. While direct quantitative kinetic data for this compound is not extensively available in public literature, the general principles of physical organic chemistry strongly suggest its enhanced stability.
The reactivity of acyl isothiocyanates is well-documented in synthetic chemistry, where they serve as versatile building blocks for the synthesis of various heterocyclic compounds.[5][7] The controlled reactivity of this compound with various nucleophiles highlights its potential as a more stable yet sufficiently reactive tool for bioconjugation and probe development.[8]
Comparative Overview of Isothiocyanate Stability
To provide a practical context, the following table summarizes the general stability characteristics of different classes of isothiocyanates.
| Isothiocyanate Class | Representative Examples | General Stability Characteristics | Key Degradation Pathways |
| Acyl Isothiocyanates | This compound , Benzoyl isothiocyanate | Theoretically more stable due to the electron-withdrawing acyl group which stabilizes the isothiocyanate moiety.[5][6] | Hydrolysis, reaction with strong nucleophiles. |
| Alkyl Isothiocyanates | Allyl isothiocyanate (AITC), Sulforaphane | Generally less stable , particularly in aqueous and alkaline conditions.[9] Susceptible to thermal degradation.[10] | Hydrolysis to amines, reaction with thiols and amines. |
| Aryl Isothiocyanates | Phenyl isothiocyanate (PITC), Benzyl isothiocyanate (BITC) | Stability is variable and influenced by substituents on the aromatic ring. Generally more stable than aliphatic ITCs but still prone to hydrolysis.[11][12] | Hydrolysis to amines, reaction with nucleophiles. |
Experimental Protocols for Stability Assessment
To empower researchers to quantitatively assess the stability of this compound and other ITCs, we provide the following detailed experimental protocols.
Protocol 1: HPLC-Based Stability Assay
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for monitoring the degradation of a compound over time.[13][14]
Objective: To determine the kinetic stability of an isothiocyanate in a buffered aqueous solution by monitoring the decrease in its concentration over time.
Materials:
-
Isothiocyanate of interest (e.g., this compound)
-
HPLC-grade acetonitrile and water
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
HPLC system with a UV detector and a C18 reversed-phase column
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of the isothiocyanate in a non-nucleophilic organic solvent like acetonitrile.
-
Initiation of Degradation: To a known volume of pre-warmed (e.g., 37 °C) phosphate buffer, add a small aliquot of the isothiocyanate stock solution to achieve the desired final concentration (e.g., 100 µM). Mix thoroughly.
-
Time-Course Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by diluting the aliquot with a cold mixture of acetonitrile and water (e.g., 1:1 v/v) to stop further degradation.
-
HPLC Analysis:
-
Inject the quenched samples into the HPLC system.
-
Mobile Phase: A gradient of water and acetonitrile is typically used. For example, start with a higher percentage of water and gradually increase the acetonitrile concentration.
-
Detection: Monitor the elution of the isothiocyanate at a suitable UV wavelength (e.g., determined by a UV scan of the compound).
-
-
Data Analysis:
-
Integrate the peak area of the isothiocyanate at each time point.
-
Plot the natural logarithm of the peak area (ln[Area]) versus time.
-
The slope of the resulting linear plot will be the negative of the first-order degradation rate constant (-k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Caption: Workflow for HPLC-based stability assessment of isothiocyanates.
Protocol 2: GC-MS Analysis of Degradation Products
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile degradation products.[15][16]
Objective: To identify the degradation products of an isothiocyanate under specific conditions.
Materials:
-
Isothiocyanate of interest
-
Aqueous buffer or solvent for the stability study
-
Organic solvent for extraction (e.g., dichloromethane)
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)
Procedure:
-
Degradation Experiment: Perform the stability experiment as described in the HPLC protocol.
-
Extraction: At the final time point, extract the aqueous reaction mixture with an organic solvent like dichloromethane.
-
Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate and carefully concentrate it under a gentle stream of nitrogen.
-
GC-MS Analysis:
-
Inject the concentrated extract into the GC-MS system.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and gradually ramp up to a higher temperature (e.g., 250 °C) to separate the components.
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode and scan a suitable mass range (e.g., m/z 40-400).
-
-
Data Analysis:
-
Identify the degradation products by comparing their mass spectra with libraries (e.g., NIST) and, if possible, with authentic standards.
-
Quantify the products using an internal standard if required.
-
Caption: General workflow for GC-MS analysis of isothiocyanate degradation.
Protocol 3: Real-Time Reaction Monitoring by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy allows for the real-time, non-invasive monitoring of chemical reactions, providing detailed kinetic and mechanistic information.[17][18][19]
Objective: To monitor the degradation of an isothiocyanate and the formation of products in real-time.
Materials:
-
Isothiocyanate of interest
-
Deuterated solvent (e.g., D₂O with buffer, or a deuterated organic solvent)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Prepare a solution of the isothiocyanate in the chosen deuterated solvent directly in an NMR tube.
-
NMR Experiment Setup:
-
Place the NMR tube in the spectrometer pre-heated to the desired temperature.
-
Set up a series of ¹H NMR experiments to be acquired at regular time intervals (e.g., every 5-10 minutes).
-
-
Data Acquisition: Start the automated acquisition.
-
Data Analysis:
-
Process the series of NMR spectra.
-
Identify the signals corresponding to the starting isothiocyanate and the degradation products.
-
Integrate the characteristic signals for each species at each time point.
-
Plot the concentration (proportional to the integral) of the isothiocyanate and its degradation products as a function of time to obtain kinetic profiles.
-
Caption: Conceptual diagram of real-time NMR monitoring of ITC stability.
Conclusion
The stability of isothiocyanates is a critical parameter for their successful application in research and development. While many commonly used isothiocyanates exhibit limited stability, acyl isothiocyanates, such as this compound, are predicted to have enhanced stability due to the electronic effect of the adjacent carbonyl group. This guide provides the theoretical basis for this assertion and, more importantly, equips researchers with robust experimental protocols to quantitatively assess and compare the stability of different isothiocyanates. By understanding and benchmarking the stability of these valuable chemical tools, scientists can design more reliable experiments and accelerate the development of novel probes and therapeutics.
References
- 1. thaiscience.info [thaiscience.info]
- 2. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Degradation and sorption of 2-propenyl and benzyl isothiocyanate in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. "Preparation, characterization, antioxidant activity of 1-(2-furoyl) th" by Oday H. R. Al-Jeilawi and Abdullah Qays Oleiwi [bsj.uobaghdad.edu.iq]
- 9. Real‐Time NMR Spectroscopy for Studying Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. Stability of benzylic-type isothiocyanates in hydrodistillation-mimicking conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. GC quantitative analysis of benzyl isothiocyanate in Salvadora persica roots extract and dental care herbal products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rsc.org [rsc.org]
- 18. asahilab.co.jp [asahilab.co.jp]
- 19. d-nb.info [d-nb.info]
Safety Operating Guide
Navigating the Safe Disposal of 2-Furoyl Isothiocyanate: A Technical Guide for Laboratory Professionals
As a Senior Application Scientist, it is understood that the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step, proper disposal, is as critical as any reaction setup for ensuring laboratory safety and environmental stewardship. This guide provides a detailed, scientifically grounded protocol for the safe disposal of 2-furoyl isothiocyanate, a reactive compound requiring meticulous handling from acquisition to elimination. The procedures outlined below are designed to neutralize its reactivity, thereby minimizing risk to personnel and ensuring compliance with hazardous waste regulations.
Understanding the Inherent Risks of this compound
This compound (C₆H₃NO₂S) belongs to the isothiocyanate family, a class of compounds characterized by the highly reactive -N=C=S functional group. This group is an electrophile, making it susceptible to attack by nucleophiles such as water, alcohols, and amines.
Key Chemical Properties & Hazards:
-
Boiling Point: 78 °C[1]
-
Density: 1.3 g/cm³[1]
-
Reactivity: The primary hazard of this compound stems from its reactivity. It is moisture-sensitive and will react with water (hydrolysis) to form an unstable thiocarbamic acid, which can decompose further.[4][5] This reactivity extends to other common laboratory solvents and reagents.
The fundamental principle for the safe disposal of this compound is to convert the reactive isothiocyanate group into a more stable, less hazardous functionality prior to collection as hazardous waste. This is typically achieved through a neutralization reaction.
Strategic Disposal Workflow: A Decision-Making Diagram
The choice of disposal procedure depends on the quantity of the this compound waste. The following diagram illustrates the decision-making process for proper handling and disposal.
Caption: Decision workflow for the disposal of this compound waste.
Detailed Experimental Disposal Protocols
Before beginning any procedure, ensure you are in a well-ventilated chemical fume hood and wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles.
This method is preferred for small amounts of residual this compound. The isothiocyanate group reacts readily with primary or secondary amines to form stable and less hazardous thiourea derivatives.
Materials:
-
Waste this compound
-
A suitable solvent (e.g., isopropanol, ethanol, or acetone)
-
5-10% aqueous solution of a primary or secondary amine (e.g., ethanolamine or diethylamine)
-
Stir plate and stir bar
-
Beaker or flask of appropriate size
-
Hazardous waste container
Procedure:
-
Dilution: In a beaker or flask within a fume hood, dilute the this compound waste with a compatible solvent to a concentration of approximately 5%.
-
Cooling: Place the beaker/flask in an ice bath to manage any potential exothermic reaction.
-
Neutralization: While stirring, slowly add the 5-10% amine solution to the diluted isothiocyanate solution. A 2:1 molar excess of the amine to the isothiocyanate is recommended to ensure complete reaction.
-
Reaction Time: Allow the mixture to stir at room temperature for at least one hour to ensure the reaction goes to completion.
-
Waste Collection: The resulting thiourea solution should be transferred to a properly labeled hazardous waste container. Even after neutralization, the mixture should be disposed of through your institution's hazardous waste program.[8][9]
This oxidative method can also be used for small quantities. Sodium hypochlorite will oxidize the isothiocyanate.
Materials:
-
Waste this compound
-
Household bleach (approx. 5-8% sodium hypochlorite)
-
Stir plate and stir bar
-
Beaker or flask of appropriate size
-
Hazardous waste container
Procedure:
-
Preparation: In a beaker or flask within a fume hood, place a volume of bleach approximately 10 times the volume of the isothiocyanate waste.
-
Cooling: Place the beaker containing the bleach in an ice bath.
-
Addition: While stirring vigorously, slowly add the this compound waste dropwise to the bleach solution. Do not add the bleach to the isothiocyanate.
-
Reaction Time: Continue stirring for at least two hours.
-
Waste Collection: Transfer the treated solution to a designated hazardous waste container for disposal through your institution's hazardous waste program.
Disposal of Large Quantities and Contaminated Materials
For larger quantities of this compound or for solvents and materials (e.g., silica gel, filter paper) heavily contaminated with it, in-lab neutralization is not recommended due to the potential for large-scale exothermic reactions and the generation of significant amounts of hazardous byproducts.
Procedure:
-
Containment: Place the this compound waste or contaminated materials directly into a designated, compatible, and clearly labeled hazardous waste container. Ensure the container is in good condition and can be sealed tightly.[9]
-
Labeling: The hazardous waste label must clearly state "Hazardous Waste," the full chemical name "this compound," and list the associated hazards (e.g., Reactive, Toxic, Irritant).[8]
-
Storage: Store the sealed container in a designated satellite accumulation area away from incompatible materials such as acids, bases, alcohols, and amines.[10]
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. Never dispose of reactive chemicals down the drain or in the regular trash.[8][11]
Emergency Procedures
Spills:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand).
-
Collect the contaminated absorbent into a sealed container for hazardous waste disposal.
-
For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4][10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally.[4][10]
-
Inhalation: Move the person to fresh air.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[10]
-
In all cases of exposure, seek immediate medical attention.[4]
By adhering to these scientifically sound and safety-conscious procedures, researchers can effectively manage and dispose of this compound, upholding the principles of laboratory safety and environmental responsibility.
References
- 1. This compound CAS#: 80440-95-5 [amp.chemicalbook.com]
- 2. This compound | 80440-95-5 [chemicalbook.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Isocyanates - Overview | Occupational Safety and Health Administration [osha.gov]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. 7.15 Reactive and Potentially Explosive Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 9. pfw.edu [pfw.edu]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Operational Guide: Personal Protective Equipment for Handling 2-Furoyl Isothiocyanate
As a Senior Application Scientist, my primary objective is to ensure that innovative research can be conducted safely and effectively. This guide provides essential, field-tested procedures for the safe handling of 2-Furoyl isothiocyanate. The protocols outlined below are designed to be a self-validating system of safety, grounded in the inherent chemical reactivity of the isothiocyanate functional group. Adherence to these steps is critical for mitigating risk and ensuring the integrity of your research.
Foundational Risk Assessment: Understanding this compound
This compound (C₆H₃NO₂S) is a reactive organic compound. The electrophilic carbon atom of the isothiocyanate group (-N=C=S) is highly susceptible to attack by nucleophiles such as amines, alcohols, and water. This reactivity is the basis of its utility in chemical synthesis but also the source of its primary hazards.
-
Acute Toxicity: Toxic if swallowed, inhaled, or absorbed through the skin[4][5][6].
-
Corrosivity: Causes severe skin burns and serious eye damage[1][5][7]. The compound can react with moisture on the skin or in the respiratory tract to release irritating and corrosive byproducts.
-
Sensitization: May cause an allergic skin reaction or respiratory sensitization upon repeated exposure[1][2].
Therefore, all handling procedures must be designed to prevent any direct contact with the substance.
Engineering Controls: The First Line of Defense
Personal protective equipment (PPE) is the final barrier between you and a chemical hazard. Your primary protection should always be robust engineering controls.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, reconstitution, and addition to reaction mixtures, must be performed inside a certified chemical fume hood.[3][4] This is non-negotiable. The fume hood contains vapors and prevents the inhalation of this toxic compound.
-
Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible and have been tested within the last month.[3][4][8]
Mandatory Personal Protective Equipment (PPE) Protocol
The following PPE is required for all personnel handling this compound. This selection is based on a comprehensive assessment of the risks of corrosivity, toxicity, and sensitization.
| Body Part | Required PPE | Rationale and Specifications |
| Eyes / Face | Chemical Safety Goggles & Full-Face Shield | Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against splashes and vapors. A full-face shield must be worn over the goggles to protect the entire face from splashes during transfers of the liquid.[1][4][9] |
| Hands | Double-Gloving: Nitrile or Neoprene Gloves | The isothiocyanate group necessitates careful glove selection. A single pair of standard nitrile gloves may not provide sufficient protection for prolonged handling. Double-gloving is mandatory. Use a heavier-duty nitrile or neoprene glove as the outer layer. Always check glove manufacturer compatibility charts for breakthrough times.[10][11][12] Discard gloves immediately if contact with the chemical is suspected. |
| Body | Flame-Retardant Laboratory Coat & Chemical-Resistant Apron | A fully buttoned, flame-retardant lab coat is required. For procedures involving larger quantities (>10 mL), a chemical-resistant apron made of rubber or PVC should be worn over the lab coat to provide an additional barrier against spills.[1][13] |
| Respiratory | NIOSH-Approved Respirator (If necessary) | When working within a certified fume hood, additional respiratory protection is typically not required. However, if there is a system failure, a spill, or a need to handle large quantities where vapor concentration may be high, a NIOSH-approved air-purifying respirator with an organic vapor/acid gas cartridge is necessary.[3][4][9] All respirator users must be fit-tested and trained. |
Step-by-Step Operational Plan for Safe Handling
This workflow integrates the PPE protocol into a standard laboratory procedure.
-
Preparation: Before bringing the chemical into the lab, ensure the fume hood is operational and the sash is at the appropriate working height. Clear the workspace of any unnecessary items.
-
Donning PPE: Don PPE in the following order: lab coat, inner gloves, outer gloves, safety goggles, and face shield.
-
Chemical Handling:
-
Place the sealed container of this compound on a disposable absorbent bench pad inside the fume hood.
-
Carefully open the container, pointing the cap away from you.
-
Using appropriate tools (e.g., a clean pipette), transfer the required amount of the chemical.
-
Securely close the primary container immediately after use.
-
-
Reaction Quenching & Cleanup:
-
Clean any contaminated glassware or equipment within the fume hood. A solution of sodium bicarbonate can be used to neutralize residual acid, but this should be done with care due to potential gas evolution.
-
Wipe down the work surface in the fume hood with an appropriate solvent and then with soap and water.
-
-
Doffing PPE: Remove PPE in a manner that avoids cross-contamination. Remove the face shield and outer gloves first. Then remove the lab coat and inner gloves. Wash hands thoroughly with soap and water immediately after.
Diagram: Safe Handling Workflow for this compound
A procedural diagram for the safe handling of this compound.
Emergency and Disposal Plans
Spill Response:
-
Small Spills (in fume hood): Absorb the spill with an inert material like vermiculite or sand.[4] Place the absorbent material into a sealed, labeled container for hazardous waste disposal.
-
Large Spills: Evacuate the laboratory immediately. Alert your institution's environmental health and safety (EHS) office. Do not attempt to clean up a large spill without specialized training and equipment.
Exposure Protocol:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][3][5] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15-30 minutes, holding the eyelids open.[1][5][14] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][5]
Waste Disposal: All waste contaminated with this compound, including used gloves, bench pads, and absorbed spill material, must be treated as hazardous waste.
-
Segregation: Do not mix isothiocyanate waste with other chemical waste streams unless compatibility is confirmed. Isothiocyanates are incompatible with strong acids, bases, alcohols, and oxidizing agents.[3][5][9]
-
Labeling and Storage: Collect all waste in a clearly labeled, sealed container. Store the waste container in a designated satellite accumulation area until it is collected by EHS for proper disposal.[5][15]
By integrating these safety protocols into your daily workflow, you build a resilient and trustworthy research environment. Your safety and the integrity of your work depend on the disciplined execution of these measures.
References
- 1. foodb.ca [foodb.ca]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. 2-Fluorophenyl isothiocyanate | C7H4FNS | CID 97520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. ehs.umich.edu [ehs.umich.edu]
- 11. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 12. glovesbyweb.com [glovesbyweb.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.co.uk [fishersci.co.uk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
